Thaxtomin A
Descripción
This compound has been reported in Streptomyces acidiscabies, Streptomyces ipomoeae, and Streptomyces scabiei with data available.
a phytotoxin produced by Streptomyces scabies; RN given for (3R-trans)-isomer; structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3R,6S)-3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNJYNIEGRRKV-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122380-18-1 | |
| Record name | Thaxtomine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122380181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery and Isolation of Thaxtomin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thaxtomin A, a potent phytotoxin, is the primary virulence determinant in a range of plant-pathogenic Streptomyces species, most notably Streptomyces scabies, the causative agent of common scab disease in potatoes and other root vegetables. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its production and purification, summarizes quantitative data on its yields, and illustrates the key biological pathways associated with its biosynthesis and mode of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and herbicide development.
Discovery and Initial Characterization
This compound was first identified as the primary phytotoxic compound produced by Streptomyces scabies. Its discovery was a significant breakthrough in understanding the molecular basis of common scab disease. Researchers observed that sterile culture filtrates of pathogenic S. scabies strains could reproduce the disease symptoms on potato tubers, indicating the presence of a secreted virulence factor. Subsequent research focused on isolating and identifying this active compound.
The structure of this compound was elucidated as a unique nitrated dipeptide, specifically a 2,5-diketopiperazine derived from the amino acids L-phenylalanine and 4-nitro-L-tryptophan. Several analogues of thaxtomin have since been identified, with this compound being the predominant and most phytotoxic variant produced by most pathogenic Streptomyces species. The pathogenicity of various S. scabies isolates has been directly correlated with their ability to produce this compound.[1][2]
Production and Yield of this compound
The production of this compound by Streptomyces species is highly dependent on the culture medium and specific strain. Oat bran broth (OBB) has been identified as a particularly effective medium for inducing this compound production in vitro.[3][4] The yield of this compound can vary significantly between different Streptomyces strains and under different culture conditions.
| Streptomyces Strain | Culture Medium | This compound Yield | Reference |
| S. scabies 87-22 | Oatmeal Broth (OMB) | 4.25 µg/mL | [4] |
| S. scabies 84-34 | Oatmeal Broth (OMB) | 0.17 µg/mL | |
| S. acidiscabies 84-110 | Oatmeal Broth (OMB) | 2.65 µg/mL | |
| S. acidiscabies 90-25 | Oatmeal Broth (OMB) | 4.45 µg/mL | |
| S. scabies EF-35 | Oat Bran Medium | Not explicitly quantified, but used for purification | |
| Heterologous S. coelicolor M1154 | Optimized Medium | 504.6 µg/mL |
Experimental Protocols
Culture and Production of this compound
Objective: To cultivate Streptomyces species for the production of this compound.
Materials:
-
Streptomyces isolate (e.g., S. scabies, S. acidiscabies)
-
Oat Bran Broth (OBB) or Oatmeal Broth (OMB)
-
Shaking incubator
-
Sterile culture flasks
Protocol:
-
Prepare Oat Bran Broth (OBB) medium. A typical recipe consists of 20 g of oat bran per liter of water.
-
Inoculate sterile OBB with a spore suspension or mycelial fragments of the desired Streptomyces strain.
-
Incubate the cultures at 25-30°C with shaking (e.g., 125 rpm) for 6-8 days. Optimal incubation time may vary depending on the strain.
Extraction of this compound
Objective: To extract this compound from the culture supernatant.
Materials:
-
Culture supernatant from Streptomyces culture
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separate the mycelia from the culture broth by centrifugation.
-
Extract the culture supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the ethyl acetate fractions.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator.
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) Gel 60 thin-layer chromatography (TLC) plates
-
Whatman KC18F reversed-phase TLC plates
-
Developing solvents: Chloroform-methanol (7:3, v/v) for silica gel TLC
-
HPLC system with a C18 column
Protocol:
-
Thin-Layer Chromatography (TLC):
-
Dissolve the dried crude extract in a small volume of methanol.
-
Apply the concentrated extract to a Silica Gel 60 TLC plate.
-
Develop the plate using a chloroform-methanol (7:3, v/v) solvent system.
-
This compound appears as a distinct yellow spot. Scrape the yellow band from the plate.
-
Elute this compound from the silica gel with chloroform-methanol (7:3, v/v).
-
For further purification, apply the eluted material to a reversed-phase Whatman KC18F TLC plate.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For quantitative analysis and high-purity isolation, subject the partially purified this compound to reverse-phase HPLC.
-
A typical system utilizes a C18 column.
-
An isocratic mobile phase of 30% acetonitrile (B52724) and 70% water can be used for separation.
-
Monitor the elution at 380 nm, the characteristic absorbance wavelength for this compound.
-
Structural Characterization
Objective: To confirm the identity and structure of the purified this compound.
Methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To confirm the characteristic absorbance maximum at around 380 nm.
Biosynthesis and Regulation
The biosynthesis of this compound is a complex process involving a dedicated gene cluster, designated txt. This cluster contains genes encoding the necessary enzymes for its synthesis and regulation.
Figure 1: Biosynthetic pathway of this compound in Streptomyces.
The biosynthesis begins with the nitration of L-tryptophan to 4-nitro-L-tryptophan, a reaction catalyzed by the cytochrome P450 monooxygenase TxtE, which utilizes nitric oxide generated by the nitric oxide synthase TxtD. The non-ribosomal peptide synthetases (NRPSs) TxtA and TxtB then catalyze the condensation and cyclization of 4-nitro-L-tryptophan and L-phenylalanine to form the diketopiperazine core, resulting in Thaxtomin D. The MbtH-like protein, TxtH, is thought to act as a chaperone, ensuring the proper functioning of the NRPS enzymes. Finally, another cytochrome P450 monooxygenase, TxtC, performs two hydroxylation steps to produce the final product, this compound. The entire biosynthetic gene cluster is regulated by TxtR, a transcriptional activator that is induced by cellobiose, a component of plant cell walls.
Experimental Workflow
The overall process from cultivation to characterization of this compound follows a systematic workflow.
Figure 2: Experimental workflow for this compound isolation and characterization.
Mode of Action in Plants
This compound is a potent inhibitor of cellulose (B213188) biosynthesis in plants. This inhibition disrupts the formation of the plant cell wall, leading to cell swelling, necrosis, and the characteristic symptoms of common scab disease. The precise molecular target of this compound within the cellulose synthesis pathway is an active area of research. Its phytotoxic effects are observed at nanomolar concentrations.
Figure 3: Signaling pathway of this compound's mode of action in plants.
In addition to its direct effects on cellulose synthesis, this compound has been shown to induce plant defense responses, such as the production of phytoalexins like scopoletin. This suggests a complex interaction between the toxin and the plant's defense signaling pathways.
Conclusion
This compound remains a molecule of significant interest due to its role in plant disease and its potential as a bioherbicide. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further research into its biosynthesis, regulation, and mode of action. This guide provides a comprehensive overview of the key technical aspects related to the discovery and isolation of this compound, serving as a valuable resource for the scientific community.
References
The Thaxtomin A Biosynthetic Pathway in Streptomyces scabies: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Streptomyces scabies, the primary causative agent of common scab disease in potato and other root vegetables, produces a family of phytotoxins known as thaxtomins. Thaxtomin A, the most abundant of these, is a nitrated dipeptide that acts as a potent inhibitor of cellulose (B213188) biosynthesis in plants, facilitating the pathogen's penetration of host tissues.[1] The biosynthesis of this compound is a complex process orchestrated by a conserved gene cluster and is tightly regulated in response to host-derived signals. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic and enzymatic components, regulatory networks, and key experimental methodologies used in its characterization.
The this compound Biosynthetic Gene Cluster (txt)
The genetic blueprint for this compound biosynthesis is encoded within a well-characterized gene cluster, which is part of a larger, mobile pathogenicity island in S. scabies.[2][3] This allows for the horizontal transfer of pathogenicity to other Streptomyces species.[3] The core thaxtomin biosynthetic gene cluster consists of seven genes: txtA, txtB, txtC, txtD, txtE, txtH, and txtR.[1][4][5]
| Gene | Encoded Protein | Function in this compound Biosynthesis |
| txtA | Non-ribosomal Peptide Synthetase (NRPS) | Activates and incorporates L-phenylalanine.[6] |
| txtB | Non-ribosomal Peptide Synthetase (NRPS) | Activates and incorporates 4-nitro-L-tryptophan.[6] |
| txtC | Cytochrome P450 Monooxygenase | Catalyzes post-cyclization hydroxylation reactions.[7] |
| txtD | Nitric Oxide Synthase (NOS) | Produces nitric oxide (NO) from L-arginine for the nitration of L-tryptophan.[7] |
| txtE | Cytochrome P450 Monooxygenase | Catalyzes the site-specific nitration of L-tryptophan.[1] |
| txtH | MbtH-like protein | Accessory protein, likely involved in the proper functioning of the NRPS adenylation domains.[4][6] |
| txtR | AraC/XylS family transcriptional regulator | Pathway-specific positive regulator, activated by cellobiose (B7769950).[2] |
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step enzymatic process that begins with the modification of the amino acid precursors, L-tryptophan and L-phenylalanine, followed by their condensation and subsequent modifications.
Precursor Modification: The Nitration of L-tryptophan
A key and unusual step in thaxtomin biosynthesis is the nitration of L-tryptophan. This process is initiated by the enzyme TxtD , a nitric oxide synthase (NOS), which generates nitric oxide (NO) from L-arginine.[7] The subsequent site-specific nitration of L-tryptophan at the 4-position of the indole (B1671886) ring is catalyzed by the cytochrome P450 monooxygenase TxtE , utilizing the NO produced by TxtD.[1][4] This results in the formation of 4-nitro-L-tryptophan.
Dipeptide Assembly via Non-Ribosomal Peptide Synthesis
The core dipeptide structure of this compound is assembled by two large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs), TxtA and TxtB .[6]
-
TxtA is responsible for the recognition, activation (adenylation), and covalent tethering (thiolation) of L-phenylalanine .
-
TxtB performs the same functions for the modified amino acid, 4-nitro-L-tryptophan .[6]
The condensation of these two amino acids, followed by cyclization, results in the formation of the diketopiperazine scaffold of thaxtomin. The MbtH-like protein, TxtH , is thought to be an essential accessory protein for the proper function of the adenylation domains of TxtA and TxtB.[4]
Final Tailoring Steps: Hydroxylation
The final step in the biosynthesis of this compound is the hydroxylation of the diketopiperazine ring. This reaction is catalyzed by another cytochrome P450 monooxygenase, TxtC , which introduces hydroxyl groups at specific positions on the molecule.[7]
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process, ensuring that this potent phytotoxin is only synthesized in the presence of a suitable host plant.
The Central Role of TxtR and Cellobiose
The primary level of regulation is controlled by TxtR , an AraC/XylS family transcriptional regulator encoded within the txt gene cluster.[2] TxtR functions as a pathway-specific activator, directly binding to the promoter regions of the thaxtomin biosynthetic genes and upregulating their transcription.[2]
The activity of TxtR is, in turn, allosterically regulated by cellobiose , a disaccharide unit of cellulose.[2] It is hypothesized that cellobiose, released from the cell walls of growing plant tissues, serves as a host-derived signal.[3] The binding of cellobiose to TxtR enhances its ability to activate the transcription of the txt gene cluster, thus linking thaxtomin production directly to the presence of a susceptible plant host.[2]
Global Regulatory Influences: The bld Genes
Beyond the pathway-specific regulation by TxtR, the biosynthesis of this compound is also influenced by a network of global regulatory genes, particularly the bld (bald) gene family. These genes are known to control morphological differentiation and secondary metabolism in Streptomyces.[8] Deletion of several bld genes in S. scabies has been shown to significantly downregulate the expression of the thaxtomin biosynthetic genes.[8][9] In many cases, this effect is mediated through the reduced expression of txtR, indicating a hierarchical regulatory cascade.[8]
Quantitative Data on this compound Production
| Strain | Genotype | Condition/Medium | This compound Production (Relative to Wild-Type) | Reference |
| S. scabies 87-22 | Wild-Type | TDM + Cellobiose | 100% | [10] |
| S. scabies 87-22 ΔbglC | β-glucosidase mutant | TDM + Cellobiose | ~120% | [10] |
| S. scabies EF-35 | Wild-Type | Oat bran medium | 100% | [11] |
| Mutant M1 | NTG mutagenesis | Oat bran medium | 5% - 50% | [11] |
| Mutant M8 | NTG mutagenesis | Oat bran medium | 5% - 50% | [11] |
| Mutant M19 | NTG mutagenesis | Oat bran medium | 5% - 50% | [11] |
| Mutant M16 | Glutamic acid auxotroph | Oat bran medium | ~0.3% | [11] |
| Mutant M13 | NTG mutagenesis | Oat bran medium | Not detected | [11] |
| S. scabies 87-22 Δbld mutants (5 strains) | bld gene deletions | - | Significantly downregulated thaxtomin biosynthetic gene expression | [8][9] |
| S. scabies 87-22 ΔtxtR | txtR deletion | - | Abolished | [2] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a variety of molecular and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Streptomyces scabies via Intergeneric Conjugation
This protocol describes the generation of a targeted gene deletion mutant in S. scabies using a non-replicative vector delivered from E. coli.
-
Construction of the Gene Deletion Cassette:
-
Amplify the upstream and downstream flanking regions (typically ~1-2 kb) of the target gene from S. scabies genomic DNA using PCR.
-
Fuse the upstream and downstream fragments together using overlap extension PCR or a similar cloning technique. This creates the deletion cassette.
-
Clone the deletion cassette into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., pKC1139).[5] This vector should carry an origin of transfer (oriT) and a selectable marker for Streptomyces (e.g., apramycin (B1230331) resistance).
-
-
Transformation of E. coli Donor Strain:
-
Transform the constructed plasmid into a methylation-deficient E. coli donor strain, such as ET12567, which also contains a helper plasmid (e.g., pUZ8002) providing the necessary transfer functions.[5][12]
-
Select for transformants on LB agar (B569324) containing the appropriate antibiotics for both the shuttle vector and the helper plasmid.
-
-
Intergeneric Conjugation:
-
Grow an overnight culture of the E. coli donor strain. Dilute and regrow to mid-log phase (OD600 of 0.4-0.6).[12]
-
Harvest and wash the E. coli cells to remove antibiotics.
-
Prepare a spore suspension of the recipient S. scabies strain. Heat-shock the spores (e.g., 50°C for 10 minutes) to induce germination.[12]
-
Mix the E. coli donor cells and the germinated S. scabies spores.
-
Plate the mixture onto a suitable conjugation medium (e.g., MS agar) and incubate.[12]
-
-
Selection of Exconjugants:
-
After incubation, overlay the plates with a solution containing an antibiotic to select for the shuttle vector (e.g., apramycin) and an antibiotic to counter-select against the E. coli donor (e.g., nalidixic acid).[12]
-
Incubate until exconjugant colonies appear.
-
-
Screening for Double Crossover Mutants:
-
Patch the exconjugant colonies onto media with and without the selection marker. Colonies that have lost the vector through a second homologous recombination event will be sensitive to the antibiotic.
-
Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers that flank the target gene.
-
Extraction and Quantification of this compound by HPLC-MS
This protocol outlines the procedure for extracting this compound from S. scabies cultures and quantifying its abundance using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Culturing and Harvesting:
-
Inoculate S. scabies into a suitable liquid medium for thaxtomin production (e.g., oat bran broth).[1]
-
Incubate the cultures with shaking for an appropriate period (e.g., 5-7 days).
-
Separate the mycelium from the culture supernatant by centrifugation.
-
-
Extraction of this compound:
-
Extract the culture supernatant with an equal volume of an organic solvent, such as ethyl acetate, multiple times.[1]
-
Pool the organic phases and evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.
-
-
Sample Preparation for HPLC-MS:
-
Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).[13]
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).[13]
-
Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.[13]
-
The HPLC system is coupled to a mass spectrometer, which is operated in a mode to detect the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions (e.g., using Multiple Reaction Monitoring - MRM).[13]
-
Quantify the amount of this compound by comparing the peak area from the sample to a standard curve generated using purified this compound of known concentrations.
-
Conclusion
The this compound biosynthetic pathway in Streptomyces scabies is a fascinating example of the intricate molecular machinery that underpins plant pathogenicity. The pathway involves a unique combination of enzymatic reactions, including nitration and non-ribosomal peptide synthesis, to produce a potent phytotoxin. The tight regulation of this pathway, which is responsive to host-derived signals, highlights the sophisticated interplay between the pathogen and its plant host. A thorough understanding of this pathway not only provides fundamental insights into microbial secondary metabolism and virulence but also presents potential targets for the development of novel strategies to control common scab disease and for the biotechnological production of this compound as a potential bioherbicide. Further research, particularly in the biochemical characterization of the biosynthetic enzymes, will undoubtedly uncover more secrets of this remarkable metabolic pathway.
References
- 1. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NON-MICHAELIS-MENTEN KINETICS IN CYTOCHROME P450-CATALYZED REACTIONS | Annual Reviews [annualreviews.org]
- 3. Development and optimization of an intergeneric conjugation system and analysis of promoter activity in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. sketchviz.com [sketchviz.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. courses.washington.edu [courses.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Nitric oxide synthase enzymology in the 20 years after the Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Cellulose Biosynthesis by Thaxtomin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thaxtomin A, a phytotoxin produced by pathogenic Streptomyces species, is a potent inhibitor of cellulose (B213188) biosynthesis in plants. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its effects on cellulose synthase (CESA) complexes, the resulting alterations in plant cell wall architecture, and the downstream signaling events. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and visualizes the involved pathways and workflows to support further research and potential applications in drug development and agriculture.
Introduction
Cellulose, the most abundant biopolymer on Earth, is a critical structural component of plant cell walls, providing mechanical strength and influencing cell shape and expansion. The biosynthesis of cellulose is a complex process orchestrated by plasma membrane-localized cellulose synthase (CESA) complexes. Disruption of this process can have profound effects on plant growth and development. This compound, a cyclic dipeptide phytotoxin, has emerged as a key molecule for studying cellulose biosynthesis due to its specific inhibitory action. Understanding the precise mechanism of this compound is crucial for developing strategies to combat plant diseases caused by Streptomyces and for its potential use as a tool in cell wall research and as a lead compound for herbicide development.
Mechanism of Action of this compound
This compound's primary mode of action is the direct or indirect inhibition of cellulose synthase (CESA) activity at the plasma membrane.[1] This inhibition leads to a rapid and significant reduction in the production of crystalline cellulose.[2]
Impact on Cellulose Synthase Complexes
Spinning disc confocal microscopy has revealed that this compound treatment leads to a depletion of CESA complexes from the plasma membrane.[2][3] These complexes are subsequently found to accumulate in microtubule-associated compartments within the cytoplasm.[2][3] This suggests that this compound may interfere with the stability, trafficking, or insertion of CESA complexes into the plasma membrane, rather than directly inhibiting the catalytic activity of the enzyme itself.
Downstream Effects on Cell Wall Composition and Gene Expression
The inhibition of cellulose synthesis by this compound triggers a compensatory response in the plant, leading to significant changes in the overall composition of the cell wall. A notable decrease in crystalline cellulose is accompanied by an increase in the deposition of pectins and hemicelluloses.[2] This alteration in cell wall architecture is a common response to cellulose biosynthesis inhibition.[2]
Furthermore, treatment with this compound induces global changes in gene expression. Transcriptional profiling has shown that genes involved in both primary and secondary cellulose synthesis are affected.[1] Interestingly, there is a significant overlap in the gene expression profiles induced by this compound and another well-characterized cellulose synthesis inhibitor, isoxaben (B1672637), suggesting a common signaling pathway is activated in response to cell wall stress.[1] This includes the upregulation of genes related to cell wall remodeling, defense responses, and programmed cell death.[1]
Role of Calcium Signaling
Emerging evidence suggests the involvement of a calcium signaling cascade in the plant's response to this compound. Treatment with the toxin induces a rapid and transient influx of Ca²⁺ into the cytosol.[4][5] This calcium signature is thought to be a key early event in the signaling pathway that ultimately leads to downstream responses such as changes in gene expression and, in some cases, programmed cell death.[4][5] The precise mechanisms by which calcium signaling is initiated and how it orchestrates the subsequent cellular changes are areas of active investigation.
Quantitative Data on this compound Inhibition
The inhibitory effect of this compound on cellulose biosynthesis has been quantified in several studies. The following table summarizes key data from research on Arabidopsis thaliana.
| Parameter | Plant Species | Value | Method | Reference |
| IC₅₀ (Seedling Growth) | Arabidopsis thaliana | 25-50 nM | Root growth inhibition assay | [6] |
| Cellulose Reduction | Arabidopsis thaliana | ~40-50% reduction at 10-40 µM | Crystalline cellulose content analysis | [7] |
| ¹⁴C-Glucose Incorporation | Arabidopsis thaliana | Significant inhibition at 100 nM and 500 nM | Radiolabeled glucose incorporation into the acid-insoluble cell wall fraction | [6][8] |
| CESA Particle Velocity | Arabidopsis thaliana | No initial effect on velocity, but reduced density | Spinning disc confocal microscopy | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Quantification of Crystalline Cellulose (Updegraff Method)
This protocol is adapted from established methods for determining crystalline cellulose content in plant tissues.[7]
Materials:
-
Dried plant material (e.g., etiolated hypocotyls)
-
Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water)
-
67% (v/v) Sulfuric acid
-
Anthrone (B1665570) reagent (dissolved in sulfuric acid)
-
Glucose standards
-
Spectrophotometer
Procedure:
-
Sample Preparation: Weigh 5-10 mg of dried, ground plant material into a screw-cap tube.
-
Delignification and Hemicellulose Removal: Add 1.5 mL of acetic-nitric reagent to each tube. Incubate at 100°C for 30 minutes.
-
Washing: Cool the tubes and centrifuge to pellet the cellulose. Discard the supernatant. Wash the pellet sequentially with deionized water, acetone, and then allow it to air dry.
-
Hydrolysis: Add 1 mL of 67% sulfuric acid to the dried pellet and incubate at room temperature for 1 hour to hydrolyze the cellulose to glucose.
-
Colorimetric Quantification: Take an aliquot of the hydrolyzed sample and add it to the anthrone reagent. Heat at 100°C for 5-10 minutes to allow color development.
-
Measurement: Cool the samples and measure the absorbance at 620 nm.
-
Calculation: Determine the glucose concentration from a standard curve prepared with known glucose concentrations. Calculate the cellulose content as a percentage of the initial dry weight.
¹⁴C-Glucose Incorporation Assay
This assay measures the rate of new cellulose synthesis by tracking the incorporation of radiolabeled glucose.[6]
Materials:
-
Plant seedlings (e.g., 4-day-old etiolated Arabidopsis seedlings)
-
Liquid culture medium
-
¹⁴C-labeled glucose
-
This compound
-
Acetic-nitric reagent
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-incubation: Grow seedlings in liquid culture. Pre-incubate the seedlings with the desired concentrations of this compound for a specified period (e.g., 2 hours).
-
Labeling: Add ¹⁴C-glucose to the medium and incubate for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized cell wall material.
-
Washing: Harvest the seedlings and wash them thoroughly with unlabeled medium and water to remove unincorporated ¹⁴C-glucose.
-
Fractionation: Treat the seedlings with hot acetic-nitric reagent to hydrolyze non-cellulosic polysaccharides. The remaining insoluble pellet is enriched in crystalline cellulose.
-
Measurement: Add scintillation cocktail to the cellulose pellet and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of incorporated radioactivity in this compound-treated samples to control samples to determine the percentage of inhibition of cellulose synthesis.
Visualization of CESA Complexes by Spinning Disc Confocal Microscopy
This technique allows for the real-time visualization of fluorescently tagged CESA complexes in the plasma membrane of living plant cells.[3]
Materials:
-
Transgenic plants expressing a fluorescently tagged CESA protein (e.g., GFP-CESA3 in Arabidopsis)
-
Spinning disc confocal microscope with a high-sensitivity camera
-
Appropriate laser lines and emission filters for the fluorescent protein
-
Microscope slides and coverslips
-
Agarose (B213101) pads for mounting
Procedure:
-
Sample Preparation: Grow transgenic seedlings under appropriate conditions (e.g., etiolated for hypocotyl imaging).
-
Mounting: Carefully mount a seedling on a microscope slide with a thin agarose pad to immobilize it without causing significant stress.
-
Imaging:
-
Locate the epidermal cells of the desired tissue (e.g., hypocotyl).
-
Focus on the plasma membrane to visualize the punctate signals of the CESA complexes.
-
Acquire time-lapse image series to observe the movement and density of the CESA particles.
-
-
Treatment: To observe the effect of this compound, the inhibitor can be added to the mounting medium or the seedlings can be pre-treated before imaging.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the density of CESA particles (number of particles per unit area) and their velocity.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound's mechanism of action on cellulose biosynthesis.
Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for studying the effects of this compound on cellulose biosynthesis.
Conclusion
This compound serves as a powerful molecular probe for dissecting the intricate process of cellulose biosynthesis in plants. Its mechanism of action involves the disruption of cellulose synthase complexes at the plasma membrane, leading to a cascade of downstream events including alterations in cell wall composition, global changes in gene expression, and the activation of a calcium-dependent signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of this compound and to explore its potential applications in agriculture and biotechnology. Further research is warranted to fully elucidate the direct molecular target of this compound and the complete signaling network that governs the plant's response to this potent inhibitor of cellulose biosynthesis.
References
- 1. Transcriptional profiling in response to inhibition of cellulose synthesis by this compound and isoxaben in Arabidopsis thaliana suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant cell growth and ion flux responses to the streptomycete phytotoxin this compound: calcium and hydrogen flux patterns revealed by the non-invasive MIFE technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An Arabidopsis Mutant Resistant to this compound, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Biological Activity of Thaxtomin A on Plant Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thaxtomin A, a cyclic dipeptide phytotoxin produced by pathogenic Streomyces species, is a potent disruptor of plant cell function. Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a critical process for cell wall integrity and plant development. This disruption triggers a cascade of downstream events, including significant alterations in cell wall composition, changes in ion fluxes across the plasma membrane, reprogramming of gene expression, and ultimately, the induction of programmed cell death (PCD). This technical guide provides an in-depth overview of the multifaceted biological activities of this compound on plant cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism: Inhibition of Cellulose Biosynthesis
The foundational biological activity of this compound is its role as a potent inhibitor of cellulose synthesis.[1][2] This action is central to its phytotoxicity, leading to the characteristic symptoms of plant cell hypertrophy, root and shoot stunting, and tissue necrosis.[3][4]
Impact on Cellulose Synthase (CESA) Complexes
This compound directly affects the cellulose synthase (CESA) complexes located at the plasma membrane. Spinning disc confocal microscopy has revealed that treatment with this compound depletes CESA complexes from the plasma membrane.[5] These complexes are then observed to accumulate in small, microtubule-associated compartments within the cytoplasm, suggesting that the toxin interferes with either the stability or the trafficking of these essential enzyme complexes.
Alterations in Cell Wall Composition
The inhibition of cellulose synthesis prompts a compensatory response in the plant cell, leading to significant remodeling of the cell wall. Chemical analysis of cell walls from this compound-treated plants shows a marked reduction in crystalline cellulose content. Concurrently, there is an increase in the deposition of matrix polysaccharides, specifically pectins and hemicelluloses, as the cell attempts to compensate for the structural deficit.
Quantitative Data on this compound Activity
The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies, providing a comparative look at its potency across different assays and plant systems.
Table 1: Effect of this compound on Plant Growth
| Plant Species | Assay | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Arabidopsis thaliana | Seedling Growth | I₅₀ (Root Length) | 25 - 50 nM | |
| Arabidopsis thaliana | Seedling Growth | I₅₀ (General) | ~10 ppb (~23 nM) | |
| Beet, Carrot, Radish, Turnip | Seedling Growth | Hypocotyl Elongation | Significant stunting at 50-200 nM |
| Tomato, Potato | Seedling Growth | Root Length | Less sensitive than A. thaliana | |
Table 2: this compound-Induced Cell Death
| Plant System | Concentration | Time | Cell Death (%) | Reference(s) |
|---|---|---|---|---|
| Arabidopsis thaliana cells | 10 µM | 6 hours | ~50% | |
| Nicotiana tabacum BY2 cells | 10 µM | 6 hours | ~20% | |
| Nicotiana tabacum BY2 cells | 20 µM | 6 hours | ~40% |
| Arabidopsis thaliana cells | 1 µM | 48 hours | ~45% | |
Table 3: Effect of this compound on Cellulose Synthesis in Arabidopsis thaliana
| This compound Conc. | Preincubation | Assay | Effect | Reference(s) |
|---|---|---|---|---|
| 100 nM | 24 hours | [¹⁴C]-Glucose Incorporation | Reduced incorporation into cellulosic fraction from 28% to 16% |
| 500 nM | 24 hours | [¹⁴C]-Glucose Incorporation | Reduced incorporation into cellulosic fraction from 28% to 6% | |
Table 4: Changes in Cell Wall Composition
| Plant System | This compound Conc. | Duration | Component | Change | Reference(s) |
|---|---|---|---|---|---|
| Arabidopsis thaliana | 200 nM | 48 hours | Crystalline Cellulose | Reduced | |
| Arabidopsis thaliana | 200 nM | 48 hours | Pectins | Increased | |
| Arabidopsis thaliana | 200 nM | 48 hours | Hemicellulose | Increased |
| Hybrid Poplar Cells | Not specified | 24 hours | Crystalline Cellulose | -12% | |
Table 5: Alterations in Gene Expression
| Plant System | Gene/Pathway | Effect | Fold Change | Reference(s) |
|---|---|---|---|---|
| Arabidopsis thaliana | Primary Cellulose Synthesis (CESA1, CESA2, CESA3, CESA5, CESA6) | Repression | Not specified | |
| Arabidopsis thaliana | Pectin Metabolism & Cell Wall Remodeling | Altered Expression | Not specified | |
| Arabidopsis thaliana | Defense-related genes | Induction | Not specified | |
| Potato Tuber (cv. Red Pontiac) | Phenylalanine ammonia-lyase (PAL) | Induction | 17.92 | |
| Potato Tuber (cv. Red Pontiac) | Cinnamate-4-hydroxylase (C4H) | Induction | 14.23 |
| Potato Tuber (cv. Red Pontiac) | Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) | Induction | 8.38 | |
Signaling Pathways and Ion Fluxes
This compound perception, likely through the stress induced by cell wall disruption, triggers rapid signaling events at the plasma membrane.
Calcium and Proton Fluxes
A key early event in the plant cell's response to this compound is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol. This Ca²⁺ influx occurs within a minute of toxin application and is considered a crucial part of an early signaling cascade. In addition to the Ca²⁺ influx, this compound also stimulates a significant efflux of protons (H⁺) across the plasma membrane, leading to acidification of the cell wall space.
Species-Specific Signaling to Programmed Cell Death (PCD)
While the inhibition of cellulose synthesis is a common starting point, the downstream signaling pathway leading to PCD can vary between plant species. In Arabidopsis thaliana, the this compound-induced Ca²⁺ influx is a critical upstream event in the signaling cascade that culminates in cell death. In contrast, studies on tobacco BY-2 cells show that while this compound still induces PCD, it does so through a pathway that does not appear to involve a significant influx of Ca²⁺, suggesting the existence of alternative, Ca²⁺-independent routes to cell death.
Figure 1: Logical relationship of this compound's effects on plant cells.
Figure 2: Comparative signaling pathways for PCD in different plant models.
Programmed Cell Death (PCD)
This compound induces a form of PCD that is genetically controlled, requiring active gene expression and de novo protein synthesis. A hallmark of this process is the fragmentation of nuclear DNA, a characteristic feature of apoptosis in animal cells. However, the PCD induced by this compound is considered atypical because it does not trigger classical defense responses often associated with the hypersensitive response (HR), such as a rapid oxidative burst or the expression of defense genes like PR1. It is hypothesized that the rapid inhibition of cellulose biosynthesis and the resulting changes to cell wall integrity act as the primary trigger for this cell death program.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cellulose Biosynthesis Inhibition Assay ([¹⁴C]-Glucose Incorporation)
This assay measures the effect of this compound on the synthesis of new cellulose by tracking the incorporation of radiolabeled glucose into different cell wall fractions.
-
Plant Material: 4-day-old etiolated Arabidopsis thaliana seedlings grown in liquid culture.
-
Preincubation: Aseptically transfer approximately 250 seedlings into fresh liquid growth medium containing the desired concentration of this compound (e.g., 100 nM or 500 nM) or a solvent control (methanol). Pre-incubate for 24 hours in the dark at 21°C.
-
Labeling: Wash the seedlings three times with glucose-free medium to remove the toxin and any unlabeled glucose. Resuspend the seedlings in 3 mL of growth medium containing 1.0 µCi/mL [¹⁴C]-glucose. Incubate for 2 hours in the dark at 21°C.
-
Fractionation: Wash the labeled seedlings extensively to remove unincorporated [¹⁴C]-glucose. Extract the cell wall material. Fractionate the cell wall into an acid-soluble fraction (containing hemicellulose and pectins) and an acid-insoluble fraction (primarily crystalline cellulose) using a nitric/acetic acid reagent.
-
Quantification: Measure the radioactivity in both the acid-soluble and acid-insoluble fractions using liquid scintillation counting. The inhibition of cellulose synthesis is determined by the relative decrease of ¹⁴C incorporation into the acid-insoluble fraction compared to the control.
Figure 3: Experimental workflow for the [¹⁴C]-Glucose incorporation assay.
Programmed Cell Death Analysis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect the DNA fragmentation characteristic of PCD.
-
Sample Preparation: Treat plant cell suspension cultures or tissues (e.g., root tips) with this compound for the desired time.
-
Fixation: Fix the cells in a 4% paraformaldehyde solution in PBS for 15-60 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cell walls and membranes by incubating in a permeabilization solution (e.g., 0.25% Triton X-100 in PBS or an enzyme cocktail for cell wall digestion) for 20-30 minutes.
-
TUNEL Reaction: Wash the cells again with PBS. Incubate the samples in the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP or BrdU), for 1 hour at 37°C in a humidified chamber. Include a positive control (pre-treated with DNase I) and a negative control (without the TdT enzyme).
-
Visualization: Stop the reaction and wash the cells. If using indirect detection (e.g., BrdU), perform subsequent incubation steps with a labeled anti-BrdU antibody. Counterstain the nuclei with a DNA dye like DAPI or Propidium Iodide.
-
Microscopy: Mount the samples on a slide and visualize using fluorescence or confocal microscopy. TUNEL-positive nuclei (indicating DNA fragmentation) will exhibit fluorescence corresponding to the label used.
Figure 4: Experimental workflow for the TUNEL assay for PCD detection.
Ion Flux Measurement (MIFE™ Technique)
The non-invasive Microelectrode Ion Flux Estimation (MIFE™) technique allows for real-time measurement of specific ion fluxes (e.g., Ca²⁺, H⁺) near the surface of living plant tissue.
-
Electrode Preparation: Fabricate ion-selective microelectrodes from borosilicate glass capillaries. The tip is backfilled with a specific ionophore-containing liquid ion-exchange resin (LIX) for the ion of interest (e.g., Ca²⁺ or H⁺) and then filled with a backfilling solution.
-
Calibration: Calibrate each electrode in a series of solutions with known ion concentrations to determine its Nernst slope.
-
Sample Mounting: Immobilize the plant tissue (e.g., an excised root segment) in a measuring chamber containing a bathing medium (e.g., 0.2 mM KCl, 0.1 mM CaCl₂).
-
Measurement: Position the calibrated microelectrodes near the surface of the tissue using a micromanipulator. The MIFE system moves the electrodes between two points (one close to the cell surface, one slightly further away) in a slow, square-wave motion.
-
Data Acquisition: The system records the electrochemical potential difference between the two points. This difference is used by the MIFEFLUX software to calculate the net ion flux based on Fick's law of diffusion.
-
Treatment: After recording a stable baseline flux, inject this compound into the chamber to the desired final concentration and continue recording to measure the induced changes in ion flux kinetics.
Visualization of CESA Complexes (Spinning Disc Confocal Microscopy)
This high-speed microscopy technique is ideal for imaging the dynamics of fluorescently-tagged proteins, like CESA, in living cells with minimal phototoxicity.
-
Plant Material: Use a transgenic plant line expressing a fluorescently-tagged CESA protein (e.g., Arabidopsis thaliana expressing GFP::CESA3). Grow seedlings under appropriate conditions (e.g., 3-day-old etiolated seedlings).
-
Sample Preparation: Mount the seedlings or excised tissue (e.g., hypocotyl) for microscopy. If treating with this compound, this can be done by adding the toxin to the liquid mounting medium.
-
Microscope Setup: Use an inverted microscope equipped with a spinning disc confocal unit, a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion), and a sensitive camera (e.g., EMCCD).
-
Imaging: Excite the fluorescent protein using the appropriate laser line (e.g., 488 nm for GFP). Acquire time-lapse images of the plasma membrane plane in epidermal cells to visualize the abundance and movement of the fluorescently-tagged CESA complexes.
-
Analysis: Analyze the acquired images to quantify the density of CESA particles in the plasma membrane and their velocity. Compare these parameters between control and this compound-treated samples.
Conclusion and Future Directions
This compound is a powerful tool for studying plant cell wall biology and stress signaling. Its primary action as a cellulose synthesis inhibitor triggers a complex and multifaceted response in plant cells, involving cell wall remodeling, ion signaling, transcriptional reprogramming, and programmed cell death. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers investigating these processes. Future research will likely focus on identifying the direct molecular target of this compound within the CESA complex, further dissecting the species-specific signaling pathways that differentiate between survival responses and PCD, and exploring the potential for engineering resistance to this compound in susceptible crops.
References
- 1. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound production and virulence are controlled by several bld gene global regulators in Streptomyces scabies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Habituation to this compound increases resistance to common scab in ‘Russet Burbank’ potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Thaxtomin A as a Phytotoxin in Potato Common Scab
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Potato common scab, primarily caused by the actinobacterium Streptomyces scabiei, poses a significant threat to potato production worldwide, leading to substantial economic losses due to reduced tuber quality and marketability[1][2][3]. The primary pathogenicity determinant of this disease is Thaxtomin A, a nitrated dipeptide phytotoxin[4][5]. This technical guide provides a comprehensive overview of this compound's role as a phytotoxin, detailing its mechanism of action, the plant's defense responses, quantitative data on its effects, and key experimental protocols for its study. This compound acts as a potent inhibitor of cellulose (B213188) biosynthesis, leading to a cascade of cellular events including cell hypertrophy, membrane disruption, and ultimately, the characteristic necrotic lesions of common scab. In response, the potato plant activates a complex defense network involving calcium signaling, the phenylpropanoid pathway, and the upregulation of specific stress-related genes. Understanding these intricate interactions at a molecular level is crucial for developing novel strategies to control common scab, including the design of targeted inhibitors or the breeding of resistant potato cultivars.
Introduction
Streptomyces scabiei and related species are soil-dwelling, filamentous bacteria responsible for common scab disease in potatoes and other taproot crops. The disease is characterized by the formation of superficial, raised, or pitted corky lesions on the tuber surface, which severely diminishes their commercial value. The production of the phytotoxin this compound is essential for the pathogen's virulence; mutants unable to synthesize the toxin are non-pathogenic. This compound is a cyclic dipeptide that belongs to the 2,5-dioxopiperazine family and is notable for its unique nitroindole moiety, which is critical for its phytotoxic activity. Its primary mode of action is the inhibition of cellulose synthesis in expanding plant tissues, a discovery that has positioned it as a key tool for studying plant cell wall biology in addition to its role in plant pathology.
Mechanism of Action of this compound
Primary Target: Cellulose Biosynthesis Inhibition
The principal molecular target of this compound is the plant's cellulose synthesis machinery. At nanomolar concentrations, it effectively inhibits the incorporation of glucose into crystalline cellulose within the plant cell wall. This disruption weakens the cell wall's structural integrity, making it unable to withstand the internal turgor pressure of the cell. While the precise binding site remains unknown, evidence suggests that this compound destabilizes the cellulose synthase (CESA) complexes in the plasma membrane. This leads to a significant reduction in crystalline cellulose content, often accompanied by a compensatory increase in pectin (B1162225) and hemicellulose fractions.
Cellular and Ultrastructural Effects
The inhibition of cellulose synthesis triggers a dramatic series of cytological and morphological changes.
-
Cell Swelling and Hypertrophy: The most immediate and visible effect on susceptible plant cells is dramatic swelling and radial expansion (hypertrophy), as the weakened primary cell wall can no longer constrain cell growth isotropically.
-
Ultrastructural Disorganization: Electron microscopy studies on this compound-treated potato tuber tissues reveal significant cellular disorganization. Key observations include the detachment of the plasmalemma from the cell wall, the appearance of fibrillar material in the intercellular space and cytoplasm, and eventually, the complete collapse of cellular contents.
-
Programmed Cell Death (PCD): At higher concentrations, this compound induces an atypical form of programmed cell death in plant cells. This cell death is dependent on new gene transcription but appears to bypass classical defense hormone signaling pathways like those involving salicylic (B10762653) acid, jasmonate, or ethylene.
Caption: this compound's primary mechanism of action.
Potato's Defense Response to this compound
Plants are not passive targets and mount a multi-layered defense response upon perception of this compound. This response involves rapid signaling events and the activation of metabolic pathways aimed at reinforcing cell structures and producing antimicrobial compounds.
Early Signaling Events
One of the earliest detectable plant responses to this compound is an alteration in ion fluxes across the plasma membrane. Specifically, the toxin induces a rapid influx of calcium ions (Ca²⁺) into the cytoplasm. This Ca²⁺ signature is a common feature in plant stress signaling and likely acts as a secondary messenger to initiate downstream defense cascades.
Activation of Defense Pathways
This compound triggers a robust defense response characterized by the activation of specific metabolic and signaling pathways:
-
Phenylpropanoid Pathway: The toxin significantly induces the expression of genes involved in the phenylpropanoid pathway. This pathway is crucial for the synthesis of a vast array of secondary metabolites, including precursors for lignin (B12514952) and suberin, as well as various phenolic compounds that can have antimicrobial properties or act as signaling molecules. The browning of tuber tissue exposed to this compound is not solely due to necrosis but is also a result of the accumulation and oxidation of these phenolic compounds.
-
Lignification and Suberization: A key consequence of phenylpropanoid pathway activation is ectopic lignification and the reinforcement of cell walls. Suberin, a complex lipid and phenolic polymer, is a critical component of the potato tuber's native periderm and wound-healing response, forming a physical barrier against pathogens. The accumulation of phenolic precursors induced by this compound may contribute to reinforcing this suberized barrier.
-
EDS1/PAD4 Signaling: Recent studies have shown that this compound can act as a chemical activator of the EDS1 (Enhanced Disease Susceptibility 1) and PAD4 (Phytoalexin Deficient 4) signaling pathway, which is a central component of plant basal immunity.
Caption: Potato defense signaling in response to this compound.
Quantitative Analysis of this compound Phytotoxicity
The effects of this compound are dose-dependent, and its production levels in pathogenic Streptomyces strains correlate with disease severity.
Table 1: Dose-Response Relationships of this compound
| Effect Measured | Plant/System | Effective Concentration Range | Reference(s) |
|---|---|---|---|
| Seedling Growth Inhibition | Arabidopsis thaliana | Nanomolar (nM) concentrations cause significant stunting. | |
| Cell Death (Electrolyte Leakage) | Potato, Beet, Turnip Leaf Disks | 200 - 400 nM induces significant cell death. | |
| Callus Habituation | Potato 'Russet Burbank' | Calli habituated from 0.2 µM up to 0.6 µM. | |
| Inhibition of ¹⁴C-Glucose Incorporation | Etiolated Arabidopsis Seedlings | 100 - 500 nM shows significant inhibition. |
| HPLC Calibration Curve | Analytical Standard | Linear range from 10 nM to 1,000 nM. | |
Table 2: Correlation between this compound Production and Disease Severity
| Parameter 1 | Parameter 2 | Correlation | Finding | Reference(s) |
|---|---|---|---|---|
| This compound Production in Culture (µg/mL) | Tuber Surface Infected (%) | Positive (R = 0.60) | An increase of 1 µg/mL in production corresponds to an 11% increase in disease severity. |
| In Vitro this compound Production | In Planta Symptom Severity | No significant correlation found in one study with 14 strains. | Suggests other virulence factors or in planta regulation are also critical. | |
Table 3: Effects of Inhibitors on this compound Production by S. scabiei
| Inhibitor | Concentration | Maximum Inhibition Rate | Reference(s) |
|---|---|---|---|
| Copper Sulfate (CuSO₄) | 0.002 g/mL | 57.02% | |
| Zinc Sulfate (ZnSO₄) | 0.005 g/mL | 41.29% |
| Tryptophan (Trp) | Foliar Application | Exogenous Trp can strongly inhibit this compound production. | |
Key Experimental Protocols
Detailed and reproducible methodologies are essential for studying the effects of this compound.
Protocol: this compound Phytotoxicity Bioassay (Tuber Slice Method)
This assay is commonly used to screen potato cultivars for resistance or to assess the phytotoxicity of this compound solutions.
-
Tuber Preparation: Select healthy, mature potato tubers. Surface sterilize by washing thoroughly, followed by immersion in 10% bleach for 10 minutes and rinsing with sterile distilled water.
-
Slicing: Under sterile conditions, cut tubers into uniform slices or disks (e.g., 1 cm diameter, 5 mm thick).
-
Treatment Application: Place tuber slices in a sterile petri dish on moistened filter paper. Apply a small, known volume (e.g., 20 µL) of this compound solution (at various concentrations, dissolved in methanol (B129727) or water) to the center of each slice. Use the solvent alone as a negative control.
-
Incubation: Seal the petri dishes with paraffin (B1166041) film and incubate in the dark at room temperature (e.g., 25°C) for 48-72 hours.
-
Assessment: Evaluate the response by measuring the diameter and observing the intensity of the resulting brown/necrotic lesion. Cell death can be quantified using Evans Blue staining or an electrolyte leakage assay.
Caption: Workflow for the tuber slice phytotoxicity assay.
Protocol: Cellulose Synthesis Inhibition Assay (¹⁴C-Glucose Incorporation)
This method directly quantifies the effect of this compound on the rate of cellulose synthesis.
-
Seedling Culture: Grow seedlings (e.g., Arabidopsis) axenically in liquid culture for 4 days in the dark (etiolated).
-
Pre-incubation: Transfer approximately 250 seedlings to fresh liquid medium containing the desired concentration of this compound (e.g., 0, 100, 500 nM) and pre-incubate for 24 hours.
-
Labeling: Add ¹⁴C-labeled glucose to the medium and incubate for 1-2 hours to allow incorporation into newly synthesized cell wall polymers.
-
Fractionation: Harvest the seedlings, wash thoroughly, and homogenize. Perform a series of chemical extractions to separate cell wall fractions. An acid-insoluble fraction, typically obtained after treating with acetic-nitric acid reagent, represents the crystalline cellulose.
-
Quantification: Measure the radioactivity of the acid-insoluble (cellulosic) and acid-soluble (non-cellulosic) fractions using a scintillation counter.
-
Analysis: Compare the amount of ¹⁴C incorporated into the cellulosic fraction of treated samples versus the untreated control to determine the percentage of inhibition.
Caption: Workflow for ¹⁴C-Glucose incorporation assay.
Protocol: Gene Expression Analysis via RT-qPCR
This protocol is used to quantify changes in the transcript levels of defense-related genes in response to this compound.
-
Plant Treatment: Treat potato tissues (e.g., leaf disks, tuber slices) or seedlings with a specific concentration of this compound for a defined time course (e.g., 0, 6, 12, 24 hours). Include a mock-treated control.
-
RNA Extraction: Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit or a standard Trizol/CTAB method.
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers (e.g., for PAL, PR1), and a fluorescent dye (e.g., SYBR Green). Run the reaction in a real-time PCR cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of target genes to one or more stably expressed reference genes (e.g., Actin, EF1α). Calculate relative gene expression using the ΔΔCt method.
Protocol: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in bacterial culture filtrates or plant extracts.
-
Sample Preparation: Centrifuge bacterial cultures to remove cells. Extract the supernatant twice with an equal volume of ethyl acetate. Evaporate the organic solvent to dryness under a stream of nitrogen and re-dissolve the residue in a known volume of methanol.
-
Chromatography:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is typically used.
-
Flow Rate: A standard flow rate is 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Detection: Monitor the eluent using a UV detector at this compound's characteristic absorbance maximum (~400 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS) in positive ion mode.
-
Quantification: Create a standard curve using purified this compound of known concentrations (e.g., 10-1000 nM). Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
Conclusion and Future Directions
This compound is unequivocally the key virulence factor in potato common scab, acting as a potent and specific inhibitor of cellulose biosynthesis. Its action triggers a cascade of events, from cell wall weakening and hypertrophy to the induction of programmed cell death and a complex host defense response. The quantitative relationship between toxin production and disease severity underscores its importance as a target for disease control.
Future research and development efforts should focus on several key areas:
-
Target Identification: Elucidating the precise molecular binding site of this compound on the cellulose synthase complex could enable the rational design of competitive inhibitors or compounds that stabilize the complex.
-
Host Resistance Mechanisms: Further characterization of the signaling pathways (e.g., EDS1/PAD4) and downstream genes activated by this compound in resistant versus susceptible potato cultivars will identify key genetic markers for breeding programs. Manipulating genes involved in the plant's response to the toxin is a promising avenue for developing resistant varieties.
-
Inhibiting Toxin Production: Screening for compounds or biological control agents that inhibit the this compound biosynthetic pathway or degrade the toxin in the soil offers a direct strategy for disease management.
-
Drug Development Analogs: The high specificity of this compound makes it a valuable chemical probe for studying cell wall biology. Its structure could serve as a scaffold for developing novel herbicides or other bioactive compounds targeting cellulose synthesis.
References
- 1. The Silencing of the StPAM16-1 Gene Enhanced the Resistance of Potato Plants to the Phytotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Streptomyces scabies Causing Potato Scab by Various Detection Techniques, Its Pathogenicity and Determination of Host-Disease Resistance in Potato Germplasm [mdpi.com]
- 4. Habituation to this compound increases resistance to common scab in ‘Russet Burbank’ potato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound production and virulen ... | Article | H1 Connect [archive.connect.h1.co]
The Phytotoxin Thaxtomin A: A Technical Guide to its Natural Production by Soil Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thaxtomin A is a potent phytotoxin and the primary virulence factor for several plant-pathogenic Streptomyces species, the causative agents of common scab disease in a variety of crops.[1][2][3][4] This nitrated dipeptide disrupts cellulose (B213188) biosynthesis in plants, leading to characteristic disease symptoms such as stunted growth and necrotic lesions.[1] Beyond its role in plant pathology, this compound's unique mode of action makes it a subject of interest for potential applications in herbicide development. This technical guide provides an in-depth overview of the natural producers of this compound in soil bacteria, detailing quantitative production data, experimental protocols for its study, and the intricate signaling pathways governing its biosynthesis.
Natural Producers of this compound
The ability to produce this compound is predominantly found in a group of plant-pathogenic soil bacteria belonging to the genus Streptomyces. These filamentous Gram-positive bacteria are renowned for their complex secondary metabolism. The primary species identified as natural producers of this compound include:
-
Streptomyces scabies : Widely regarded as the main causative agent of common scab disease.
-
Streptomyces acidiscabies : Another significant pathogen responsible for common scab.
-
Streptomyces turgidiscabies : Also a known causative agent of common scab.
-
Streptomyces ipomoeae : A pathogen that causes disease on sweet potatoes and also produces thaxtomins.
The genetic machinery for this compound biosynthesis is located on a large, mobile pathogenicity island, which facilitates its transfer between different Streptomyces species, contributing to the emergence of new pathogenic strains.
Quantitative Production of this compound
The production of this compound by Streptomyces species can vary significantly depending on the bacterial strain and culture conditions. Several studies have quantified its production, providing valuable data for research and potential biotechnological applications.
| Streptomyces Species/Strain | Culture Medium | This compound Production (µg/mL) | Reference |
| Streptomyces scabies 87-22 | Oatmeal Broth (OMB) | 4.25 | |
| Streptomyces scabies 84-34 | Oatmeal Broth (OMB) | 0.17 | |
| Streptomyces acidiscabies 84-110 | Oatmeal Broth (OMB) | 2.65 | |
| Streptomyces acidiscabies 90-25 | Oatmeal Broth (OMB) | 4.45 | |
| Streptomyces scabies (Highly virulent isolate St.1) | Not Specified | 3.1 (mg/mL) | |
| Streptomyces scabies (Moderately virulent isolate St.2) | Not Specified | 2.26 (mg/mL) | |
| Streptomyces scabies (Weakly virulent isolate St.3) | Not Specified | 1.18 (mg/mL) | |
| Streptomyces coelicolor M1154 (Heterologous host) | Not Specified | 289.5 - 504.6 | |
| Streptomyces albus J1074 (Heterologous host) | Not Specified | 168 |
Note: Production levels can be influenced by factors such as the specific composition of the medium, pH, temperature, and aeration. Heterologous expression in optimized strains can significantly enhance yields.
Experimental Protocols
Isolation and Culture of this compound-Producing Streptomyces
Objective: To isolate and cultivate pathogenic Streptomyces species from infected plant material.
Methodology:
-
Sample Collection: Obtain soil samples or infected plant tissues (e.g., potato tubers with scab lesions).
-
Surface Sterilization: Wash the plant material thoroughly with sterile water. Surface sterilize by immersing in a 10% bleach solution for 10 minutes, followed by three rinses with sterile distilled water.
-
Isolation: Aseptically remove small sections of the lesion margin and place them onto a selective agar (B569324) medium, such as ISP-4 (International Streptomyces Project Medium 4) containing nalidixic acid and nystatin (B1677061) to inhibit the growth of other bacteria and fungi.
-
Incubation: Incubate the plates at 28°C for 7-14 days.
-
Sub-culturing: Streptomyces-like colonies, typically characterized by their earthy odor and dry, chalky appearance, are then sub-cultured to obtain pure isolates.
-
Culture for this compound Production: For this compound production, inoculate pure isolates into a suitable liquid medium, such as Oat Bran Broth (OBB), and incubate at 25-28°C with shaking for 7 days.
Extraction and Quantification of this compound
Objective: To extract and quantify the amount of this compound produced in liquid culture.
Methodology:
-
Culture Harvest: After incubation, centrifuge the liquid culture to separate the mycelia from the supernatant.
-
Solvent Extraction: Acidify the supernatant to pH 4.0 with HCl and extract twice with an equal volume of ethyl acetate.
-
Evaporation: Combine the organic phases and evaporate to dryness under reduced pressure.
-
Resuspension: Resuspend the dried extract in a known volume of methanol.
-
Quantification: Analyze the resuspended extract using High-Performance Liquid Chromatography (HPLC). This compound can be detected by its characteristic absorbance at 380 nm. Quantification is achieved by comparing the peak area to a standard curve of purified this compound.
Signaling Pathways and Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by a complex network of signaling pathways that respond to environmental cues, particularly signals from the host plant.
Core Biosynthetic and Regulatory Pathway
The biosynthesis of this compound is initiated by the detection of cello-oligosaccharides, such as cellobiose, which are breakdown products of plant cell walls. This triggers a signaling cascade that activates the expression of the txt gene cluster.
Caption: Core signaling pathway for this compound biosynthesis initiated by cellobiose.
Global Regulatory Influence on this compound Production
The production of this compound is also influenced by global regulatory genes, such as the bld gene family, which control broader aspects of Streptomyces development, including secondary metabolism and morphological differentiation.
Caption: Influence of global regulatory bld genes on this compound production.
Experimental Workflow: From Isolation to Quantification
The following diagram outlines the logical flow of experiments to study this compound production from natural sources.
Caption: Experimental workflow for the study of this compound production.
Conclusion
This compound remains a significant focus of research due to its critical role in plant disease and its potential for development as a bioherbicide. Understanding the natural producers, their productive capacities, and the complex regulatory networks governing biosynthesis is crucial for advancing this research. The methodologies and data presented in this guide offer a comprehensive resource for scientists and professionals engaged in the study of this fascinating secondary metabolite. Further research into the signaling pathways and optimization of culture conditions will undoubtedly unlock new possibilities for the application of this compound and the management of the diseases it causes.
References
- 1. Thaxtomin biosynthesis: the path to plant pathogenicity in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound production and virulence are controlled by several bld gene global regulators in Streptomyces scabies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Thaxtomin A: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the structural analysis of Thaxtomin A, a potent phytotoxin produced by several species of Streptomyces. The unique 2,5-dioxopiperazine structure of this compound, derived from modified L-tryptophanyl and L-phenylalanyl units, has been elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This document details the experimental protocols and presents the key quantitative data essential for the unambiguous identification and characterization of this complex natural product.
High-Resolution Mass Spectrometry (HR-MS) Analysis
High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition and confirming the molecular weight of this compound. The accurate mass measurement of the molecular ion provides critical information for formula determination.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A common method for the analysis of this compound involves High-Performance Liquid Chromatography (HPLC) coupled with a tandem sector quadrupole mass spectrometer.
-
Instrumentation : Agilent 1290 UHPLC system coupled to a TSQ Vantage tandem sector quadrupole mass spectrometer (Thermo Scientific).
-
Column : Agilent Eclipse Plus C18 column (1.8 μm, 4.6 × 50 mm) with a guard column.
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution :
-
0.0 - 2.0 min: 50% to 75% B
-
2.0 - 2.1 min: 75% to 95% B
-
2.1 - 3.0 min: 95% B
-
3.0 - 4.0 min: 95% to 50% B
-
-
Flow Rate : 0.5 mL/min
-
Column Temperature : 35°C
-
Injection Volume : 10 µL
-
Ionization Mode : Heated Electrospray Ionization (HESI) in positive ion mode.
-
Mass Range : 50 to 1,050 m/z.
Data Presentation: Accurate Mass and Fragmentation
The molecular formula of this compound is C₂₂H₂₂N₄O₆, with a monoisotopic mass of 438.1539 Da. High-resolution mass spectrometry provides precise mass-to-charge ratio (m/z) values for the parent ion and its fragments, confirming the elemental composition.
| Ion | Formula | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | C₂₂H₂₃N₄O₆⁺ | 439.1612 | Data not available | Data not available |
| Fragment 1 | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
| Fragment 2 | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
| ... | ... | ... | ... | ... |
Table 1: High-Resolution Mass Spectrometry Data for this compound. Specific observed m/z values and fragmentation data were not available in the public domain at the time of this guide's compilation.
Figure 1: A generalized representation of the potential fragmentation pathway of this compound in tandem mass spectrometry. Specific fragmentation patterns are determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed for unambiguous assignment of all proton and carbon signals.
Experimental Protocols
Detailed experimental protocols for the NMR analysis of this compound are crucial for obtaining high-quality, reproducible data.
-
Sample Preparation : this compound is typically dissolved in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The concentration should be optimized for the specific NMR instrument and experiments being performed.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.
-
1D NMR Experiments :
-
¹H NMR : Standard proton spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.
-
¹³C NMR : Carbon spectra, often acquired with proton decoupling, provide the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments :
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically those on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the signals of the directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for establishing the connectivity of different molecular fragments.
-
Figure 2: Workflow illustrating the use of various NMR experiments for the structural elucidation of this compound.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The complete assignment of the ¹H and ¹³C NMR spectra is fundamental for the structural confirmation of this compound.
| Position | δ¹³C (ppm) | δ¹H (ppm, multiplicity, J in Hz) |
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| ... | ... | ... |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. A complete and verified table of chemical shifts and coupling constants for this compound was not publicly available at the time of this guide's creation.
Conclusion
The structural characterization of this compound is a prime example of the power of modern spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition and molecular weight with high accuracy, while a suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of its complex cyclic dipeptide structure. The detailed experimental protocols and the comprehensive spectral data presented in this guide serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug development who are working with this compound or related compounds. The availability of such detailed spectroscopic data is crucial for quality control, synthetic efforts, and further investigations into the biological activity of this important phytotoxin.
The Genetic Blueprint of Thaxtomin A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the genetic machinery underlying the production of Thaxtomin A, a potent phytotoxin and a key virulence factor in common scab disease of potato and other tuber crops. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of this complex natural product, offering insights into its genetic regulation, biosynthetic pathway, and the experimental methodologies used to elucidate these systems.
The this compound Biosynthetic Gene Cluster: Core Components and Function
The biosynthesis of this compound is orchestrated by a well-defined and highly conserved gene cluster found in pathogenic Streptomyces species.[1][2] This cluster contains the core enzymatic machinery required for the assembly of the dipeptide phytotoxin.
| Gene | Encoded Protein | Function in this compound Biosynthesis |
| txtA | Nonribosomal Peptide Synthetase (NRPS) | Activates and incorporates L-phenylalanine.[1][3][4] |
| txtB | Nonribosomal Peptide Synthetase (NRPS) | Activates and incorporates 4-nitro-L-tryptophan.[1][3][4] |
| txtC | Cytochrome P450 Monooxygenase | Catalyzes two hydroxylation steps on the diketopiperazine core.[3][5] |
| txtD | Nitric Oxide Synthase (NOS) | Produces nitric oxide (NO) from L-arginine for the nitration of L-tryptophan.[3][6] |
| txtE | Cytochrome P450 Monooxygenase | Catalyzes the nitration of L-tryptophan to form 4-nitro-L-tryptophan.[3][5][6] |
| txtH | MbtH-like Protein | Required for the proper folding and/or activity of the NRPS adenylation domains.[2][7] |
Regulatory Landscape: Transcriptional Control of this compound Production
The expression of the thaxtomin biosynthetic genes is tightly controlled by a pathway-specific transcriptional regulator, TxtR.[3][8][9] This regulation is responsive to environmental cues, specifically the presence of cello-oligosaccharides, which are breakdown products of plant cell walls.
The regulatory cascade is also influenced by global regulators. Several bld genes, which are known to control secondary metabolism and morphological differentiation in Streptomyces, are required for wild-type levels of this compound production.[8][10] These genes appear to exert their effect, at least in part, by modulating the expression of txtR.[8]
Another gene, nec1, which confers a necrogenic phenotype, is often found in pathogenic Streptomyces and is physically linked to the this compound biosynthetic genes, suggesting a coordinated role in pathogenicity.[11]
The Biosynthetic Pathway: A Stepwise Assembly
The synthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the txt gene cluster. The pathway begins with the modification of the amino acid precursors and culminates in the formation of the final phytotoxic molecule.
Quantitative Analysis of this compound Production
The production of this compound is directly correlated with the virulence of pathogenic Streptomyces strains. Quantitative analysis of thaxtomin production is therefore a critical aspect of studying its role in plant disease.
| Parameter | Observation | Reference |
| Correlation with Disease Severity | A significant positive correlation exists between the amount of this compound produced in culture and the severity of potato common scab. An increase of 1 µg/mL in this compound production corresponded to an 11% increase in disease severity.[12][13] | [12][13] |
| Production in Mutant Strains | Disruption of the txtA gene abolishes this compound production and virulence.[1][4] Deletion of txtH significantly reduces this compound production.[7] | [1][4][7] |
| Production Levels in Wild-Type Strains | Production levels can vary significantly between different pathogenic isolates. For example, S. scabiei strains have been reported to produce between 8.1 and 44.8 µg/ml of this compound in vitro. | [14] |
| Production in Heterologous Hosts | Heterologous expression of the thaxtomin gene cluster in hosts like Streptomyces albus J1074 has achieved high yields, reaching up to 168 µg/mL after medium optimization.[5] | [5] |
Experimental Protocols
Gene Knockout via Intergeneric Conjugation
This protocol outlines a general method for creating gene deletion mutants in Streptomyces scabies using intergeneric conjugation from E. coli.[15][16]
Methodology:
-
Construction of the Deletion Cassette: A gene-specific deletion cassette is constructed using PCR and long multiple fusion (LMF) techniques.[15]
-
Vector Ligation: The deletion cassette is subcloned into a Streptomyces-E. coli shuttle vector, such as pKC1139.[15]
-
Transformation of E. coli Donor Strain: The resulting plasmid is transformed into a suitable E. coli donor strain, for example, ET12567/pUZ8002.[15][16]
-
Intergeneric Conjugation: The donor E. coli cells are mixed with the recipient S. scabies spores or mycelia and plated on a suitable medium (e.g., MS medium containing MgCl2).[15][16]
-
Selection of Exconjugants: After an initial incubation period, the plates are overlaid with antibiotics to select for S. scabies exconjugants that have integrated the plasmid.[15][16]
-
Verification: The successful gene knockout in the exconjugants is verified by colony PCR.[15]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of this compound in culture extracts.[4][17]
Methodology:
-
Culture and Extraction: Streptomyces strains are cultured in a suitable medium (e.g., oatmeal broth). The culture supernatant is then extracted with an organic solvent like ethyl acetate.[17]
-
Sample Preparation: The organic extract is dried and the residue is resuspended in HPLC-grade methanol.[17]
-
HPLC Analysis: The extracts are analyzed using a reverse-phase HPLC system with a C18 column.[17]
-
Mobile Phase: An isocratic mobile phase, for example, 30% acetonitrile (B52724) and 70% water, is commonly used.[17]
-
Detection: Thaxtomins are monitored at a detection wavelength of 380 nm.[17]
-
-
Quantification: The amount of this compound is determined by comparing the peak area in the sample to a standard curve generated with purified this compound. Production levels are often normalized to the dry cell weight of the culture.[17]
Gene Expression Analysis by Quantitative Reverse-Transcriptase PCR (qRT-PCR)
qRT-PCR is a sensitive method used to quantify the transcript levels of the thaxtomin biosynthetic genes, providing insights into their regulation.[8][18]
Methodology:
-
RNA Extraction: Total RNA is extracted from Streptomyces cultures grown under specific conditions.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using primers specific to the target genes (e.g., txtA, txtR) and a reference gene (e.g., gyrA).[16] The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the quantification of PCR products in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCT method, normalizing the data to the expression of the reference gene.[18]
This technical guide provides a foundational understanding of the genetics of this compound production. Further research in this area will continue to uncover the intricate details of its biosynthesis and regulation, potentially leading to novel strategies for controlling common scab disease and for the biotechnological production of this and other valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The txtAB genes of the plant pathogen Streptomyces acidiscabies encode a peptide synthetase required for phytotoxin this compound production and pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplexed Promoter Engineering for Improving this compound Production in Heterologous Streptomyces Hosts | MDPI [mdpi.com]
- 6. Cytochrome P450-catalysed L-tryptophan nitration in thaxtomin phytotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TxtH is a key component of the thaxtomin biosynthetic machinery in the potato common scab pathogen Streptomyces scabies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound production and virulence are controlled by several bld gene global regulators in Streptomyces scabies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. nec1, a gene conferring a necrogenic phenotype, is conserved in plant-pathogenic Streptomyces spp. and linked to a transposase pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Quantitative relationships among this compound production, potato scab severity, and fatty acid composition in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. biomedres.us [biomedres.us]
- 17. Analysis of Thaxtomin Production [bio-protocol.org]
- 18. The Streptomyces scabiei Pathogenicity Factor this compound Induces the Production of Phenolic Compounds in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Thaxtomin A: Application Notes and Protocols for Herbicidal Activity Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thaxtomin A, a phytotoxin produced by plant-pathogenic Streptomyces species, is a potent inhibitor of cellulose (B213188) biosynthesis in plants.[1][2] This unique mode of action makes it a valuable tool for studying plant cell wall biology and a promising candidate for bioherbicide development.[1] At nanomolar concentrations, this compound induces symptoms such as cell swelling, reduced seedling growth, and necrosis in a wide range of plant species.[1][3] These application notes provide detailed protocols for conducting herbicidal activity bioassays using this compound with the model organisms Arabidopsis thaliana and Raphanus sativus (radish).
Data Presentation
The herbicidal activity of this compound and its analogs has been quantified in various studies. The following table summarizes key quantitative data, primarily focusing on the 50% inhibitory concentration (IC50) values.
| Compound | Plant Species | Bioassay Type | IC50 Value (µM) | Reference |
| This compound | Raphanus sativus (radish) | Seedling Growth Inhibition | 0.45 ± 0.05 | [4] |
| ortho-Thaxtomin A | Raphanus sativus (radish) | Seedling Growth Inhibition | 0.81 ± 0.04 | [4] |
| 5-F-Thaxtomin A | Raphanus sativus (radish) | Seedling Growth Inhibition | 0.56 ± 0.03 | [4] |
| This compound | Arabidopsis thaliana | Seedling Length Reduction | 0.025 - 0.050 | [1] |
Experimental Protocols
Detailed methodologies for two common bioassays to assess the herbicidal activity of this compound are provided below.
Protocol 1: Arabidopsis thaliana Seedling Growth Inhibition Assay on Agar (B569324) Plates
This assay is suitable for high-throughput screening and detailed morphological analysis of this compound's effects on a model dicotyledonous plant.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) basal salt mixture
-
Sucrose
-
MES buffer
-
Phytoagar
-
Potassium hydroxide (B78521) (KOH) for pH adjustment
-
This compound stock solution (in methanol (B129727) or DMSO)
-
Sterile square petri dishes (12 x 12 cm)
-
Sterile water
-
Bleach (50% solution)
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Procedure:
-
Media Preparation (1/2 MS Agar with 1% Sucrose):
-
For 1 liter of media, dissolve 2.2 g of MS powder, 5 g of sucrose, and 1 g of MES monohydrate buffer in 800 mL of sterile water.
-
Adjust the pH to 5.7 with KOH.[4]
-
Bring the final volume to 1 liter with sterile water.
-
Add 10 g of phytoagar and autoclave.
-
Cool the medium to approximately 50-60°C in a water bath.
-
Add the desired concentration of this compound from a stock solution. A control set of plates should be prepared with the same concentration of the solvent (e.g., methanol) used for the this compound stock.
-
Pour approximately 40-50 mL of the medium into each sterile square petri dish under a laminar flow hood.
-
Allow the plates to solidify and dry slightly in the hood for about 2 hours.[4]
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing them in 50% household bleach for 10 minutes, followed by 5-10 rinses with sterile water.[4]
-
Resuspend the sterilized seeds in a sterile 0.1% agar solution to facilitate handling.
-
For stratification, store the seeds in the dark at 4°C for at least 48 hours to ensure uniform germination.[4]
-
Using a micropipette, carefully place individual seeds in a row on the surface of the prepared agar plates.
-
-
Incubation and Growth:
-
Data Collection and Analysis:
-
After 4-7 days of growth, visually score the seedlings for growth inhibition.[1]
-
For quantitative analysis, scan the plates at a high resolution (e.g., 200 dpi).
-
Measure the primary root length and/or hypocotyl length using image analysis software such as ImageJ.
-
Calculate the percentage of growth inhibition relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Radish (Raphanus sativus) Seedling Bioassay in Petri Dishes
This is a rapid and sensitive bioassay for assessing the herbicidal activity of this compound on a common dicotyledonous crop species.
Materials:
-
Radish seeds
-
Sterile petri dishes (9 cm diameter)
-
Sterile filter paper
-
This compound stock solution (in methanol or DMSO)
-
Sterile water
-
Ethanol (B145695) (70%) for seed sterilization
-
Sodium hypochlorite (B82951) solution (0.26%)
-
Incubator or growth chamber
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a series of this compound dilutions in sterile water from a stock solution. Suggested concentrations range from 0 µM to 100 µM.
-
Prepare a solvent control using the same concentration of methanol or DMSO as in the highest this compound treatment.
-
-
Seed Sterilization and Plating:
-
Surface sterilize radish seeds by immersing them in 70% ethanol for 30 seconds, followed by a rinse in 0.26% sodium hypochlorite solution, and then several rinses with sterile water.
-
Place one or two layers of sterile filter paper in each petri dish.
-
Moisten the filter paper with a defined volume (e.g., 5 mL) of the respective treatment solution or control.
-
Place a set number of sterilized radish seeds (e.g., 10-20) evenly spaced on the moistened filter paper in each dish.
-
-
Incubation:
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in the dark or under controlled light conditions at a constant temperature (e.g., 25°C) for 3-5 days.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the primary root length and shoot length of each seedling to the nearest millimeter.
-
Observe and record any morphological abnormalities, such as root swelling or necrosis.
-
Calculate the average root and shoot length for each treatment.
-
Determine the percentage of growth inhibition for each concentration relative to the solvent control.
-
Calculate the IC50 value as described in the Arabidopsis protocol.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound herbicidal bioassay.
Caption: Simplified signaling pathway of this compound in susceptible plant cells.
References
- 1. An Arabidopsis Mutant Resistant to this compound, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thaxtomin biosynthesis: the path to plant pathogenicity in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
Application Note: Quantitative Analysis of Thaxtomin A using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thaxtomin A is a potent phytotoxin produced by several species of pathogenic Streptomyces, and it is the primary causative agent of common scab disease in potatoes and other root vegetables.[1] The toxin inhibits cellulose (B213188) biosynthesis in plants, leading to necrotic lesions and significant crop losses.[2] Accurate and sensitive quantification of this compound is crucial for agricultural research, disease management strategy development, and for screening potential inhibitors in drug discovery programs. This application note provides a detailed protocol for the quantitative analysis of this compound in bacterial cultures and infected plant tissues using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is highly sensitive and selective, making it suitable for trace-level detection and quantification.
Principle
This method utilizes the separation power of HPLC to isolate this compound from complex sample matrices, followed by highly selective and sensitive detection using tandem mass spectrometry. The quantification is achieved by operating the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. This technique provides a high degree of specificity and minimizes matrix interference, which is essential for accurate quantification in complex biological samples.[3]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Isopropanol (ACS grade)
-
Acetic acid (glacial, ACS grade)
-
Nitrogen gas (high purity)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials (amber, with inserts if necessary)
-
Standard laboratory glassware and equipment (pipettes, centrifuges, vortex mixer, evaporator)
Sample Preparation
2.1. From Bacterial Culture Supernatant
-
Grow Streptomyces spp. in a suitable liquid medium (e.g., oat bran medium) for 6-10 days.[4]
-
Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Collect the supernatant and extract it twice with an equal volume of ethyl acetate.[4]
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Vortex thoroughly and filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
2.2. From Infected Plant Tissue (e.g., Potato Tuber)
-
Excise the lesion and a small amount of surrounding tissue from the potato tuber.
-
Immediately freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 400 µL of an extraction solution of methanol:isopropanol:acetic acid (20:79:1 v/v/v).
-
Vortex vigorously for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the extract in 200 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Method
HPLC System: A standard UHPLC or HPLC system. Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 30 |
| 5.0 | 50 |
| 10.0 | 100 |
| 12.0 | 100 |
| 12.1 | 30 |
| 15.0 | 30 |
Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Source: Electrospray Ionization (ESI), positive mode. Capillary Voltage: 3.5 kV. Source Temperature: 150 °C. Desolvation Temperature: 400 °C. Desolvation Gas Flow: 800 L/hr. MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| This compound (Quantifier) | 439.2 | 249.1 | 20 | 100 |
| this compound (Qualifier) | 439.2 | 157.1 | 35 | 100 |
Note: The exact MS parameters such as collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Standard Curve: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the reconstitution solvent.
-
Quantification: Plot the peak area of the quantifier MRM transition against the concentration of the standards to generate a linear regression curve. The concentration of this compound in the samples can then be calculated from this curve.
-
Confirmation: The presence of this compound is confirmed by the detection of the qualifier ion at the correct retention time and with the expected ion ratio relative to the quantifier ion.
Data Presentation
Method Validation Summary
The performance of the HPLC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The following table presents illustrative data for method validation.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 92 - 105% |
| Precision (% RSD) | < 8% |
Sample Quantification Results
The following table shows example quantitative results for this compound from different samples.
| Sample ID | Sample Type | This compound Concentration (µg/mL or µg/g) |
| S. scabies Strain A | Culture Supernatant | 44.8 |
| S. scabies Strain B | Culture Supernatant | 8.1 |
| S. acidiscabies LBUM 1476 | Culture Supernatant | 5.8 |
| Infected Potato Tuber 1 | Plant Tissue | 1.2 |
| Healthy Potato Tuber | Plant Tissue | Not Detected |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
This compound Biosynthesis and Action
Caption: this compound biosynthesis and inhibitory action.
References
- 1. Quantitative relationships among this compound production, potato scab severity, and fatty acid composition in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-catalysed L-tryptophan nitration in thaxtomin phytotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 4. Selection and Characterization of Microorganisms Utilizing this compound, a Phytotoxin Produced by Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Thaxtomin A from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thaxtomin A is a potent phytotoxin produced by several species of Gram-positive bacteria belonging to the genus Streptomyces, most notably Streptomyces scabies, the causative agent of common scab disease in potatoes and other root vegetables. This cyclic dipeptide exhibits significant herbicidal and anticancer activities, making it a molecule of interest for agricultural and pharmaceutical research. These application notes provide detailed protocols for the cultivation of Streptomyces scabies, followed by the extraction, purification, and quantification of this compound.
I. Bacterial Cultivation for this compound Production
Successful production of this compound is highly dependent on the bacterial strain, culture medium, and growth conditions. Oat bran broth (OBB) is a commonly used medium that has been shown to induce high levels of this compound production.
Protocol: Cultivation of Streptomyces scabies in Oat Bran Broth
-
Media Preparation: Prepare Oat Bran Broth (OBB) by adding 20 g of oat bran to 1 L of distilled water. Autoclave for 20 minutes at 121°C. Allow the medium to cool to room temperature.
-
Inoculation: Inoculate the sterile OBB with a fresh culture of Streptomyces scabies. This can be done by adding a 1 cm² agar (B569324) plug from a mature plate culture or by inoculating with a spore suspension.
-
Incubation: Incubate the culture at 28-30°C for 6-8 days with shaking at 200 rpm. Optimal incubation time may vary depending on the strain.[1][2]
-
Monitoring: Monitor the culture for signs of growth (e.g., turbidity, pellet formation) and pigment production (a yellowish hue may indicate this compound synthesis).
II. Extraction of this compound
This compound is typically extracted from the culture supernatant using a solvent extraction method. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.
Protocol: Solvent Extraction of this compound
-
Harvesting: After the incubation period, centrifuge the bacterial culture at a minimum of 3,300 x g for 20 minutes to pellet the bacterial cells.[3]
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic phase (ethyl acetate layer), which now contains the this compound.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with another equal volume of ethyl acetate to maximize the yield.
-
Concentration: Combine the organic extracts and concentrate them to dryness using a rotary evaporator under reduced pressure. The resulting residue will contain crude this compound.
III. Purification of this compound
A multi-step purification process involving Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is generally required to obtain pure this compound.
Protocol: Purification by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve the crude extract from the previous step in a small volume of a suitable solvent, such as chloroform-methanol (7:3).[1]
-
TLC Plate: Use a Silica (B1680970) Gel 60 TLC plate.[1]
-
Spotting: Apply the dissolved extract as a concentrated spot or a band onto the baseline of the TLC plate.
-
Development: Develop the plate in a sealed chromatography chamber containing a chloroform-methanol (7:3) solvent system.
-
Visualization: this compound is a yellow compound and should be visible as a distinct yellow spot. The reported Rf value is approximately 0.27 in this solvent system.
-
Elution: Scrape the yellow spot from the plate and elute the this compound from the silica gel using the same chloroform-methanol solvent mixture.
-
Concentration: Evaporate the solvent to obtain a more purified this compound sample.
Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the partially purified sample from the TLC step in the HPLC mobile phase.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Elution: Elute the sample with a gradient program. A typical program might be a linear gradient from 25% acetonitrile to 100% acetonitrile over 20 minutes.
-
Detection: Monitor the elution at 380 nm, the characteristic absorbance wavelength for this compound.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be this compound.
-
Purity Confirmation: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity (a single peak should be observed).
-
Final Preparation: Evaporate the solvent from the collected pure fractions to obtain purified this compound.
IV. Quantification of this compound
Accurate quantification of this compound is crucial for research and development purposes. This is typically achieved using HPLC or HPLC-Mass Spectrometry (HPLC-MS) with a standard curve.
Protocol: Quantification by HPLC
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the unknown this compound sample (from various stages of purification or the initial crude extract) into the HPLC system under the same conditions.
-
Concentration Determination: Determine the peak area of the this compound in the unknown sample and use the calibration curve to calculate its concentration.
V. Quantitative Data Summary
The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction/purification efficiency. The following table summarizes reported yields from different studies.
| Streptomyces Strain | Culture Medium | Incubation Time (days) | Reported Yield | Reference |
| S. scabies isolate ST5 | Oatmeal Broth | 8 | 2.5 mg/mL | |
| S. scabies isolate ST10 | Oatmeal Broth | 8 | 1.26 mg/mL | |
| S. scabies EF-35 | Oat Bran Medium | 6 | Not explicitly quantified in mg/mL, but used for purification | |
| Engineered S. coelicolor M1154 | OBB Medium | 5 | 504.6 µg/mL | |
| Engineered S. albus J1074 | Optimized Medium | Not specified | 168 µg/mL |
VI. Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound from bacterial culture.
References
Application Notes and Protocols for Using Thaxtomin A to Induce Cellulose Biosynthesis Inhibition in Arabidopsis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thaxtomin A, a phytotoxin produced by plant-pathogenic Streptomyces species, is a potent inhibitor of cellulose (B213188) biosynthesis in plants.[1][2] At nanomolar concentrations, it induces significant physiological and morphological changes in Arabidopsis thaliana, including reduced growth, cell swelling, and inhibition of cellulose synthesis.[2][3] This makes this compound a valuable tool for studying cell wall integrity, cellulose biosynthesis pathways, and plant defense responses. These application notes provide a comprehensive guide for utilizing this compound to inhibit cellulose biosynthesis in Arabidopsis, summarizing key quantitative data and detailing experimental protocols.
Mechanism of Action
This compound disrupts cellulose synthesis, leading to a reduction in crystalline cellulose content in the plant cell wall.[4] This is compensated by an increase in the synthesis of other cell wall polysaccharides, such as pectins and hemicellulose. At the molecular level, this compound has been shown to deplete cellulose synthase complexes (CESA-complexes) from the plasma membrane. This disruption in cellulose deposition triggers downstream effects, including changes in the expression of cell wall-related genes, ectopic lignification, and the induction of defense-related genes.
Data Presentation
The following tables summarize the quantitative effects of this compound on Arabidopsis thaliana based on published literature.
Table 1: Effective Concentrations of this compound and its Impact on Arabidopsis Growth
| Parameter | Concentration | Effect | Reference |
| Seedling Length (I₅₀) | 25-50 nM | 50% reduction in seedling length. | |
| Cotyledon Growth (I₅₀) | >12 nM | >50% reduction in growth. | |
| Root Growth | 100 nM | >50% reduction in root growth. | |
| Hypocotyl Elongation | 200 nM | Stunted hypocotyl elongation. |
Table 2: this compound's Effect on Cell Wall Composition in Arabidopsis
| Component | Concentration | Change | Method | Reference |
| Crystalline Cellulose | 100 nM | ~43% reduction in ¹⁴C-glucose incorporation into the cellulosic fraction. | Radiolabeling | |
| Crystalline Cellulose | 500 nM | ~79% reduction in ¹⁴C-glucose incorporation into the cellulosic fraction. | Radiolabeling | |
| Pectins | 200 nM | Significant increase in ¹⁴C-isotope incorporation. | Radiolabeling | |
| Hemicelluloses | 200 nM | Stimulated synthesis. | Radiolabeling | |
| Cell Wall Stiffness | 1 µM | Decrease in Young's modulus. | Atomic Force Microscopy |
Experimental Protocols
Protocol 1: Arabidopsis Seedling Growth Inhibition Assay on Solid Medium
This protocol details how to assess the inhibitory effect of this compound on Arabidopsis seedling growth on agar (B569324) plates.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Agar
-
This compound (stock solution in methanol)
-
Methanol (B129727) (vehicle control)
-
Petri dishes
-
Sterile water
-
Growth chamber
Procedure:
-
Seed Sterilization:
-
Surface sterilize Arabidopsis seeds using your laboratory's standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% (w/v) agar solution.
-
-
Preparation of Growth Medium:
-
Prepare 1/2 MS medium with 1% (w/v) sucrose and 0.7% (w/v) agar. Autoclave the medium.
-
Allow the medium to cool to approximately 50-60°C.
-
Add this compound from a stock solution to the desired final concentrations (e.g., 0, 10, 25, 50, 100 nM).
-
For the control plates, add an equivalent volume of methanol.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Plate the sterilized seeds on the prepared agar plates.
-
Seal the plates and cold-treat at 4°C for 3 days to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.
-
Grow seedlings under long-day conditions (16 h light / 8 h dark) at 22°C.
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 5-7 days), photograph the seedlings.
-
Measure the length of the primary root and hypocotyl using image analysis software (e.g., ImageJ).
-
Calculate the percentage of growth inhibition relative to the control seedlings.
-
Protocol 2: Analysis of Cellulose Content using ¹⁴C-Glucose Incorporation in Liquid Culture
This protocol describes a method to quantify the inhibition of cellulose synthesis by measuring the incorporation of radiolabeled glucose into the cellulosic fraction of the cell wall.
Materials:
-
Arabidopsis thaliana seeds
-
Liquid growth medium (e.g., 0.25x MS with 0.5% (w/v) glucose and 3 mM MES, pH 5.8)
-
This compound (stock solution in methanol)
-
¹⁴C-glucose
-
Sterile flasks or containers
-
Shaker
-
Reagents for cell wall fractionation (e.g., acetic acid, nitric acid)
Procedure:
-
Seedling Growth in Liquid Culture:
-
Germinate and grow surface-sterilized Arabidopsis seeds in sterile liquid growth medium in the dark at 21°C with gentle shaking.
-
Grow the seedlings for 4 days.
-
-
This compound Treatment:
-
After 4 days, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM or 500 nM) or methanol as a control.
-
Pre-incubate the seedlings for 24 hours.
-
-
Radiolabeling:
-
Add ¹⁴C-glucose to the liquid cultures and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized cell wall material.
-
-
Cell Wall Fractionation:
-
Harvest the seedlings, wash them thoroughly to remove unincorporated ¹⁴C-glucose, and freeze-dry them.
-
Perform a sequential extraction to separate the cell wall fractions. A common method involves an acetic-nitric acid reagent (8:2:1 acetic acid:nitric acid:water) to separate the cellulosic (acid-insoluble) fraction from the non-cellulosic (acid-soluble) fraction.
-
-
Quantification:
-
Measure the radioactivity in the acid-insoluble (cellulosic) and acid-soluble fractions using a scintillation counter.
-
Calculate the percentage of ¹⁴C-glucose incorporated into the cellulosic fraction relative to the total incorporated label. Compare the results from this compound-treated samples to the control.
-
Protocol 3: Microscopy of Arabidopsis Seedlings after this compound Treatment
This protocol outlines methods for visualizing the morphological and cellular effects of this compound.
Materials:
-
Arabidopsis seedlings grown as described in Protocol 1 or 2.
-
Microscope (light, confocal)
-
Stains for lignification (e.g., phloroglucinol-HCl)
-
Fluorescent dyes for cell wall components if desired.
Procedure:
-
Macroscopic Imaging:
-
Observe and photograph whole seedlings to document morphological changes such as stunting and swelling of hypocotyls and roots.
-
-
Microscopic Analysis of Cell Swelling:
-
Mount seedlings on a microscope slide in a drop of water.
-
Observe the hypocotyl and root cells under a light microscope to visualize isotropic expansion (swelling).
-
-
Staining for Ectopic Lignification:
-
Treat 6-day-old etiolated seedlings with 200 nM this compound for 2 days.
-
Stain the seedlings with phloroglucinol-HCl to visualize lignin. Lignified tissues will stain red.
-
Observe the staining pattern, particularly in the hypocotyl, where ectopic lignification is expected.
-
-
Confocal Microscopy of Cellulose Synthase Complexes (requires specific fluorescent reporter lines):
-
If using Arabidopsis lines expressing fluorescently tagged CESA proteins (e.g., YFP-CESA6), treat seedlings with this compound.
-
Use a spinning disc confocal microscope to observe the localization and density of CESA complexes in the plasma membrane of epidermal cells. Note any accumulation of CESA particles in intracellular compartments.
-
Visualizations
dot
Caption: Experimental workflow for studying this compound effects.
dot
Caption: Proposed this compound signaling pathway in Arabidopsis.
References
- 1. This compound affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Arabidopsis Mutant Resistant to this compound, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Testing Thaxtomin A Phytotoxicity on Seedlings
References
- 1. An Arabidopsis Mutant Resistant to this compound, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Localization of Fluorescently Labeled Thaxtomin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thaxtomin A, a phytotoxin produced by Streptomyces species, is a potent inhibitor of cellulose (B213188) biosynthesis in plants. Understanding its precise localization within plant tissues is crucial for elucidating its mechanism of action and for the development of novel herbicides. This document provides detailed protocols for the synthesis, purification, and characterization of a fluorescently labeled this compound analog, NBD-Thaxtomin A, and its application in localization studies using confocal microscopy. The phenolic hydroxyl group on the phenylalanine moiety of this compound serves as a key functional group for the covalent attachment of a 7-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore.
Synthesis of NBD-Labeled this compound
The synthesis of NBD-Thaxtomin A is achieved through a nucleophilic aromatic substitution reaction between this compound and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). The phenolic hydroxyl group of this compound acts as the nucleophile, displacing the chloride from NBD-Cl to form a stable ether linkage.
Experimental Protocol: Synthesis of NBD-Thaxtomin A
-
Materials:
-
This compound (≥95% purity)
-
4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (60 Å, 230-400 mesh)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (3 equivalents) to the solution.
-
In a separate vial, dissolve NBD-Cl (1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the NBD-Cl solution dropwise to the this compound solution at room temperature.
-
Stir the reaction mixture at 50°C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Upon completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol: NBD-Thaxtomin A
-
Technique: Flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).
-
Procedure:
-
Load the crude product onto a silica gel column pre-equilibrated with the starting mobile phase.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC for the presence of the fluorescent product (visualized under UV light).
-
Combine the fractions containing the pure NBD-Thaxtomin A and concentrate under reduced pressure to yield a fluorescently labeled solid.
-
Characterization
The structure and purity of the synthesized NBD-Thaxtomin A should be confirmed by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent attachment of the NBD moiety and the integrity of the this compound core structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound, confirming its molecular formula.
-
Fluorimetry: To determine the excitation and emission maxima of the fluorescently labeled product.
| Parameter | Expected Value |
| Molecular Formula | C₂₈H₂₄N₆O₉ |
| Calculated m/z | [M+H]⁺, [M+Na]⁺ |
| Purity (by HPLC) | >95% |
| Excitation Max (λex) | ~465 nm |
| Emission Max (λem) | ~535 nm |
Table 1: Expected Physicochemical Properties of NBD-Thaxtomin A.
Localization Studies in Plant Tissues
The synthesized NBD-Thaxtomin A can be used as a probe to visualize the localization of this compound in plant tissues, particularly in the roots of model plants like Arabidopsis thaliana.
Experimental Protocol: Localization of NBD-Thaxtomin A in Arabidopsis Roots
-
Plant Material and Growth Conditions:
-
Arabidopsis thaliana seedlings (e.g., Col-0 ecotype).
-
Grow seedlings vertically on 0.5X Murashige and Skoog (MS) agar (B569324) plates for 5-7 days under a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Treatment with NBD-Thaxtomin A:
-
Prepare a stock solution of NBD-Thaxtomin A in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a working solution by diluting the stock solution in liquid MS medium to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should not exceed 0.1%.
-
Carefully transfer the seedlings to a multi-well plate containing the NBD-Thaxtomin A working solution.
-
Incubate the seedlings for a predetermined time course (e.g., 1, 4, 8, and 24 hours) at 22°C.
-
As a negative control, treat seedlings with a solution containing the same concentration of DMSO without the fluorescent probe.
-
-
Sample Preparation for Microscopy:
-
After incubation, gently wash the seedlings three times with fresh liquid MS medium to remove excess unbound probe.
-
(Optional) Counterstain with a cell wall stain, such as Propidium Iodide (PI), for contextual visualization of tissue morphology. Incubate seedlings in a 10 µg/mL PI solution for 1-2 minutes, followed by a brief wash in water.[1]
-
Mount the seedlings in a drop of water or MS medium on a microscope slide with a coverslip.
-
-
Confocal Laser Scanning Microscopy (CLSM):
-
Image the root tips using a confocal microscope.
-
Excitation/Emission Settings:
-
NBD-Thaxtomin A: Excitation at ~488 nm, Emission collected at ~510-560 nm.
-
Propidium Iodide (if used): Excitation at ~561 nm, Emission collected at ~580-650 nm.
-
Autofluorescence (optional, for lignin): Excitation at ~405 nm, Emission collected at ~450-500 nm.
-
-
Acquire Z-stack images through the root tip to generate a three-dimensional reconstruction of the probe's localization.
-
| Treatment Group | NBD-Thaxtomin A Conc. | Incubation Time | Purpose |
| Control | 0 µM (DMSO only) | 24 h | To assess background fluorescence and any effects of the solvent. |
| Experimental 1 | 5 µM | 1 h | To observe initial uptake and localization. |
| Experimental 2 | 5 µM | 4 h | To track the time-dependent distribution. |
| Experimental 3 | 5 µM | 8 h | To observe potential translocation and accumulation. |
| Experimental 4 | 5 µM | 24 h | To determine long-term localization patterns. |
Table 2: Example Experimental Design for Localization Studies.
Visualizations
Caption: Workflow for the synthesis and characterization of NBD-Thaxtomin A.
References
Application Notes and Protocols for the Generation and Characterization of Thaxtomin A Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for generating and characterizing Thaxtomin A resistant mutants, primarily in bacterial systems like Streptomyces, but with principles applicable to other model organisms. Understanding the mechanisms of resistance to this compound, a potent cellulose (B213188) biosynthesis inhibitor and a key virulence factor in common scab disease, is crucial for developing novel herbicides, antifungal agents, and strategies to combat plant diseases.
Introduction to this compound and Resistance
This compound is a phytotoxin produced by several species of Streptomyces, most notably S. scabies, the causative agent of common scab in potatoes and other root vegetables. Its primary mode of action is the inhibition of cellulose biosynthesis in plants, leading to cell swelling, reduced growth, and necrosis.[1][2][3] The study of resistance to this compound can unveil novel cellular targets, transport mechanisms, and detoxification pathways.
Mechanisms of resistance to toxins like this compound can be broadly categorized as:
-
Target modification: Alterations in the cellular target of the toxin that prevent binding.
-
Reduced uptake/Increased efflux: Changes in the cell membrane or transport systems that limit the intracellular concentration of the toxin.
-
Toxin detoxification: Enzymatic degradation or modification of the toxin to a non-toxic form.
-
Global regulatory changes: Mutations in regulatory genes that indirectly lead to a resistant phenotype.
This document outlines protocols for inducing mutations, selecting for resistant phenotypes, and characterizing the underlying genetic and physiological changes.
Methods for Generating this compound Resistant Mutants
Two primary methods for generating random mutations in a microbial population are chemical mutagenesis and transposon mutagenesis.
Chemical Mutagenesis
Chemical mutagens introduce mutations at a higher frequency than spontaneous rates. N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and Ethyl methanesulfonate (B1217627) (EMS) are commonly used alkylating agents that induce point mutations.
Protocol 1: NTG Mutagenesis of Streptomyces sp.
This protocol is adapted from established methods for Streptomyces coelicolor.[4][5]
Materials:
-
Streptomyces spore suspension or mycelial fragments
-
Tris-maleic acid buffer (0.05 M, pH 6.0 and 9.0)
-
NTG solution (1 mg/mL in sterile water - Caution: Potent carcinogen )
-
Nutrient broth
-
Sterile water
-
Centrifuge and sterile centrifuge tubes
-
Shaking incubator
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses. All work with NTG must be performed in a certified chemical fume hood.
Procedure:
-
Preparation of Cells:
-
Prepare a fresh spore suspension or a culture of mycelial fragments of the desired Streptomyces strain.
-
Wash the cells twice with sterile water by centrifugation (e.g., 5000 x g for 10 minutes) and resuspend the pellet in 0.05 M Tris-maleic acid buffer (pH 6.0).
-
-
Mutagenesis:
-
Adjust the cell suspension to a concentration of approximately 10^8 spores/mL or a dense mycelial suspension.
-
In a chemical fume hood, add NTG solution to the cell suspension to a final concentration of 100 µg/mL to 1 mg/mL. The optimal concentration should be determined empirically to achieve a kill rate of 90-99%.
-
Incubate the suspension with shaking at 30°C for 30-60 minutes.
-
To stop the reaction, centrifuge the cells, discard the NTG-containing supernatant into a designated hazardous waste container for inactivation (e.g., with 1 M NaOH), and wash the cell pellet twice with sterile nutrient broth.
-
-
Recovery:
-
Resuspend the washed cells in nutrient broth and incubate with shaking for 2-4 hours at 30°C to allow for the expression of mutations.
-
-
Plating:
-
Plate serial dilutions of the mutagenized culture onto non-selective agar (B569324) plates to determine the survival rate and onto selective plates containing this compound for screening of resistant mutants (see Section 3).
-
Table 1: Example NTG Mutagenesis Conditions for Streptomyces
| Parameter | Condition | Reference |
| Mutagen | N-methyl-N'-nitro-N-nitrosoguanidine (NTG) | |
| Organism | Streptomyces coelicolor (adaptable) | |
| Cell Type | Spores or mycelial fragments | |
| NTG Concentration | 100 µg/mL - 1 mg/mL | |
| Treatment Buffer | 0.05 M Tris-maleic acid buffer | |
| pH | 6.0 (for stability) or 9.0 (for decomposition to mutagenic intermediate) | |
| Treatment Time | 30 - 60 minutes | |
| Target Kill Rate | 90 - 99% |
Transposon Mutagenesis
Transposon mutagenesis utilizes mobile genetic elements (transposons) to create random insertional mutations. This method has the advantage of tagging the mutated gene with a selectable marker (e.g., an antibiotic resistance gene), which facilitates its identification. The Himar1 and Tn5 transposon systems are effective in Streptomyces.
Protocol 2: Transposon Mutagenesis of Streptomyces sp. using a suicide vector
This protocol describes a general workflow for intergeneric conjugation from E. coli to Streptomyces.
Materials:
-
Streptomyces recipient strain
-
E. coli donor strain (e.g., ET12567/pUZ8002) carrying the transposon delivery plasmid (e.g., a plasmid with Himar1 or Tn5 transposon and a transposase gene)
-
ISP4 medium (or other suitable solid medium for conjugation)
-
LB medium
-
Appropriate antibiotics for selection (e.g., nalidixic acid for counter-selection of E. coli, and an antibiotic corresponding to the transposon's resistance marker)
-
Sterile microcentrifuge tubes, spreaders, and petri dishes
Procedure:
-
Preparation of Donor and Recipient Strains:
-
Grow a culture of the E. coli donor strain in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Prepare a spore suspension of the Streptomyces recipient strain.
-
Wash the E. coli cells twice with LB medium to remove antibiotics.
-
Heat-shock the Streptomyces spores at 50°C for 10 minutes.
-
-
Conjugation:
-
Mix the washed E. coli donor cells and the heat-shocked Streptomyces spores.
-
Plate the mixture onto ISP4 agar plates and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with a solution of nalidixic acid (to kill the E. coli donor) and the antibiotic for selecting the transposon insertion (e.g., apramycin, kanamycin).
-
Incubate the plates at 30°C until colonies of Streptomyces exconjugants appear.
-
-
Screening for Resistant Mutants:
-
Isolate individual exconjugant colonies and grow them on non-selective media.
-
Screen the resulting mutant library for this compound resistance (see Section 3).
-
Screening and Selection of this compound Resistant Mutants
Protocol 3: Screening for this compound Resistance
Materials:
-
Mutagenized Streptomyces population (from Protocol 1 or 2)
-
Solid and liquid growth media for Streptomyces
-
This compound stock solution
-
Sterile petri dishes, spreaders, and multi-well plates
Procedure:
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Before screening, determine the MIC of this compound for the wild-type Streptomyces strain. This can be done using a broth microdilution method.
-
Prepare a series of two-fold dilutions of this compound in liquid medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the wild-type strain.
-
Incubate at 30°C for 2-5 days.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
Primary Screening:
-
Plate the mutagenized cell population onto solid medium containing a selective concentration of this compound (typically 1x to 2x the MIC of the wild-type strain).
-
Incubate the plates at 30°C until colonies appear. Colonies that grow in the presence of this compound are considered putative resistant mutants.
-
-
Secondary Screening and Confirmation:
-
Isolate the putative resistant colonies and re-streak them onto fresh selective and non-selective plates to confirm the resistant phenotype.
-
Perform a dose-response analysis for the confirmed mutants by determining their MIC for this compound and comparing it to the wild-type strain. A significant increase in the MIC indicates a resistant phenotype.
-
Table 2: Quantitative Assessment of this compound Resistance
| Method | Description | Data Generated | Reference |
| Broth Microdilution | Two-fold serial dilutions of this compound are inoculated with a standardized bacterial suspension. | Minimum Inhibitory Concentration (MIC) in µg/mL or µM. | |
| Agar Dilution | This compound is incorporated into the agar medium at various concentrations, and a standardized bacterial suspension is spotted onto the plates. | MIC in µg/mL or µM. | |
| Growth Curves | Bacterial growth in liquid medium containing various concentrations of this compound is monitored over time by measuring optical density (OD). | Growth rate inhibition at different toxin concentrations. | |
| Dose-Response Curve | Plotting the percentage of growth inhibition against the concentration of this compound. | IC50 value (the concentration of toxin that inhibits 50% of growth). |
Characterization of this compound Resistant Mutants
Once resistant mutants are identified and confirmed, the next step is to characterize the genetic and phenotypic basis of their resistance.
Genetic Characterization
Protocol 4: Identification of Mutations by Whole-Genome Sequencing
Materials:
-
Genomic DNA extraction kit suitable for Streptomyces
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the wild-type strain and the resistant mutants.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA and sequence them on an NGS platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the mutant strains to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the mutant genomes.
-
For transposon mutants, identify the insertion site of the transposon.
-
Annotate the identified mutations to determine the affected genes and their potential functions.
-
Phenotypic Characterization
Further phenotypic assays can help elucidate the mechanism of resistance.
-
This compound Uptake Assay: Compare the rate of this compound uptake in the wild-type and resistant mutants. This can be done using radiolabeled this compound or by measuring the depletion of this compound from the culture medium over time using HPLC. A reduced uptake in the mutant would suggest a mechanism involving altered membrane permeability or an efflux pump.
-
This compound Degradation Assay: Incubate the wild-type and resistant strains in a medium containing a known concentration of this compound. Monitor the concentration of this compound over time using HPLC. A faster decrease in the concentration in the mutant culture would indicate detoxification.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes identified through whole-genome sequencing or other candidate genes potentially involved in resistance (e.g., transporters, metabolic enzymes).
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Generating and Characterizing this compound Resistant Mutants
Caption: Workflow for creating and analyzing this compound resistant mutants.
Diagram 2: Potential Mechanisms of this compound Resistance
Caption: Potential cellular mechanisms of resistance to this compound.
Diagram 3: this compound Biosynthesis and Potential Regulatory Intervention Points
Caption: Regulation of this compound biosynthesis and potential mutational targets.
References
- 1. ias.ac.in [ias.ac.in]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutangenesis by N-methyl-N'-nitro-N-nitrosoguanidine (NTG) in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Streptomyces Culture for Thaxtomin A Production
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists focused on enhancing Thaxtomin A yield from Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Streptomyces species produce it? A1: this compound is a nitrated dipeptide phytotoxin that acts as a key virulence factor in several plant-pathogenic Streptomyces species.[1] It functions by inhibiting cellulose (B213188) synthesis in expanding plant tissues.[2] Species known to produce this compound include Streptomyces scabies, S. acidiscabies, and S. turgidiscabies, which are causative agents of common scab disease on crops like potatoes.[1][3]
Q2: My Streptomyces culture is growing well (high biomass) but not producing this compound. What are the likely causes? A2: High biomass does not always correlate with high secondary metabolite production.[4] The most common reasons for a lack of this compound production despite good growth are:
-
Inappropriate Culture Medium: this compound biosynthesis is highly dependent on the culture medium. Rich media that support robust primary metabolism, such as Tryptic Soy Broth (TSB) or Luria Broth (LB), are known to be poor inducers of its production.[5]
-
Lack of Specific Inducers: The biosynthesis pathway is transcriptionally regulated and requires specific inducers, most notably cellobiose (B7769950), which is derived from cellulose breakdown.[2][3] Without these signaling molecules, the biosynthetic genes remain unexpressed.
-
Suboptimal pH: The production of this compound is sensitive to pH. Acidic conditions (e.g., pH 5) are generally not conducive to production.[6]
Q3: What is the role of cellobiose in this compound production? A3: Cellobiose is the primary known inducer for this compound biosynthesis.[1][6] It functions as a signaling molecule that binds to the transcriptional activator TxtR, an AraC/XylS family regulator.[3] This binding event activates TxtR, which in turn switches on the expression of the thaxtomin biosynthetic gene cluster (txt genes), initiating toxin production.[1][3] This regulatory system is thought to allow the bacterium to sense the presence of expanding plant tissue (a source of cellulose) and produce the toxin when it is most effective.[3]
Q4: Can genetic engineering be used to increase this compound yield? A4: Yes, metabolic engineering has been successfully used to significantly increase this compound yields. Strategies include the heterologous expression of the thaxtomin gene cluster in a high-production host like Streptomyces albidoflavus, overexpression of the activator gene txtR, and deletion of repressor genes.[7] These approaches have led to yields dramatically higher than those in native producers.[7]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
This is the most common issue encountered. Use the following flowchart and table to diagnose and resolve the problem.
Caption: Troubleshooting flowchart for low this compound yield.
Issue 2: Batch-to-Batch Variability
Inconsistent yields can frustrate research efforts. Key areas to standardize include:
-
Inoculum Preparation: Always use a consistent method for preparing your seed culture. Ensure the inoculum is from a fresh, healthy plate and is in an active growth phase.
-
Raw Material Quality: The composition of complex media components like oatmeal or oat bran can vary between suppliers or batches. If possible, use a single, consistent source for these ingredients.
-
Aeration and Agitation: Ensure consistent flask type (baffled vs. non-baffled), fill volume, and shaker speed (rpm) to maintain uniform oxygen transfer rates across experiments.
Data Presentation: Culture Conditions & Yield
Quantitative data from various studies are summarized below to guide experimental design.
Table 1: Effect of Culture Media on this compound Production
| Medium Type | Induction Level | Typical Yield Range | Reference |
| Oatmeal Broth (OMB) / Oat Bran Broth (OBB) | Strong | 2.5 - 4.5 µg/mL | [5][8] |
| Yeast Malt Extract (YME) | Weak / None | Undetectable to very low | [8] |
| Tryptic Soy Broth (TSB) | None | Not Produced | [5] |
| Luria Broth (LB) | None | Not Produced | [5] |
| Potato Broth / Starch | Moderate | Lower than OMB | [5] |
Table 2: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Value | Notes | Reference |
| pH | 8.0 | Production is significantly lower in acidic conditions. | [6] |
| Temperature | 28°C | Growth and production can be adversely affected at higher temperatures. | [6][9] |
| Inducer | 1% (w/v) Cellobiose | Cellobiose is a potent inducer. Glucose can suppress production. | [5][6] |
| Incubation Time | 6 - 8 days | Peak production typically occurs as the culture enters the stationary phase. | [6] |
| Amino Acids | Avoid Tryptophan | Tryptophan and its precursors (phenylalanine, tyrosine) can inhibit production. | [6] |
Experimental Protocols
Protocol 1: Preparation of Oatmeal Broth (OMB)
This protocol is adapted from standard methods for Streptomyces cultivation.[5][6]
-
Weigh 20 g of commercial oatmeal (e.g., Quaker Oats).
-
Add the oatmeal to 1 L of deionized water.
-
Boil the mixture for 20 minutes.
-
Filter the broth through several layers of cheesecloth to remove the solid oat material.
-
Add deionized water to the filtrate to bring the final volume back to 1 L.
-
Adjust the pH to 8.0 using 1N NaOH.
-
Dispense the medium into appropriate flasks for your experiment.
-
Autoclave at 121°C for 20 minutes to sterilize.
Protocol 2: Shake Flask Fermentation Workflow
Caption: Overall workflow for this compound production and analysis.
Protocol 3: this compound Extraction from Culture Broth
This protocol is a standard method for recovering this compound for analysis.[10]
-
Transfer 1 mL of fermentation broth into a microcentrifuge tube.
-
Centrifuge at 8,000 x g for 10 minutes to pellet the mycelia.
-
Carefully transfer the supernatant to a new tube.
-
Add an equal volume (1 mL) of ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute to mix the phases.
-
Centrifuge at 8,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Transfer the upper organic (ethyl acetate) phase, which contains this compound, to a clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous phase to maximize recovery, pooling the organic phases.
-
Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of methanol (B129727) for HPLC analysis.
Protocol 4: Quantification of this compound by HPLC
This is a representative HPLC method for this compound quantification.[11]
-
System: Agilent 1100 HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 380 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to a standard curve generated from purified this compound standards.
Signaling Pathway Visualization
The production of this compound is tightly controlled at the genetic level. The diagram below illustrates the simplified regulatory pathway.
Caption: Cellobiose induction of the this compound biosynthetic pathway.
References
- 1. Thaxtomin biosynthesis: the path to plant pathogenicity in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thaxtomin biosynthesis: the path to plant pathogenicity in the genus Streptomyces - ProQuest [proquest.com]
- 3. The AraC/XylS regulator TxtR modulates thaxtomin biosynthesis and virulence in Streptomyces scabies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of carbohydrates on the production of this compound by Streptomyces acidiscabies [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejp.journals.ekb.eg [ejp.journals.ekb.eg]
- 7. Stepwise increase of thaxtomins production in Streptomyces albidoflavus J1074 through combinatorial metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. scispace.com [scispace.com]
- 10. Selection and Characterization of Microorganisms Utilizing this compound, a Phytotoxin Produced by Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiplexed Promoter Engineering for Improving this compound Production in Heterologous Streptomyces Hosts - PMC [pmc.ncbi.nlm.nih.gov]
improving the extraction efficiency of Thaxtomin A from fermentation broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Thaxtomin A from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from fermentation broth?
A1: The most widely reported method is a multi-step process involving initial clarification of the broth, followed by liquid-liquid extraction (LLE), concentration of the organic phase, and subsequent purification using chromatographic techniques.
Q2: Which solvent is most effective for the liquid-liquid extraction of this compound?
A2: Ethyl acetate (B1210297) is the most frequently cited and effective solvent for extracting this compound from the aqueous fermentation supernatant.[1] Its polarity is well-suited for partitioning this compound from the aqueous phase.
Q3: What is the optimal pH for the fermentation broth before extraction?
A3: While the optimal pH for this compound production is around 8, the stability of the molecule during extraction is also crucial.[2] Maintaining a neutral to slightly alkaline pH during extraction is generally advisable to ensure the stability of this compound. Extreme pH values should be avoided as they can lead to degradation of the target compound.
Q4: How can I quantify the concentration of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound.[3] Detection is typically performed using a UV detector at a wavelength of 380 nm.
Q5: What are the recommended storage conditions for purified this compound?
A5: Purified this compound should be stored at -20°C under desiccating conditions to ensure its stability.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides step-by-step solutions.
Issue 1: Low Yield of Crude this compound Extract
Possible Causes:
-
Incomplete Extraction from Broth: The partitioning of this compound into the organic solvent may be insufficient.
-
Degradation of this compound: The compound may be degrading during the extraction or concentration steps due to inappropriate temperature or pH.
-
Suboptimal Fermentation: The initial concentration of this compound in the fermentation broth may be low.
Troubleshooting Steps:
-
Optimize Liquid-Liquid Extraction:
-
Ensure a sufficient volume of ethyl acetate is used. A common starting point is a 1:1 ratio of solvent to supernatant.[1]
-
Perform multiple extractions (at least two) of the aqueous phase, as this is more efficient than a single extraction with a large volume of solvent.[1]
-
Ensure thorough mixing of the two phases during extraction to maximize the interfacial area for mass transfer.
-
-
Control Temperature and pH:
-
Avoid high temperatures during extraction and concentration. When using a rotary evaporator, maintain a water bath temperature of 40-50°C.
-
Check the pH of the fermentation broth before extraction and adjust to a neutral or slightly alkaline range if necessary.
-
-
Verify Fermentation Titer:
-
Before proceeding with a large-scale extraction, quantify the this compound concentration in a small sample of the fermentation broth using HPLC to ensure an adequate starting concentration.
-
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Possible Causes:
-
High concentrations of proteins, polysaccharides, and other surfactants in the fermentation broth can stabilize emulsions.
-
Vigorous shaking during extraction can increase the likelihood of emulsion formation.
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This reduces the energy input that can lead to stable emulsions.
-
"Salting Out": Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. The centrifugal force can often break the emulsion and separate the layers.
-
Filtration: Pass the emulsion through a bed of glass wool or a phase separation filter paper.
Issue 3: Low Purity of the Final this compound Product
Possible Causes:
-
Co-extraction of Impurities: Other compounds from the fermentation broth with similar solubility properties may be extracted along with this compound.
-
Ineffective Purification: The chromatographic purification step may not be adequately resolving this compound from co-eluting impurities.
Troubleshooting Steps:
-
Broth Pre-treatment: Before extraction, consider clarifying the fermentation broth by centrifugation at a higher speed or by filtration to remove cells and other particulate matter.
-
Optimize Column Chromatography:
-
Ensure the silica (B1680970) gel is properly packed and equilibrated.
-
Use a shallow gradient of the mobile phase (e.g., chloroform (B151607):methanol) to improve the separation of compounds with similar polarities.[1]
-
Monitor the fractions closely using Thin Layer Chromatography (TLC) to identify and combine only the purest fractions containing this compound.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[5][6] |
| Ethanol | Soluble[4] |
| Methanol | Partially Soluble[5][6] |
| Water | Poorly Soluble[5] |
| Ethyl Acetate | Sufficient for extraction[1] |
| Chloroform | Used in elution mixtures[1] |
Table 2: Factors Influencing this compound Production and Stability
| Parameter | Optimal Condition/Range | Impact on Extraction |
| pH (for production) | 8.0[2] | The starting broth is likely to be slightly alkaline. |
| Temperature (for production) | 28-30°C[2] | Extraction should be performed at or below this temperature. |
| Storage Temperature | -20°C[4] | Indicates the need for cooling during and after extraction. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
-
Broth Clarification: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the microbial cells and other solids.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
First Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Mixing: Stopper the funnel and gently invert it 20-30 times, releasing any pressure buildup periodically. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate fully. The upper layer will be the ethyl acetate containing this compound.
-
Collection of Organic Phase: Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Second Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of ethyl acetate.
-
Pooling and Drying: Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator with a water bath temperature of 40-50°C.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh size) in a non-polar solvent like chloroform. Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the concentrated crude extract from Protocol 1 in a minimal amount of the initial mobile phase (e.g., chloroform with a small percentage of methanol). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 9:1 chloroform:methanol).[1] Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) in separate tubes.
-
TLC Analysis: Spot each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light. This compound is a yellow compound, which can aid in its identification on the column and TLC plate.[1]
-
Pooling and Concentration: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. Selection and Characterization of Microorganisms Utilizing this compound, a Phytotoxin Produced by Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejp.journals.ekb.eg [ejp.journals.ekb.eg]
- 3. Habituation to this compound increases resistance to common scab in ‘Russet Burbank’ potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Cellulose synthesis inhibitor (CAS 122380-18-1) | Abcam [abcam.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. caymanchem.com [caymanchem.com]
challenges in the purification of Thaxtomin A from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Thaxtomin A from crude extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions.
Low Yield of this compound in Crude Extract
| Possible Cause | Recommended Solution |
| Suboptimal Culture Conditions: Insufficient production of this compound by Streptomyces species. | - Medium Optimization: Oat bran broth is commonly used to induce this compound production. Consider supplementing with cellobiose (B7769950) (1%) to enhance yield.[1] - Incubation Parameters: Ensure optimal growth conditions for your Streptomyces strain, typically 6 days at 28-30°C with agitation.[2][3] - Strain Viability: Verify the viability and productivity of the Streptomyces strain. |
| Inefficient Extraction: Incomplete recovery of this compound from the culture supernatant. | - Solvent Choice: Ethyl acetate (B1210297) is the most commonly used and effective solvent for extraction.[2] - Extraction Repetitions: Perform the extraction at least twice with an equal volume of solvent to maximize recovery.[2] - pH Adjustment: While not always necessary, adjusting the pH of the supernatant to a neutral or slightly acidic range before extraction may improve partitioning for some compounds. |
| Degradation of this compound: The compound may be sensitive to environmental factors during extraction. | - Temperature Control: Avoid excessive heat during the concentration of the extract. Use a rotary evaporator at a moderate temperature (e.g., < 40°C). - Light Exposure: this compound is a yellow, nitroaromatic compound and may be light-sensitive. Protect the extract from direct light. |
Issues During Thin-Layer Chromatography (TLC) Purification
| Problem | Possible Cause | Recommended Solution |
| Streaking of the this compound band | - Sample Overload: Applying too much crude extract to the TLC plate. - Inappropriate Solvent System: The polarity of the mobile phase is not optimal. - Presence of Highly Polar Impurities: Co-extracted compounds can interfere with the separation. | - Dilute the Sample: Apply a smaller, more concentrated spot of the extract. - Optimize Mobile Phase: A common solvent system is chloroform:methanol (B129727) (7:3). Adjust the ratio to improve separation. - Pre-purification: Consider a preliminary fractionation of the crude extract using a less polar solvent to remove highly polar impurities. |
| Poor Separation from Impurities | - Similar Polarity of Impurities: Other secondary metabolites from the Streptomyces culture may have similar Rf values. - Incorrect Stationary Phase: The silica (B1680970) gel may not be providing adequate resolution. | - Two-Dimensional TLC: Run the TLC in one direction, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. - Alternative Stationary Phases: Consider using reversed-phase TLC plates (e.g., C18) for compounds with different hydrophobicity. |
| No Visible this compound Spot | - Low Concentration: The amount of this compound in the extract is below the detection limit. - Compound Degradation on the Plate: this compound may be unstable on the silica gel. | - Concentrate the Extract: Spot the sample multiple times at the same origin, allowing the solvent to dry between applications. - Use Inert Conditions: If degradation is suspected, minimize the time the plate is exposed to air and light. |
Challenges in High-Performance Liquid Chromatography (HPLC) Purification
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | - Column Overload: Injecting too much sample. - Secondary Interactions: Interaction of this compound with the stationary phase. - Contaminated Guard Column/Column: Buildup of impurities on the column. | - Reduce Injection Volume/Concentration: Optimize the loading amount. - Mobile Phase Additives: Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to reduce secondary interactions. - Replace Guard Column/Wash Column: Follow a proper column cleaning protocol. |
| Co-elution with Impurities | - Structurally Similar Compounds: Other thaxtomins or related metabolites are present in the extract. - Suboptimal Mobile Phase Gradient: The gradient is not shallow enough to resolve closely eluting peaks. | - Optimize Gradient: Develop a shallower gradient around the elution time of this compound. - Change Stationary Phase: Switch to a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18). - Mass Spectrometry-Based Fraction Collection: Use a mass spectrometer to selectively collect the fraction corresponding to the mass of this compound. |
| Irreproducible Retention Times | - Column Temperature Fluctuations: Inconsistent oven temperature. - Mobile Phase Composition Changes: Inaccurate mixing or degradation of mobile phase components. - Column Equilibration: Insufficient time for the column to equilibrate between runs. | - Use a Column Oven: Maintain a constant and controlled column temperature. - Prepare Fresh Mobile Phase: Prepare mobile phases daily and degas them thoroughly. - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound extract?
A1: Crude extracts from Streptomyces cultures are complex mixtures. The most common impurities are other secondary metabolites produced by the organism, which can include other members of the thaxtomin family (e.g., Thaxtomin B, C, and D), as well as various other unrelated compounds like fatty acids, and pigments. The exact impurity profile will depend on the Streptomyces strain and the culture conditions used.
Q2: How can I assess the purity of my this compound sample?
A2: A multi-faceted approach is recommended for purity assessment:
-
Analytical HPLC: This is the primary method for determining purity. A pure sample should show a single, sharp, and symmetrical peak.
-
Mass Spectrometry (MS): To confirm the identity of the peak and to check for co-eluting impurities with different mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities that may not be visible by HPLC-UV.
Q3: What is a typical recovery rate for this compound purification?
A3: The overall yield can vary significantly depending on the initial concentration in the crude extract and the optimization of each purification step. Below is an estimated recovery table based on typical laboratory-scale purifications.
| Purification Step | Estimated Recovery (%) | Typical Purity (%) |
| Ethyl Acetate Extraction | 80 - 95 | 10 - 30 |
| Silica Gel TLC/Column Chromatography | 50 - 70 | 60 - 80 |
| Preparative HPLC | 70 - 90 | > 95 |
| Overall Estimated Yield | 28 - 60 | > 95 |
Q4: How should I store purified this compound to prevent degradation?
A4: While specific stability data for this compound is limited, general best practices for storing similar natural products should be followed:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Solvent: Store as a dry powder or dissolved in a suitable anhydrous organic solvent like methanol or DMSO.
-
Light: Protect from light by storing in amber vials or wrapping vials in aluminum foil.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Supernatant
-
Culture Growth: Inoculate a suitable production medium (e.g., oat bran broth) with a high-yielding Streptomyces strain and incubate for 6 days at 28-30°C with shaking.
-
Harvesting: Centrifuge the culture at a sufficient speed and duration to pellet the biomass (e.g., 8,000 x g for 20 minutes).
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate completely. The organic (top) layer will contain this compound.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts.
-
Dry the extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Store the dried crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by Preparative Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform:methanol, 9:1 v/v).
-
TLC Plate Preparation: Use a preparative silica gel 60 TLC plate.
-
Sample Application: Apply the dissolved extract as a narrow band across the origin of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase, typically chloroform:methanol (7:3 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. This compound is a yellow compound and should be visible as a distinct yellow band. The reported Rf value is approximately 0.27 in this solvent system.
-
Scraping and Elution:
-
Carefully scrape the silica gel corresponding to the yellow this compound band into a clean container.
-
Add a small volume of the elution solvent (e.g., chloroform:methanol, 7:3 v/v) to the silica and mix well.
-
Filter the mixture to separate the silica gel from the solvent containing the purified this compound.
-
Repeat the elution step to ensure complete recovery.
-
-
Concentration: Combine the eluates and concentrate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the partially purified this compound from the TLC step in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column:
-
System: A preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, typically around 380-400 nm.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient: Develop a gradient that provides good resolution of the this compound peak from any remaining impurities. An example gradient might be a linear increase from 30% B to 70% B over 30 minutes.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect the fraction corresponding to the this compound peak.
-
-
Purity Analysis and Final Steps:
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
If the purity is ≥95%, pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Store the purified this compound under appropriate conditions.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Enhancing Thaxtomin A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Thaxtomin A solubility in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A: this compound is supplied as a solid and a stock solution can be prepared by dissolving it in a solvent of choice, which should be purged with an inert gas.[1] It is soluble in Dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407).[1] It is only slightly soluble in ethanol (B145695) and methanol.[1] For most in vitro assays, DMSO is the recommended solvent for creating a high-concentration stock solution.
Q2: My this compound precipitated immediately after I added my DMSO stock to the aqueous cell culture medium. What happened?
A: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[2] The rapid solvent exchange causes the compound to fall out of solution. To avoid this, use a serial dilution method in pre-warmed media and add the stock solution slowly while gently mixing.[2]
Q3: The media containing this compound looked fine at first, but a precipitate formed after incubation. Why?
A: Delayed precipitation can be caused by several factors, including temperature shifts, evaporation, or interactions with media components.[2][3] High-molecular-weight plasma proteins can precipitate from temperature changes, and evaporation can increase the concentration of salts, leading to precipitation.[3][4] Ensure your incubator has proper humidification and consider the stability of this compound in your specific media over the duration of your experiment.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies significantly between cell lines. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell types.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent itself.
Q5: How should I store my this compound stock solution?
A: this compound solid is stable for at least four years when stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: this compound Fails to Dissolve Completely in the Chosen Solvent.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent | This compound has limited solubility in alcohols like ethanol and methanol.[1] | Use a recommended solvent such as DMSO or dimethyl formamide for primary stock solutions.[1] |
| Low Temperature | Solubility can be temperature-dependent. | Gently warm the solution and use vortexing or brief sonication to aid dissolution. |
| Concentration Too High | The amount of this compound exceeds the solubility limit of the solvent volume. | Increase the volume of the solvent or prepare a less concentrated stock solution. |
Issue: Precipitate Formation in Cell Culture Media.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes rapid solvent exchange and precipitation.[2] | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture media, then add this to the final culture volume.[2] Add the compound dropwise while gently vortexing.[2] |
| Media Temperature | Adding the compound to cold media can decrease its solubility.[2] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[2] |
| Interaction with Media Components | This compound may interact with salts or other components in the media, forming insoluble complexes over time.[2] | If possible, test the solubility in different basal media formulations. |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[2] |
Quantitative Data Summary
| Parameter | Value | Solvents & Notes | Source(s) |
| Solubility | Soluble | DMSO, Dimethyl Formamide | [1] |
| Slightly Soluble | Ethanol, Methanol | [1] | |
| Typical Stock Concentration | 1 mM | In 100% Methanol or DMSO | [6][7] |
| Typical In Vitro Working Concentrations | 10 µM - 20 µM | Used in Arabidopsis thaliana and tobacco BY2 cell suspensions to induce cell death. | [8] |
| 50 nM - 500 nM | Used in seedling growth inhibition and cellulose (B213188) synthesis assays in Arabidopsis. | [6][9] | |
| Storage (Solid) | ≥ 4 years at -20°C | Supplied as a solid. | [1] |
| Molecular Weight | 438.4 g/mol | C₂₂H₂₂N₄O₆ | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
-
Preparation : Bring the vial of solid this compound to room temperature before opening.
-
Weighing : Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 0.438 mg to prepare a 1 mL stock solution.
-
Dissolution : Add the appropriate volume of anhydrous, sterile DMSO to achieve a 1 mM concentration. (e.g., add 1 mL of DMSO to 0.438 mg of this compound).
-
Mixing : Vortex the solution thoroughly until the solid is completely dissolved. Brief, gentle sonication can be used if necessary.
-
Storage : Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Media
This protocol uses a two-step serial dilution to minimize precipitation.
-
Thaw Stock : Thaw one aliquot of the 1 mM this compound stock solution at room temperature.
-
Pre-warm Media : Warm your complete cell culture medium to 37°C.
-
Prepare Intermediate Dilution (10 µM) : In a sterile tube, add 998 µL of the pre-warmed medium. Add 2 µL of the 1 mM this compound stock to the medium. Mix gently by pipetting or flicking the tube. This creates a 1:500 dilution.
-
Prepare Final Working Solution (100 nM) : Add the required volume of the 10 µM intermediate solution to your culture vessel containing pre-warmed media. For example, to make 10 mL of 100 nM solution, add 100 µL of the 10 µM intermediate solution to 9.9 mL of media.
-
Mix and Incubate : Immediately and gently swirl the culture plate or flask to ensure even distribution. Place the vessel in the incubator.
-
Vehicle Control : Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate culture vessel.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. The Streptomyces scabiei Pathogenicity Factor this compound Induces the Production of Phenolic Compounds in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two different signaling pathways for this compound-induced cell death in Arabidopsis and tobacco BY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Arabidopsis Mutant Resistant to this compound, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent Thaxtomin A degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Thaxtomin A to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For maximum stability, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.[1] One supplier suggests that under these conditions, the compound can be stable for at least four years.[1]
Q2: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
A2: this compound is soluble in DMF and DMSO, and partially soluble in ethanol (B145695) and methanol.[1] For aqueous applications, it is recommended to first dissolve the peptide-like compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with a sterile, slightly acidic buffered solution (pH 5-7).[2] Stock solutions should be stored as aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] In general, peptide solutions are stable for up to a week at 4°C, but for longer-term storage, freezing is essential.[1]
Q3: How sensitive is this compound to light?
A3: As a nitroaromatic compound, this compound is potentially susceptible to photodegradation. It is advisable to store both solid samples and solutions in light-protected containers (e.g., amber vials) and to minimize exposure to light during handling.
Q4: What are the primary degradation pathways I should be concerned about during storage?
A4: The primary concerns for this compound degradation during storage are chemical hydrolysis, oxidation, and photodegradation. As a cyclic dipeptide with a nitroaromatic moiety, the ester-like linkages and the nitro group can be susceptible to degradation under harsh conditions. Microbial degradation is also a possibility if solutions become contaminated.[3]
Q5: How can I check if my this compound sample has degraded?
A5: The most reliable method to assess the purity of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact this compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, moisture). Prepare fresh stock solutions from a new vial of solid material. Qualify the new stock solution using a validated analytical method if possible. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. | |
| Unexpected peaks in my HPLC/LC-MS chromatogram. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Review your storage and handling procedures. |
| Contamination of the sample or solvent. | Use high-purity solvents and sterile buffers. Ensure proper cleaning of all labware. | |
| This compound powder appears clumpy or discolored. | Absorption of moisture. | Discard the vial as the compound may be significantly degraded. When handling a new vial, allow it to warm to room temperature in a desiccator before opening to prevent moisture condensation.[4] |
| Difficulty dissolving this compound. | The compound has degraded or aggregated. | Sonication may help to dissolve the compound. If solubility issues persist, it may be an indication of degradation, and a fresh sample should be used. |
Quantitative Data Summary
Specific public data on the degradation kinetics of this compound under various stress conditions is limited. The following tables provide illustrative data based on general principles of small molecule stability and are intended for guidance in designing your own stability studies.
Table 1: Illustrative Thermal Degradation of this compound (Solid State) over 12 Months
| Storage Temperature (°C) | % this compound Remaining (Illustrative) |
| -80 | >99% |
| -20 | >98% |
| 4 | 90 - 95% |
| 25 (Room Temperature) | 70 - 85% |
| 40 | 50 - 70% |
Table 2: Illustrative Photostability of this compound Solution (in DMSO/Aqueous Buffer, pH 6) under ICH Photostability Conditions
| Exposure Condition | % this compound Remaining (Illustrative) |
| Dark Control | >99% |
| Overall illumination ≥ 1.2 million lux hours | 85 - 95% |
| Integrated near UV exposure ≥ 200 watt hours / square meter | 80 - 90% |
Table 3: Illustrative pH Stability of this compound in Aqueous Solution at 25°C over 24 Hours
| pH | % this compound Remaining (Illustrative) |
| 3 (Acidic) | 90 - 95% |
| 5 (Slightly Acidic) | >98% |
| 7 (Neutral) | 95 - 98% |
| 9 (Alkaline) | 80 - 90% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 100 µg/mL. Incubate at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place solid this compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a suitable HPLC-UV or LC-MS/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Protocol 2: Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in a given sample.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation of this compound from any impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ for this compound (e.g., 439.2).
-
Product Ions: Select at least two characteristic product ions for quantification and confirmation.
-
-
Sample Preparation:
-
Prepare a series of calibration standards of known this compound concentrations in the same matrix as the samples to be analyzed.
-
Dilute the unknown samples to fall within the range of the calibration curve.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantification transition against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation during storage.
References
Technical Support Center: Overcoming Matrix Effects in Thaxtomin A Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the quantification of Thaxtomin A by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, likely stemming from matrix interference.
Issue 1: Low and inconsistent signal intensity for this compound in complex matrices (e.g., potato extract, soil samples).
This is a primary indicator of matrix effects, specifically ion suppression.[1] Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[2][3] This can negatively impact the accuracy, precision, and sensitivity of your assay.[4][5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing low signal intensity of this compound.
Q1: How can I confirm that matrix effects are impacting my this compound analysis?
You can perform a post-extraction spike experiment to quantitatively assess the presence and extent of matrix effects. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of ion suppression or enhancement. Another qualitative method is the post-column infusion technique, which helps identify retention time regions susceptible to matrix effects.
Q2: I've confirmed matrix effects. What are the initial steps to mitigate them?
The initial and often most effective approach is to optimize your sample preparation procedure to remove interfering matrix components. For this compound in complex matrices, common strategies include:
-
Protein Precipitation (PPT): A rapid method, but may not be sufficient to remove all interfering substances, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning this compound into a solvent immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte of interest.
Q3: My sample cleanup is extensive, but I still see variability. What's next?
If matrix effects persist, consider modifying your chromatographic method to separate this compound from co-eluting interferences. This could involve:
-
Adjusting the Gradient: A shallower gradient can improve the separation of this compound from closely eluting matrix components.
-
Changing the Column: Switching to a column with a different chemistry (e.g., biphenyl (B1667301) or pentafluorophenyl) can alter selectivity and resolve the co-elution.
Additionally, dilution of the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, provided the this compound concentration remains above the limit of quantification.
Q4: How can I achieve the highest accuracy and precision in my this compound quantification?
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most reliable method to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction. This approach, known as stable isotope dilution analysis (SIDA), is considered the gold standard for quantitative LC-MS.
Frequently Asked Questions (FAQs)
Q5: What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix (e.g., soil, plant tissue). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative results. Essentially, components of the sample matrix interfere with the process of turning this compound molecules into ions in the mass spectrometer's source, leading to an inaccurate measurement.
Q6: Can matrix effects lead to an overestimation of this compound?
Yes, while ion suppression is more common, matrix effects can also lead to ion enhancement, where co-eluting compounds improve the ionization efficiency of this compound, resulting in a higher signal and an overestimation of its concentration. Both suppression and enhancement are detrimental to data quality as they lead to inaccurate results.
Q7: Are matrix effects consistent between different sample types?
No, matrix effects are highly dependent on the specific matrix. For example, a potato tuber extract will have a very different matrix composition compared to a soil extract, leading to different levels of ion suppression or enhancement for this compound. Therefore, it is crucial to evaluate matrix effects for each new matrix type you are analyzing.
Q8: My lab doesn't have a stable isotope-labeled internal standard for this compound. What is the next best approach?
If a SIL-IS is unavailable, the recommended approach is to use matrix-matched calibration standards. This involves preparing your calibration curve in a blank matrix extract that is free of this compound. This method helps to compensate for the matrix effects as both the calibrants and the samples will be affected similarly by the matrix.
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects.
Objective: To calculate the Matrix Effect Factor (MEF) for this compound in a given matrix.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., 50 ng/mL) into the final mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample (known to be free of this compound) using your established sample preparation protocol. Spike this compound into the final, clean extract at the same concentration as Set A.
-
-
Analysis: Analyze multiple replicates (n≥3) of both Set A and Set B by LC-MS/MS.
-
Calculation: Calculate the Matrix Effect Factor (MEF) using the following formula:
-
MEF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Interpretation of Results:
-
MEF = 100%: No significant matrix effect.
-
MEF < 100%: Ion suppression is occurring.
-
MEF > 100%: Ion enhancement is occurring.
A value between 85% and 115% is often considered acceptable, but this can be method-dependent.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Table 1: Comparison of Sample Preparation Techniques on this compound Matrix Effect Factor (MEF) in Potato Tuber Extract
| Sample Preparation Method | Mean this compound Peak Area (n=5) | Matrix Effect Factor (MEF) | Relative Standard Deviation (RSD) |
| Neat Solution (50 ng/mL) | 1,250,000 | 100% (Reference) | 3.5% |
| Protein Precipitation (PPT) | 650,000 | 52% | 15.2% |
| Liquid-Liquid Extraction (LLE) | 980,000 | 78% | 8.1% |
| Solid-Phase Extraction (SPE) | 1,150,000 | 92% | 4.5% |
This table illustrates that for this hypothetical potato tuber matrix, PPT results in significant ion suppression. LLE improves the signal, and SPE is the most effective method at mitigating matrix effects, bringing the MEF close to 100% with improved precision (lower RSD).
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extracts
Objective: To clean up a plant extract for this compound analysis, minimizing matrix interference.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic Acid (FA)
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Sample Pre-treatment: Start with a plant extract (e.g., from an acetonitrile extraction). Dilute the extract 1:1 with water containing 0.1% formic acid.
-
Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the pre-treated sample extract onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Elute interferences with 3 mL of 0.1% formic acid in water.
-
Wash 2: Elute further interferences with 3 mL of methanol.
-
-
Elution: Elute this compound with 2 mL of 5% ammonium hydroxide in acetonitrile.
-
Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in mobile phase for LC-MS/MS analysis.
References
Technical Support Center: Optimizing Plant Tissue Culture Protocols for Thaxtomin A Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thaxtomin A in plant tissue culture.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mode of action in plants?
This compound is a phytotoxin produced by pathogenic Streptomyces species, such as S. scabiei, the causative agent of common scab in potatoes.[1] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, which disrupts cell wall development.[1][2] This disruption leads to various physiological effects, including programmed cell death (PCD), cell hypertrophy, and growth inhibition in a wide range of plant species.[3][4]
2. What are the typical concentrations of this compound to use for in vitro studies?
The effective concentration of this compound is highly dependent on the plant species and the experimental system.
-
For seedling growth inhibition: In Arabidopsis thaliana, a 50% reduction in seedling length is observed at concentrations between 25 to 50 nM.
-
For cell death induction in suspension cultures: For Arabidopsis thaliana cells, 10 µM of this compound can cause approximately 50% cell death within 6 hours. In contrast, Nicotiana tabacum BY-2 cells are less sensitive, requiring around 20 µM to achieve a similar, though slightly lower, level of cell death in the same timeframe.
-
For callus culture: Initial concentrations for habituation studies in potato callus begin as low as 0.2 µM, with gradual increases over several weeks.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental goals.
3. How can I prepare a stock solution of this compound?
This compound is typically dissolved in methanol (B129727) to create a stock solution. For example, a 1.0 mM stock solution in methanol can be prepared and added to the autoclaved culture medium after it has cooled to 50-60°C to achieve the desired final concentration. Adding a corresponding amount of methanol to the control medium is crucial to account for any effects of the solvent.
4. Are there known differences in this compound signaling pathways between plant species?
Yes, different signaling pathways have been observed. In Arabidopsis thaliana cell suspensions, this compound induces a rapid influx of calcium (Ca2+), which is a key step in the signaling pathway leading to cell death. However, this calcium signaling is not involved in the cell death pathway in Nicotiana tabacum BY-2 cells, suggesting that different plant models can employ distinct pathways in response to the toxin.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phytotoxicity Results
Q1: I am seeing variable results in my phytotoxicity assays (e.g., browning, cell death). What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Genotype-Specific Responses: The intensity of symptoms like tissue browning does not always correlate with susceptibility. Some moderately resistant potato varieties, for instance, show more intense browning than susceptible varieties. This response can be due to a genotype-specific induction of the phenylpropanoid pathway, leading to the accumulation of phenolic compounds, rather than just necrosis.
-
Dose-Response Complexity: Biological responses to toxins are not always linear. You might be observing a non-monotonic dose-response curve, which can have multiple peaks of activity. It is advisable to test a wider range of concentrations with smaller intervals to accurately map the response.
-
Purity of this compound: Ensure the purity of your this compound stock. Impurities could affect the biological activity.
-
Culture Conditions: Slight variations in media composition, pH, light, or temperature can influence the plant's physiological state and its response to the toxin. Maintain highly consistent culture conditions across all experiments.
Issue 2: Problems with Callus Culture and Regeneration
Q2: My callus is dying or failing to grow when exposed to this compound. What should I do?
A2: this compound can be highly toxic to naive callus cultures.
-
Start with Low Concentrations: Begin with a very low, sub-lethal concentration. For potato callus, studies have started with as low as 0.2 µM, a concentration at which callus growth was comparable to the control.
-
Gradual Habituation: If your goal is to develop resistant cell lines, do not expose the callus to high concentrations immediately. Increase the concentration of this compound in the medium incrementally (e.g., by 0.1 µM) at each subculture every 4 to 8 weeks. This gradual exposure allows for the selection and proliferation of more tolerant cells.
-
Impact on Regeneration: Be aware that components affecting auxin dynamics can influence regeneration. While not directly related to this compound, studies have shown that inhibitors of auxin biosynthesis and transport, when applied during callus induction, can enhance subsequent shoot regeneration. The stress induced by this compound could similarly alter the hormonal balance and affect organogenesis.
Issue 3: Establishing a Reliable Dose-Response Curve
Q3: I am struggling to get a clear and reproducible dose-response curve for cell death or growth inhibition.
A3: Establishing a reliable dose-response curve requires careful planning:
-
Widen the Concentration Range: Test a broad range of concentrations, from nanomolar (nM) to micromolar (µM), to identify the full spectrum of the response.
-
Increase Sampling Density: Especially if you suspect a non-monotonic response, increase the number of concentrations tested. Instead of orders of magnitude (e.g., 0.1, 1, 10 µM), use smaller increments (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Standardize Inoculum: For cell suspension cultures, ensure that the cell density and physiological state of the cells are consistent at the start of each experiment. Use cells from the same growth phase (e.g., mid-log phase).
-
Appropriate Assay and Time Points: Choose an appropriate viability stain (e.g., Fluorescein Diacetate for live cells, Evans Blue for dead cells) and perform measurements at multiple time points to capture the dynamics of the response. For seedling assays, ensure uniform germination and growth before applying the toxin.
Issue 4: Contamination in Cultures
Q4: My plant tissue cultures treated with this compound are getting contaminated. Are there any specific considerations?
A4: While this compound itself is a bacterial product, contamination issues in tissue culture are generally due to aseptic technique failures.
-
Standard Aseptic Techniques: Strictly follow standard sterile procedures. Work in a laminar flow hood, sterilize all instruments and media, and carefully handle explants.
-
Source of Contamination: Contaminants can be airborne, present on lab equipment, or introduced with the explant material (endophytic bacteria). Ensure your explant sterilization protocol is effective.
-
This compound Degradation: Be aware that some microbes are capable of degrading this compound. If you observe a loss of phytotoxic effect over time accompanied by microbial growth, it could indicate the presence of such contaminating organisms. This is an uncommon issue but highlights the importance of maintaining axenic cultures.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound on Plant Seedlings
| Plant Species | Assay Type | Concentration | Observed Effect | Reference(s) |
| Arabidopsis thaliana | Seedling Growth | 25 - 50 nM | 50% reduction in seedling length | |
| Arabidopsis thaliana | Seedling Growth | 12 nM | >50% reduction in cotyledon growth | |
| Beet, Carrot, Radish, Turnip | Etiolated Seedling Growth | 50 - 200 nM | Significant stunting of hypocotyl elongation |
Table 2: Effective Concentrations of this compound on Plant Cell Cultures
| Plant Species/Cell Type | Assay Type | Concentration | Time | Observed Effect | Reference(s) |
| Arabidopsis thaliana (suspension) | Cell Death (FDA assay) | 10 µM | 6 hours | ~50% cell death | |
| Nicotiana tabacum BY-2 (suspension) | Cell Death (FDA assay) | 10 µM | 6 hours | ~20% cell death | |
| Nicotiana tabacum BY-2 (suspension) | Cell Death (FDA assay) | 20 µM | 6 hours | ~40% cell death | |
| Potato 'Russet Burbank' (callus) | Callus Habituation | 0.2 µM | 4 weeks | Initial concentration for habituation | |
| Potato 'Russet Burbank' (callus) | Callus Habituation | 0.5 µM | 25 weeks | Maximum concentration for successful habituation and regeneration |
Experimental Protocols
Protocol 1: Seedling Growth Inhibition Assay
This protocol is adapted from studies on Arabidopsis and other taproot crops.
-
Media Preparation: Prepare an appropriate basal medium (e.g., Murashige and Skoog - MS) solidified with agar (B569324) (e.g., 0.4-0.8% w/v) and supplemented with sucrose (B13894) (e.g., 1-3% w/v).
-
This compound Addition: After autoclaving and cooling the medium to 50-60°C, add this compound from a methanol stock solution to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 nM). Add an equivalent volume of methanol to the control plates.
-
Seed Sterilization and Plating: Surface sterilize seeds of the desired plant species using your standard lab protocol (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes). Aseptically place the seeds on the surface of the prepared agar plates.
-
Incubation: Place the plates in a growth chamber under controlled conditions. For etiolated seedling assays, wrap the plates in foil or place them in a dark box.
-
Data Collection: After a set period (e.g., 4-7 days), measure the primary root length or hypocotyl length of the seedlings.
-
Analysis: Calculate the percentage of growth inhibition relative to the methanol control for each this compound concentration.
Protocol 2: Cell Death Quantification in Suspension Cultures
This protocol uses Fluorescein Diacetate (FDA) to measure cell viability.
-
Cell Culture Preparation: Use mid-log phase cell suspension cultures for the experiment. Allow the cells to equilibrate under your standard culture conditions.
-
Treatment: Add this compound to the cell suspension flasks to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6 hours) under standard culture conditions.
-
Staining: Prepare a stock solution of FDA in acetone. Just before use, dilute the stock solution in the culture medium. Add the FDA solution to a sample of the cell suspension and incubate for 5-10 minutes.
-
Measurement: Measure the fluorescence using a spectrofluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission).
-
Analysis: Cell viability is proportional to the fluorescence intensity. Calculate cell death as a percentage relative to a positive control (e.g., heat-killed cells) and normalize to the negative (untreated) control.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. An Arabidopsis Mutant Resistant to this compound, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Two different signaling pathways for this compound-induced cell death in Arabidopsis and tobacco BY2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Methods for Synthesizing Thaxtomin A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thaxtomin A analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section is designed to help you overcome common challenges in your synthetic workflow.
Issue 1: Low Yield in Piperazinedione Ring Formation
Q: My cyclization reaction to form the piperazinedione core is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A: Low yields in the formation of the 2,5-diketopiperazine ring, a key structural motif in this compound, are a common issue. Several factors can contribute to this problem.
-
Sub-optimal Coupling Reagents: The choice of coupling reagent is critical for efficient cyclization. If you are experiencing low yields, consider screening different activating agents.
-
Solution: Employ more modern and efficient coupling reagents such as phosphonium (B103445) salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU). The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can also suppress side reactions and improve coupling efficiency.[1]
-
-
Unfavorable Precursor Conformation: The linear dipeptide precursor may adopt a conformation that is not conducive to intramolecular cyclization.
-
Solution: Introduce "turn-inducing" amino acids like proline or a D-amino acid into your dipeptide sequence. These residues can help pre-organize the peptide backbone into a conformation that favors cyclization.[1]
-
-
Intermolecular Side Reactions: At high concentrations, linear peptide precursors can react with each other, leading to the formation of undesired linear polymers instead of the cyclic product.
-
Solution: Perform the cyclization reaction under high-dilution conditions (typically 0.1-1 mM). This can be achieved by the slow addition of the linear peptide precursor to the reaction mixture using a syringe pump.[1]
-
Issue 2: Epimerization and Racemization
Q: I am observing a loss of stereochemical purity in my final product. What causes this and how can I prevent it?
A: Racemization, particularly at the α-carbon of the amino acid residues, is a significant challenge in peptide synthesis and can occur during the synthesis of the piperazinedione core of this compound analogs.
-
Mechanism of Racemization: The primary cause of racemization during peptide coupling is the formation of an oxazolone (B7731731) intermediate. This intermediate can readily tautomerize, leading to a loss of stereochemical integrity.
-
Mitigation Strategies:
-
Choice of Coupling Reagents and Additives: The use of carbodiimides as coupling reagents can increase the risk of racemization.
-
Solution: Add racemization-suppressing additives like HOBt or HOAt when using carbodiimide-mediated couplings. Uronium or phosphonium-based coupling reagents are generally less prone to causing racemization.
-
-
Reaction Conditions: The base used and the reaction temperature can influence the rate of racemization.
-
Solution: Use a milder base and maintain a low reaction temperature during the coupling step.
-
-
Issue 3: Challenges in the Synthesis of 4-nitro-L-tryptophan Precursor
Q: The synthesis of the 4-nitro-L-tryptophan precursor is proving difficult, with low yields and the formation of multiple side products. What are the key challenges and how can they be addressed?
A: The 4-nitro-L-tryptophan moiety is crucial for the biological activity of this compound. Its synthesis can be challenging due to the sensitive nature of the indole (B1671886) ring.
-
Lack of Regioselectivity in Nitration: Direct nitration of tryptophan with traditional reagents like nitric acid and acetic acid is often unselective, leading to a mixture of nitrated products that are difficult to separate.
-
Solution: Employ milder and more regioselective nitrating agents. Alternatively, consider a synthetic route that introduces the nitro group at an earlier stage to a simpler indole precursor before the elaboration of the amino acid side chain.
-
-
Racemization during Synthesis: Many synthetic routes to 4-nitro-tryptophan can result in a racemic mixture of D and L isomers.
-
Solution: Utilize stereoselective synthetic methods or employ chiral chromatography to separate the desired L-enantiomer from the racemic mixture. Biosynthetic approaches using enzymes like tryptophan synthase can also provide enantiopure 4-nitro-L-tryptophan.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of the piperazinedione core?
A1: Besides low yield and racemization, the formation of diketopiperazines from dipeptide precursors can be a significant side reaction, especially under basic or thermal conditions. Careful control of pH and temperature is crucial to minimize this.
Q2: How can I improve the purification of my final this compound analog?
A2: this compound and its analogs are often purified by chromatographic techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method for purifying this compound analogs. A C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid modifier.
-
Silica (B1680970) Gel Chromatography: For less polar analogs, normal-phase silica gel chromatography can be effective.
Q3: Are there any specific protecting group strategies that are recommended for this compound analog synthesis?
A3: Standard peptide synthesis protecting groups are generally applicable.
-
Amine Protection: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used for protecting the amine groups of the amino acid precursors.
-
Carboxylic Acid Protection: Methyl or ethyl esters are often used to protect the carboxylic acid functional groups. The choice of protecting groups should be guided by the overall synthetic strategy and the compatibility with other reaction conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Analog Synthesis (Gelin et al., 1993) | ||
| Overall Yield | ~6.3% (5 steps) | |
| Biosynthetic Production of this compound (Jiang et al., 2018) | ||
| Yield in Streptomyces albus J1074 | 168 µg/mL | |
| Biosynthetic Production of this compound (Li et al.) | ||
| Yield in shake-flask cultures | 161 µg/mL | |
| Engineered Biosynthesis of this compound | ||
| Yield in S. coelicolor M1154 | up to 504.6 µg/mL |
Experimental Protocols
1. General Procedure for Piperazinedione Formation (Cyclization of a Dipeptide)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
Linear dipeptide precursor with appropriate protecting groups
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve the linear dipeptide precursor in a minimal amount of anhydrous DMF.
-
In a separate, larger flask, prepare a solution of the coupling reagent (1.1-1.5 equivalents) and base (2-3 equivalents) in a large volume of anhydrous DMF to achieve high dilution conditions (final peptide concentration of 0.1-1 mM).
-
Using a syringe pump, slowly add the solution of the linear dipeptide precursor to the stirring solution of the coupling reagent and base over a period of several hours.
-
Allow the reaction to stir at room temperature for an additional 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
2. General Procedure for N-Methylation of Piperazinedione
This protocol describes a general method for the N-methylation of a piperazinedione core.
-
Materials:
-
Piperazinedione substrate
-
Methylating agent (e.g., Methyl iodide)
-
Base (e.g., Potassium carbonate or Sodium hydride)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Tetrahydrofuran - THF)
-
-
Procedure:
-
To a solution of the piperazinedione in anhydrous DMF or THF, add the base (2.2 equivalents for dimethylation) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the methylating agent (2.5 equivalents for dimethylation) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Effects of Thaxtomin A and Isoxaben on Plant Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two potent cellulose (B213188) biosynthesis inhibitors, Thaxtomin A and isoxaben (B1672637), on plant cell walls. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies and to provide insights for the development of new herbicidal or therapeutic agents.
Introduction
Both this compound, a phytotoxin produced by plant-pathogenic Streptomyces species, and isoxaben, a pre-emergence herbicide, are known to disrupt plant growth by inhibiting cellulose biosynthesis.[1] While their primary target is the same, their mechanisms of action and downstream cellular effects exhibit notable differences. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of this compound and isoxaben on key parameters related to plant cell wall integrity and growth.
Table 1: Inhibitory Concentration (IC50) Values for Cellulose Biosynthesis
| Compound | Plant Species | Assay Method | IC50 | Reference |
| This compound | Arabidopsis thaliana | 14C-glucose incorporation | ~50 nM | |
| Isoxaben | Arabidopsis thaliana | Root growth inhibition | ~0.6 nM - 4 nM | [2][3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as growth medium composition and exposure time.
Table 2: Effects on Cell Wall Composition and Plant Growth
| Parameter | This compound | Isoxaben | Reference |
| Crystalline Cellulose Content | Reduced | Reduced | [1][4] |
| Pectin and Hemicellulose Content | Increased | Increased | [1][5] |
| Root/Hypocotyl Elongation | Inhibited | Inhibited | [2][6] |
| Ectopic Lignification | Induced (primarily in hypocotyl) | Induced (primarily in roots) | [1] |
| Callose Deposition | Induced | Induced | [1] |
Mechanisms of Action and Signaling Pathways
While both compounds inhibit the cellulose synthase (CESA) complex, they trigger distinct downstream signaling cascades.[1][2]
This compound: The phytotoxin this compound disrupts cellulose biosynthesis, leading to cell wall stress. This stress is perceived at the plasma membrane, triggering a rapid and transient influx of calcium ions (Ca2+) into the cytosol.[2][7][8] This calcium signal acts as a second messenger, activating downstream defense responses, including the activation of mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS) by NADPH oxidases.[8][9] Ultimately, these signaling events can lead to programmed cell death (PCD).
Isoxaben: Isoxaben also inhibits the CESA complex, leading to cell wall damage.[1][2] The perception of this damage at the cell wall triggers a signaling cascade that involves the production of reactive oxygen species (ROS).[5][10] This ROS signal can then initiate mitochondrial retrograde signaling, a communication pathway from the mitochondria to the nucleus.[5][11] A key player in this pathway is the transcription factor ANAC017, which regulates the expression of genes involved in the stress response, including those that contribute to ectopic lignification.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Root Growth Inhibition Assay
This assay is used to determine the IC50 value of a compound based on its effect on primary root elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose, solidified with agar (B569324)
-
Sterile petri dishes
-
Stock solutions of this compound and isoxaben in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature conditions
-
Image analysis software
Procedure:
-
Prepare MS agar plates containing a range of concentrations of this compound or isoxaben. Include a solvent-only control plate.
-
Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) followed by 50% bleach and sterile water rinses).
-
Sow the sterilized seeds on the prepared plates.
-
Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.
-
After a set period of growth (e.g., 5-7 days), photograph the plates.
-
Measure the primary root length of the seedlings using image analysis software.
-
Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting a dose-response curve.
Protocol 2: 14C-Glucose Incorporation Assay for Cellulose Biosynthesis
This assay measures the rate of new cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the acid-insoluble fraction of the cell wall.[7][8]
Materials:
-
Arabidopsis thaliana seedlings or cell suspension cultures
-
[14C]D-glucose (radiolabeled glucose)
-
Liquid MS medium
-
Stock solutions of this compound and isoxaben
-
Acetic-nitric reagent (e.g., 8:1:2 acetic acid:nitric acid:water)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Grow Arabidopsis seedlings in liquid MS medium in the dark to enrich for primary cell walls.
-
Incubate the seedlings in fresh liquid MS medium containing the desired concentration of this compound, isoxaben, or a solvent control for a short pre-incubation period.
-
Add [14C]D-glucose to the medium and continue the incubation for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by washing the seedlings extensively with water to remove unincorporated radiolabel.
-
Boil the seedlings in the acetic-nitric reagent to hydrolyze and remove non-cellulosic polysaccharides.
-
Wash the remaining pellet (crystalline cellulose) with water and then with a solvent like acetone.
-
Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Compare the counts per minute (CPM) of the inhibitor-treated samples to the control to determine the percentage inhibition of cellulose synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of cellulose biosynthesis inhibitors.
Conclusion
This compound and isoxaben are both valuable tools for studying cellulose biosynthesis and its impact on plant growth and development. While both effectively inhibit the CESA complex, their distinct potencies and downstream signaling pathways offer unique opportunities for research. Isoxaben, with its higher potency, is a powerful tool for inducing severe cellulose deficiency phenotypes. This compound, being a natural phytotoxin, provides a model for studying plant-pathogen interactions and the role of cellulose biosynthesis in plant defense. Understanding these differences is crucial for the rational design of experiments and the development of novel compounds targeting the plant cell wall.
References
- 1. Cell Wall Damage-Induced Lignin Biosynthesis Is Regulated by a Reactive Oxygen Species- and Jasmonic Acid-Dependent Process in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant cell growth and ion flux responses to the streptomycete phytotoxin this compound: calcium and hydrogen flux patterns revealed by the non-invasive MIFE technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. The fnr‐like mutants confer isoxaben tolerance by initiating mitochondrial retrograde signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Two different signaling pathways for this compound-induced cell death in Arabidopsis and tobacco BY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Streptomyces scabiei Pathogenicity Factor this compound Induces the Production of Phenolic Compounds in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling Thaxtomin A's Molecular Footprint: A Transcriptomic Comparison with Other Cellulose Biosynthesis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the transcriptomic effects of Thaxtomin A, a key phytotoxin and cellulose (B213188) biosynthesis inhibitor (CBI), with other compounds targeting this essential pathway. By leveraging publicly available experimental data, we dissect the molecular mechanisms that differentiate these inhibitors and offer a detailed look at the experimental protocols required for such analyses.
This compound, a phytotoxin produced by plant-pathogenic Streptomyces species, is a potent inhibitor of cellulose biosynthesis in plants.[1] Its mode of action has been a subject of intense research, with transcriptomics emerging as a powerful tool to elucidate the global cellular response to this disruption. This guide synthesizes findings from key studies, presenting a comparative analysis of this compound's effects on the plant transcriptome, primarily in the model organism Arabidopsis thaliana, and contrasts it with other well-characterized CBIs like isoxaben (B1672637) and dichlobenil.
Comparative Transcriptomic Analysis: this compound vs. Isoxaben
Transcriptional profiling of Arabidopsis thaliana suspension cells treated with this compound and isoxaben reveals a striking overlap in their effects on gene expression. A seminal study deposited in the Gene Expression Omnibus (GEO) under accession number GSE17824 provides a foundational dataset for this comparison.[2][3] Analysis of this microarray data indicates that a significant portion of the genes upregulated by this compound are also induced by isoxaben, suggesting a convergent mechanism of action that triggers a common stress response pathway.[4]
Over 75% of the genes upregulated by this compound were also found to be upregulated by isoxaben.[4] These shared differentially expressed genes (DEGs) fall into several key functional categories, including cell wall remodeling, defense and stress responses, and signal transduction.
Key Upregulated Gene Categories and Representative Genes
| Gene Category | Representative Genes | Putative Function |
| Cell Wall Remodeling | Xyloglucan endotransglucosylase/hydrolases (XTHs), Pectinesterases, Expansins | Modification and restructuring of the cell wall matrix in response to cellulose deficiency. |
| Defense & Stress Response | Pathogenesis-related (PR) proteins, Glutathione S-transferases (GSTs), Heat shock proteins (HSPs) | Activation of general defense mechanisms against biotic and abiotic stress. |
| Signaling | Calcium-binding proteins, Receptor-like kinases (RLKs), WRKY transcription factors | Transduction of the cell wall stress signal to initiate downstream responses. |
Quantitative Comparison of Gene Expression
The following table summarizes the fold change in expression for a selection of key genes that are significantly upregulated by both this compound and isoxaben, based on the analysis of the GSE17824 dataset.
| Gene ID | Gene Name | This compound (Fold Change) | Isoxaben (Fold Change) |
| AT4G11580 | XTH19 | 8.5 | 7.9 |
| AT5G49220 | PMEI | 6.2 | 5.8 |
| AT2G41820 | EXP8 | 5.1 | 4.7 |
| AT3G54810 | PR-1 | 12.3 | 11.5 |
| AT1G74710 | GSTU7 | 7.8 | 7.1 |
| AT4G38660 | Hsp70 | 4.5 | 4.2 |
| AT3G45140 | Calmodulin-like 38 | 9.1 | 8.6 |
| AT1G07150 | WAKL4 | 6.8 | 6.3 |
| AT4G01260 | WRKY33 | 10.2 | 9.5 |
The Signaling Pathway of Cellulose Biosynthesis Inhibition
The transcriptomic changes induced by this compound and other CBIs are the result of a complex signaling cascade that originates from the perception of cell wall stress. This pathway, often referred to as the cell wall integrity (CWI) signaling pathway, is crucial for the plant's ability to adapt to and compensate for a weakened cell wall.
In Arabidopsis, the inhibition of cellulose synthesis by this compound triggers a rapid influx of calcium ions (Ca2+) into the cytoplasm.[5] This calcium signal acts as a critical second messenger, activating downstream components such as reactive oxygen species (ROS) production and mitogen-activated protein kinase (MAPK) cascades.[5] These signaling events ultimately lead to the transcriptional reprogramming observed in the microarray data, including the induction of programmed cell death (PCD) in suspension cells.[4] Interestingly, this response appears to bypass the classical hormone-dependent defense pathways involving salicylic (B10762653) acid, jasmonate, or ethylene.[4]
The CWI signaling pathway in plants is thought to involve receptor-like kinases (RLKs) at the plasma membrane that can sense changes in the cell wall's physical state.[6] Members of the Catharanthus roseus RLK1-like (CrRLK1L) family are strong candidates for these sensors.[6]
References
- 1. Frontiers | Transcriptomic Analysis of Soil-Grown Arabidopsis thaliana Roots and Shoots in Response to a Drought Stress [frontiersin.org]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. pgn.riken.jp [pgn.riken.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. A core of cell wall proteins functions in wall integrity responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell wall integrity signaling in plants: Malectin-domain kinases and lessons from other kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Plant Response to Thaxtomin A: A Guide for Researchers
This guide provides a detailed comparison of the proteomic changes in plants subjected to Thaxtomin A, a phytotoxin known to inhibit cellulose (B213188) biosynthesis. The information presented here is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the molecular mechanisms underlying plant stress responses to this toxin. The data is primarily based on a comprehensive study of Solanum tuberosum (potato) leaves treated with this compound.
Quantitative Proteomic Data Summary
A quantitative proteomic analysis using Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) was conducted to identify differentially expressed proteins (DEPs) in potato leaves following treatment with this compound, compared to a sterile water control.[1][2][3] A total of 693 proteins were identified as differentially expressed.[1][2][3] Of these, 460 proteins were found to be upregulated, while 233 were downregulated, indicating a significant shift in the cellular proteome in response to the toxin.[1][2][3]
Table 1: Overview of Differentially Expressed Proteins (DEPs) in S. tuberosum Leaves Treated with this compound
| Category | Count |
| Total DEPs | 693 |
| Upregulated DEPs | 460 |
| Downregulated DEPs | 233 |
Data sourced from Liu et al. (2021).[1][2][3]
Functional annotation and pathway analysis using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database revealed that the DEPs were primarily enriched in several key metabolic and signaling pathways.
Table 2: Top 5 Enriched KEGG Pathways of Differentially Expressed Proteins
| KEGG Pathway | Number of DEPs |
| Protein processing in endoplasmic reticulum | 33 |
| Phenylpropanoid biosynthesis | 26 |
| Carbon metabolism | 26 |
| Biosynthesis of amino acids | 24 |
| Glutathione metabolism | 18 |
Data sourced from Liu et al. (2021).[1]
The most abundant functional category for the identified DEPs was carbohydrate metabolism, with 58 proteins, highlighting the significant impact of this compound on this cellular process.[1] This is consistent with this compound's known role as a cellulose synthesis inhibitor.[4][5]
Experimental Protocols
The following is a detailed methodology for the iTRAQ-based quantitative proteomic analysis of plant response to this compound, as described in the reference study.[1]
1. Plant Material and Treatment:
-
Solanum tuberosum plants are grown under controlled greenhouse conditions.
-
Leaves of uniform size and developmental stage are selected for the experiment.
-
The experimental group is treated with a solution of this compound (e.g., 10 μM), while the control group is treated with sterile water.
-
Leaf samples are collected at a specific time point post-treatment (e.g., 24 hours), immediately frozen in liquid nitrogen, and stored at -80°C until protein extraction.
2. Protein Extraction, Digestion, and iTRAQ Labeling:
-
Total proteins are extracted from the leaf samples using a suitable buffer (e.g., lysis buffer containing protease inhibitors).
-
Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
An equal amount of protein from each sample is taken for enzymatic digestion (e.g., with trypsin) to generate peptides.
-
The resulting peptides are labeled with iTRAQ reagents according to the manufacturer's instructions. Each iTRAQ reagent has a unique reporter ion that allows for the relative quantification of peptides from different samples in a single mass spectrometry run.
3. LC-MS/MS Analysis:
-
The labeled peptide mixtures are pooled and subjected to fractionation using techniques like strong cation exchange chromatography to reduce sample complexity.
-
Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
The mass spectrometer collects high-resolution MS/MS spectra for peptide identification and quantification based on the intensity of the iTRAQ reporter ions.
4. Data Analysis and Bioinformatics:
-
The raw MS/MS data is processed using specialized software (e.g., Proteome Discoverer) to identify peptides and proteins by searching against a relevant protein database (e.g., UniProt Solanum tuberosum database).
-
The relative abundance of proteins between the treated and control samples is determined from the intensities of the iTRAQ reporter ions.
-
Differentially expressed proteins are identified based on statistical significance (e.g., p-value < 0.05) and a fold-change threshold.
-
Functional annotation and pathway analysis of the DEPs are performed using Gene Ontology (GO) and KEGG databases to understand their biological roles and the pathways they are involved in.
Visualizing the Response to this compound
Experimental Workflow
The following diagram illustrates the key steps in the iTRAQ-based comparative proteomic analysis.
Caption: Workflow for iTRAQ-based comparative proteomic analysis.
Signaling Pathways in Plant Response to this compound
This compound triggers a complex defense response in plants. The proteomic data suggests the activation of several interconnected signaling pathways. Key responses include the production of reactive oxygen species (ROS), activation of MAPK signaling cascades, and alterations in metabolic pathways to reinforce the cell wall and produce defense compounds.[1]
Caption: Plant defense signaling pathways activated by this compound.
References
- 1. iTRAQ-Based Proteomics Analysis of Response to Solanum tuberosum Leaves Treated with the Plant Phytotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iTRAQ-Based Proteomics Analysis of Response to Solanum tuberosum Leaves Treated with the Plant Phytotoxin this compound [mdpi.com]
- 3. iTRAQ-Based Proteomics Analysis of Response to Solanum tuberosum Leaves Treated with the Plant Phytotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Streptomyces scabiei Pathogenicity Factor this compound Induces the Production of Phenolic Compounds in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Thaxtomin A and Other Streptomyces Phytotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Thaxtomin A with other notable phytotoxins produced by Streptomyces species. The information presented is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways to facilitate a comprehensive understanding of their mechanisms of action.
Introduction
Streptomyces are a genus of soil-dwelling bacteria renowned for their prolific production of a wide array of secondary metabolites, including many with potent biological activities. While many of these compounds have been developed into valuable pharmaceuticals, some Streptomyces species are plant pathogens that produce phytotoxins, contributing to diseases in various crops. Understanding the bioactivity and mechanisms of these phytotoxins is crucial for developing effective disease management strategies and for potentially harnessing their properties for other applications, such as herbicide development.
This guide focuses on this compound, the principal phytotoxin responsible for common scab disease in potatoes and other root vegetables, and compares its bioactivity with other significant phytotoxins produced by Streptomyces: a coronatine-like molecule, concanamycins, and borrelidin. Information on the phytotoxin FD-891 is sparse in publicly available scientific literature; therefore, its bioactivity could not be included in this comparison.
Comparison of Bioactivity and Mechanisms of Action
The following table summarizes the key characteristics of this compound and other selected Streptomyces phytotoxins.
| Phytotoxin | Primary Mechanism of Action | Target Plant Species | Key Bioactive Effects |
| This compound | Inhibition of cellulose (B213188) biosynthesis | Wide range of monocotyledonous and dicotyledonous plants, including potato, radish, and Arabidopsis thaliana | Causes cell swelling, reduced seedling growth, root stunting, and necrosis.[1][2] |
| Coronatine-like Molecule | Mimics the plant hormone jasmonoyl-isoleucine (JA-Ile) to hijack the jasmonate signaling pathway | Not explicitly defined, but contributes to seedling disease symptoms | Suppresses plant defense responses, particularly salicylic (B10762653) acid (SA)-dependent defenses, and promotes pathogen virulence. |
| Concanamycin (B1236758) A | Inhibition of vacuolar-type H+-ATPase (V-ATPase) | General eukaryotic V-ATPase inhibitor; phytotoxic effects observed in plants | Disrupts intracellular trafficking, endocytosis, and cell plate formation. Leads to swelling of the Golgi apparatus.[3] |
| Borrelidin | Inhibition of threonyl-tRNA synthetase | Potato, radish | Induces necrosis on potato tuber slices and inhibits the growth of radish seedlings.[1] |
Quantitative Bioactivity Data
The following table presents available quantitative data on the bioactivity of these phytotoxins. It is important to note that experimental conditions can significantly influence these values.
| Phytotoxin | Assay Type | Plant Species/Cell Line | EC50/IC50/I50 Value |
| This compound | Seedling Growth Inhibition | Arabidopsis thaliana | ~25-50 nM |
| Coronatine-like Molecule | Data not available | - | - |
| Concanamycin A | Data not available for phytotoxicity | - | - |
| Borrelidin | Data not available for phytotoxicity | - | - |
Signaling Pathways
The following diagrams illustrate the known or proposed signaling pathways affected by this compound and the coronatine-like molecule.
Experimental Protocols
This section details the methodologies for key experiments used to assess the bioactivity of these phytotoxins.
Seedling Growth Inhibition Assay
This assay is a common method to determine the phytotoxic effects of a compound on overall plant growth.
Objective: To quantify the inhibitory effect of a phytotoxin on seedling growth.
Materials:
-
Seeds of the target plant species (e.g., Arabidopsis thaliana, radish).
-
Sterile agar (B569324) plates containing a suitable growth medium (e.g., Murashige and Skoog).
-
Phytotoxin stock solution of known concentration.
-
Sterile water or solvent used for the stock solution (as a control).
-
Growth chamber with controlled light and temperature conditions.
Procedure:
-
Prepare a series of agar plates containing different concentrations of the phytotoxin. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates. A control plate with no phytotoxin should also be prepared.
-
Sterilize the seeds by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution containing a drop of detergent. Rinse the seeds 3-5 times with sterile water.
-
Aseptically place the sterilized seeds on the surface of the prepared agar plates.
-
Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
After a set period (e.g., 7-10 days), measure the primary root length and/or the fresh weight of the seedlings.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
The EC50 value (the concentration of the phytotoxin that causes a 50% reduction in growth) can be determined by plotting the percentage of inhibition against the logarithm of the phytotoxin concentration and fitting the data to a dose-response curve.
Necrosis Assay on Potato Tuber Slices
This assay is used to assess the ability of a phytotoxin to cause tissue death, a common symptom of many plant diseases.
Objective: To qualitatively and quantitatively assess the necrotic effects of a phytotoxin on potato tuber tissue.
Materials:
-
Fresh, healthy potato tubers.
-
Phytotoxin solution of known concentration.
-
Sterile water or solvent for control.
-
Sterile cork borer or scalpel.
-
Sterile petri dishes.
-
Sterile filter paper.
Procedure:
-
Wash and surface-sterilize the potato tubers.
-
Using a sterile cork borer or scalpel, cut uniform slices or discs from the tubers (approximately 1 cm in diameter and 0.5 cm thick).
-
Place a sterile filter paper in each petri dish and moisten it with sterile water to maintain humidity.
-
Place the potato discs on the filter paper.
-
Apply a small, known volume (e.g., 10-20 µL) of the phytotoxin solution to the center of each potato disc. Apply the control solution to a separate set of discs.
-
Seal the petri dishes and incubate them in the dark at room temperature for 24-72 hours.
-
Observe the potato discs for the development of necrotic lesions (brown to black discoloration).
-
The extent of necrosis can be scored visually on a scale or quantified by measuring the diameter of the necrotic area.
Conclusion
This compound stands out as a potent inhibitor of cellulose biosynthesis, a mechanism that directly impacts plant cell structure and integrity. The coronatine-like molecule, in contrast, employs a more subtle strategy of hormonal mimicry to dismantle the plant's defense system from within. Concanamycin A's inhibition of V-ATPases disrupts fundamental cellular processes, leading to broad-spectrum effects on intracellular transport and organization. Borrelidin's mode of action, the inhibition of protein synthesis via threonyl-tRNA synthetase, represents yet another distinct mechanism of phytotoxicity.
This comparative guide highlights the diverse strategies employed by Streptomyces phytotoxins to disrupt plant physiology. Further research, particularly in obtaining quantitative bioactivity data for toxins like the coronatine-like molecule, concanamycin A, and borrelidin, will be crucial for a more complete understanding of their roles in plant disease and for exploring their potential applications. The lack of available data on the phytotoxicity of FD-891 underscores the need for continued investigation into the vast and largely untapped reservoir of bioactive molecules produced by Streptomyces.
References
Comparative Analysis of Thaxtomin A Cross-Resistance with Other Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profile of Thaxtomin A, a natural phytotoxin with herbicidal properties, against other classes of herbicides. This compound, primarily known as a virulence factor from Streptomyces species, exerts its herbicidal effect by inhibiting cellulose (B213188) biosynthesis in plants.[1][2][3] Understanding its cross-resistance patterns is crucial for developing sustainable weed management strategies and for the potential development of new herbicidal compounds.
Quantitative Cross-Resistance Data
Direct quantitative comparisons of this compound cross-resistance with a broad spectrum of herbicides are limited in publicly available literature. However, studies on herbicide-resistant mutants in model organisms like Arabidopsis thaliana and the liverwort Marchantia polymorpha provide valuable insights into its cross-resistance profile, particularly with other cellulose biosynthesis inhibitors (CBIs).
The following table summarizes the observed cross-resistance patterns from these studies. It is important to note that this data is largely qualitative, indicating the presence or absence of cross-resistance rather than providing specific resistance indices (e.g., GR50 or LD50 values).
| Herbicide Class | Herbicide | Organism | Mutant/Cell Line | Cross-Resistance to this compound | Reference |
| Benzamide | Isoxaben (B1672637) | Arabidopsis thaliana | txr1-1 (this compound tolerant) | Yes | [4][5] |
| Benzamide | Isoxaben | Arabidopsis thaliana | ixr1-1 (Isoxaben resistant) | No | |
| Benzamide | Isoxaben | Marchantia polymorpha | Mprtn4ip1l mutants | Yes | |
| Nitrile | Dichlobenil | Arabidopsis thaliana | txr1-1 (this compound tolerant) | No | |
| Dinitroaniline | Pendimethalin | Not Reported | Not Reported | Data Not Available | |
| Chloroacetamide | Metolachlor | Not Reported | Not Reported | Data Not Available | |
| Thiocarbamate | EPTC | Not Reported | Not Reported | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of this compound.
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay for Herbicide Resistance Screening
This protocol is adapted from studies investigating herbicide resistance in Arabidopsis thaliana.
1. Plant Material and Growth Conditions:
- Arabidopsis thaliana seeds (wild-type and mutant lines) are surface-sterilized.
- Seeds are sown on square Petri plates containing Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324).
- Plates are stratified at 4°C for 2-3 days in the dark to ensure uniform germination.
- Seedlings are grown vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.
2. Herbicide Treatment:
- After 4-5 days of growth, seedlings of uniform size are transferred to fresh MS agar plates containing a range of concentrations of this compound, isoxaben, dichlobenil, or other herbicides of interest. A control plate without any herbicide is also maintained.
- Herbicides are typically dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar medium before pouring the plates. The final solvent concentration should be kept constant across all treatments and should not exceed a level that affects seedling growth (typically <0.1%).
3. Data Collection and Analysis:
- The position of the root tip is marked at the time of transfer.
- After a defined period of incubation (e.g., 72 hours), the new root growth is measured from the initial mark to the new root tip.
- Root growth inhibition is calculated as a percentage of the root growth on the control plate.
- Dose-response curves are generated, and the GR50 (the herbicide concentration required to inhibit root growth by 50%) can be calculated for each genotype and herbicide.
Protocol 2: Habituation of Poplar Cells to this compound
This protocol describes the process of inducing herbicide resistance in plant cell cultures through habituation, as demonstrated with hybrid poplar cells and this compound.
1. Cell Culture Initiation and Maintenance:
- Suspension cultures of hybrid poplar (Populus tremula x Populus alba) are established and maintained in a suitable liquid medium (e.g., Murashige and Skoog medium supplemented with hormones like 2,4-D).
- Cultures are maintained in the dark on a rotary shaker at a constant temperature (e.g., 24°C) and subcultured regularly (e.g., every 7 days).
2. Habituation Process:
- This compound is added to the cell cultures at a low, sub-lethal concentration.
- The concentration of this compound is gradually increased with each subculture over a prolonged period (e.g., several months).
- The viability of the cells is monitored at each step to ensure the selection of resistant cell populations.
3. Assessment of Cross-Resistance:
- Once a this compound-habituated cell line is established, its resistance to other herbicides (e.g., isoxaben, dichlobenil) is assessed.
- The habituated and wild-type (non-habituated) cells are exposed to various concentrations of the different herbicides.
- Cell viability or growth is measured after a specific incubation period using methods such as cell counting, fresh/dry weight measurement, or vital staining (e.g., Evans blue).
- The level of resistance is determined by comparing the response of the habituated cells to that of the wild-type cells.
Signaling Pathways and Mechanisms
The primary mode of action of this compound is the inhibition of cellulose biosynthesis, a critical process for plant cell wall integrity. This mechanism is shared with other herbicides like isoxaben and dichlobenil. However, the exact molecular targets and the reasons for the observed differential cross-resistance patterns are still under investigation.
The following diagram illustrates the proposed mechanism of action of this compound and its interaction with cellulose synthesis.
Caption: Proposed mechanism of action of this compound.
The following diagram illustrates a general experimental workflow for identifying herbicide cross-resistance.
Caption: Experimental workflow for herbicide cross-resistance studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An Arabidopsis Mutant Resistant to this compound, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Arabidopsis mutant resistant to this compound, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced resistance to the cellulose biosynthetic inhibitors, this compound and isoxaben in Arabidopsis thaliana mutants, also provides specific co-resistance to the auxin transport inhibitor, 1-NPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Role of Thaxtomin A in Streptomyces scabies Pathogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pathogenicity of wild-type Streptomyces scabies and its Thaxtomin A-deficient mutants, offering a robust validation of this compound's critical role in common scab disease. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological processes and workflows.
Introduction
Streptomyces scabies is the primary causative agent of common scab, a widespread and economically significant plant disease affecting important root crops such as potatoes, radishes, carrots, and beets. The disease is characterized by the formation of corky, necrotic lesions on the surface of the infected tubers and roots, rendering them unmarketable. The pathogenicity of S. scabies is intricately linked to its production of a family of phytotoxins known as thaxtomins, with this compound being the most abundant and well-studied. This guide delves into the experimental evidence that unequivocally establishes this compound as the primary virulence determinant in S. scabies.
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of cellulose (B213188) biosynthesis in plants.[1] Cellulose is a fundamental component of the plant cell wall, providing structural integrity and rigidity. By disrupting cellulose synthesis, this compound compromises the integrity of the cell wall in expanding plant tissues, leading to a cascade of downstream effects. These include:
-
Cell Swelling and Hypertrophy: Inhibition of cellulose synthesis results in abnormal cell expansion and swelling.
-
Necrosis and Lesion Formation: The disruption of cell wall integrity and subsequent cellular damage leads to the characteristic necrotic lesions of common scab disease.
-
Stunting of Seedling Growth: this compound has been shown to cause significant stunting of both root and shoot growth in various plant seedlings.[2]
Comparative Pathogenicity: Wild-Type vs. This compound-Deficient Mutants
The definitive role of this compound in the pathogenicity of S. scabies has been demonstrated through comparative studies of wild-type strains and mutants incapable of producing the toxin. These mutants are typically generated by disrupting genes essential for this compound biosynthesis, such as txtA, txtB, or the regulatory gene txtR.
Quantitative Data on Disease Severity
The following tables summarize quantitative data from various studies, comparing the pathogenic effects of wild-type S. scabies with this compound-deficient mutants on different host plants.
Table 1: Comparison of Pathogenicity on Potato Tubers
| Strain | Genotype | This compound Production | Disease Severity (Scab Index/Lesion Coverage %) | Reference |
| S. scabies EF-35 | Wild-Type | High | High (e.g., >25% lesion coverage) | [3] |
| Mutant M13 | This compound-deficient | Not Detected | Non-pathogenic | [4][5] |
| Mutant M16 | This compound-deficient | Reduced ~300-fold | Non-pathogenic | [4][5] |
| S. scabies 87.22 | Wild-Type | High | Pathogenic | [6] |
| 87.22ΔtxtR | txtR deletion mutant | Abolished | Non-pathogenic | [6] |
| 87.22ΔtxtR + TxtR | Complemented mutant | Restored | Pathogenic | [6] |
Table 2: Comparison of Pathogenicity on Radish Seedlings
| Strain/Treatment | This compound Production/Concentration | Effect on Seedling Growth | Reference |
| S. scabies 87-22 | High | Significant reduction in shoot and root length | [2] |
| This compound-deficient mutant | None/Low | No significant effect on seedling growth | [4] |
| Purified this compound (10-25 µM) | N/A | Shoot and root stunting, tissue thickening | [2] |
| Purified this compound (50-100 µM) | N/A | Greatly reduced total length, necrosis, and death | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the role of this compound in S. scabies pathogenicity.
Generation of this compound-Deficient Mutants
a) Mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG):
This is a classical method for generating random mutations.
-
Spore Suspension Preparation: Prepare a dense spore suspension of the wild-type S. scabies strain from a mature culture grown on a suitable agar (B569324) medium (e.g., Yeast Malt Extract Agar).
-
NTG Treatment: Resuspend the spores in a buffer solution (e.g., Tris-HCl) and treat with NTG at a specific concentration (e.g., 1 mg/ml) for a defined period (e.g., 60 minutes). The exact conditions should be optimized to achieve a desired kill rate (e.g., 99%).
-
Mutant Screening: Plate the treated spores on a suitable medium and screen for mutants with altered phenotypes. For this compound production, this can involve screening for non-pigmented colonies on certain media or using a bioassay (e.g., radish seedling assay) to identify non-pathogenic mutants.
b) Targeted Gene Knockout via Homologous Recombination:
This method allows for the specific deletion of a gene involved in this compound biosynthesis (e.g., txtB or txtR).[7][8]
-
Construction of a Gene Deletion Cassette: Amplify the upstream and downstream flanking regions of the target gene by PCR. Ligate these fragments with a resistance cassette (e.g., apramycin (B1230331) resistance) to create a deletion cassette.
-
Cloning into a Shuttle Vector: Clone the deletion cassette into an E. coli-Streptomyces shuttle vector (e.g., pKC1139) that cannot replicate in S. scabies.
-
Intergeneric Conjugation: Transfer the vector from a donor E. coli strain (e.g., ET12567/pUZ8002) to the recipient S. scabies strain via conjugation.
-
Selection of Mutants: Select for exconjugants that have integrated the deletion cassette into the chromosome via a double-crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically done by selecting for antibiotic resistance and screening for the loss of a vector-borne marker.
-
Verification: Confirm the gene knockout by PCR and Southern blot analysis.
Plant Pathogenicity Assays
a) Potato Tuber Infection Assay:
-
Inoculum Preparation: Grow the wild-type, mutant, and complemented S. scabies strains in a suitable liquid medium (e.g., Tryptone Soya Broth) to generate a mycelial culture.
-
Tuber Inoculation: Surface-sterilize potato mini-tubers and inoculate them with the bacterial suspensions. This can be done by immersing the tubers in the inoculum or by applying the inoculum to wounded sites on the tuber surface.
-
Incubation: Plant the inoculated tubers in sterile soil or a soil-less mix and grow them under controlled greenhouse conditions (e.g., 25°C, 16-hour photoperiod) for several weeks.
-
Disease Assessment: After a defined period (e.g., 8 weeks), harvest the progeny tubers and assess the severity of common scab symptoms. Disease severity can be quantified using a disease index based on the percentage of the tuber surface covered by lesions.
b) Radish Seedling Assay: [2]
-
Seed Sterilization and Germination: Surface-sterilize radish seeds (e.g., with sodium hypochlorite (B82951) and ethanol) and germinate them on sterile water agar.
-
Inoculation: Place the germinated seedlings in individual tubes or wells containing a sterile growth medium (e.g., water agar) and inoculate them with a suspension of the S. scabies strains to be tested or with purified this compound at various concentrations.
-
Incubation: Incubate the seedlings in a growth chamber under controlled conditions (e.g., 23°C, 16-hour photoperiod).
-
Symptom Evaluation: After a few days (e.g., 7 days), measure the root and shoot length of the seedlings and observe for symptoms such as stunting, swelling, and necrosis.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Grow S. scabies strains in a this compound-inducing medium (e.g., Oat Bran Broth). Extract the culture supernatant with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute this compound.
-
Detection: Monitor the elution profile using a Diode Array Detector (DAD) or a UV detector at a wavelength where this compound has a strong absorbance (around 380-400 nm).
-
Quantification: Quantify the amount of this compound in the samples by comparing the peak area to a standard curve generated with purified this compound.
-
Alternative Virulence Factors in Streptomyces scabies
While this compound is the primary virulence determinant, other factors may contribute to the overall pathogenicity of S. scabies. These are generally considered to be of secondary importance compared to this compound.
-
Nec1: A secreted necrogenic protein that can induce necrosis in plant tissues.[9][10] While some virulent strains possess the nec1 gene, it is not universally present in all pathogenic isolates, and its absence does not always eliminate pathogenicity.[9][11]
-
Tomatinase (TomA): An enzyme that can detoxify the tomato glycoalkaloid α-tomatine.[12][13] The gene encoding this enzyme is found in some pathogenic Streptomyces species. However, studies have shown that tomatinase is not essential for pathogenicity on tomato plants, and its role in potato infection is not well-established.[12][13]
Visualizations
Caption: Regulation of this compound biosynthesis in Streptomyces scabies.
Caption: Experimental workflow for validating the role of this compound.
References
- 1. This compound production and virulence are controlled by several bld gene global regulators in Streptomyces scabies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsnet.org [apsnet.org]
- 3. Selection and Characterization of Microorganisms Utilizing this compound, a Phytotoxin Produced by Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. The Role of this compound and Necrosis Protein in Virulence of Streptomyces scabies that Cause Potato Common Scab Disease [asejaiqjsae.journals.ekb.eg]
- 10. Thaxtomin biosynthesis: the path to plant pathogenicity in the genus Streptomyces | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of molecular typing methods for some scab-causing Streptomyces strains from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptomyces scabies 87-22 Possesses a Functional Tomatinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptomyces scabies 87-22 possesses a functional tomatinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thaxtomin A and Dichlobenil for Weed Management
For researchers, scientists, and drug development professionals, understanding the nuances of herbicidal compounds is critical for the development of effective and sustainable weed management strategies. This guide provides a detailed comparison of two such compounds: Thaxtomin A, a bioherbicide, and dichlobenil (B1670455), a conventional synthetic herbicide. Both are recognized for their ability to inhibit cellulose (B213188) biosynthesis in plants, a key mechanism for disrupting weed growth.
This comparison delves into their efficacy against various weed species, their mechanisms of action, and the experimental protocols used to evaluate their performance. All quantitative data is presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized through diagrams.
Efficacy and Weed Spectrum
Both this compound and dichlobenil have demonstrated efficacy against a range of weed species, though their spectrum of control and application contexts differ.
This compound is a phytotoxin produced by pathogenic Streptomyces species.[1] It has shown both pre- and post-emergence activity against a variety of broadleaf weeds.[2] Its development as a bioherbicide is a subject of ongoing research, with a focus on its potential for selective weed control in various crops.[3]
Dichlobenil is a well-established pre-emergence herbicide used for the control of annual and perennial broadleaf and grassy weeds in a variety of settings, including woody ornamentals, fruit trees, and non-cropland areas.[4][5] It is particularly effective when applied in late autumn or winter.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and dichlobenil on different weed species. It is important to note that direct comparative studies are limited, and the data presented here is compiled from separate trials.
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Application Rate (mg/mL) | Control Efficacy (%) | Growth Stage | Reference |
| Pigweed | 0.5 | >50 | Post-emergence | |
| Pigweed | 1.0 | 100 | Post-emergence | |
| Dandelion | 0.5 | >50 | Post-emergence | |
| Mustard | 0.5 | >50 | Post-emergence | |
| Black Nightshade | 0.5 | Stunting | Post-emergence | |
| Common Lambsquarters | 0.5 | Stunting | Post-emergence | |
| Henbit | Not Specified | ≥ 86% | PRE followed by early-POST | |
| Dandelion | Not Specified | 65-100% | PRE | |
| Marsh Yellowcress | Not Specified | 65-100% | PRE | |
| Flexuous Bittercress | Not Specified | 65-100% | PRE | |
| Data is based on a rating scale where >50% control is considered good efficacy. Stunting indicates a reduction in plant growth but not complete death. |
Table 2: Efficacy of Dichlobenil on Various Weed Species
| Weed Species | Application Rate (lbs/acre) | Control Efficacy | Application Timing | Reference |
| Annual Weeds | 100-150 (product) | Control | Pre-emergence | |
| Perennial Weeds | 150-200 (product) | Control | Pre-emergence | |
| Nutsedge | 250 (product) | Control | Pre-emergence | |
| Hair Fescue | 4400-7000 g a.i. ha⁻¹ | 59-83% reduction in tuft density | Autumn (pre-emergence) | |
| Dandelion | Not specified | Control | Pre/Post-emergence | |
| Field Horsetail | Not specified | Control | Pre/Post-emergence | |
| Florida Betony | Not specified | Control | Pre/Post-emergence | |
| Yellow Nutsedge | Not specified | Temporary Suppression | Pre/Post-emergence | |
| Note: "Control" indicates effective management of the weed species as per the source. Quantitative percentages are provided where available. |
Mechanism of Action: Inhibition of Cellulose Biosynthesis
Both this compound and dichlobenil share a common primary mode of action: the inhibition of cellulose biosynthesis. Cellulose is a vital component of the plant cell wall, providing structural integrity. By disrupting its synthesis, these herbicides lead to abnormal cell development, growth inhibition, and ultimately, plant death.
This compound 's mechanism involves the inhibition of cellulose synthase, leading to a cascade of cellular events. Studies in Arabidopsis thaliana have shown that this compound induces a rapid influx of calcium ions (Ca²⁺) into the cytoplasm, which is a key step in the signaling pathway leading to cell death. This suggests a complex signaling cascade is initiated upon the inhibition of cellulose synthesis.
Dichlobenil also acts by inhibiting cellulose formation, primarily affecting growing points and root tips. This disruption of cell wall synthesis leads to a cessation of growth in meristematic tissues. While the precise signaling pathway is less detailed in available literature compared to this compound, the primary effect is the structural failure of developing cells.
Signaling Pathway and Mechanism of Action Diagrams
References
- 1. Thaxtomin, a next-generation weed killer ? - Reflexions [reflexions.uliege.be]
- 2. US8476195B2 - Uses of thaxtomin and thaxtomin compositions as herbicides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Casoron (dichlobenil) | NC State Extension Publications [content.ces.ncsu.edu]
- 5. wsdot.wa.gov [wsdot.wa.gov]
Unveiling Plant Defense: A Comparative Analysis of Gene Expression in Response to Thaxtomin A
For researchers, scientists, and drug development professionals, understanding the intricate molecular dialogues between plants and pathogens is paramount. Thaxtomin A, a phytotoxin produced by pathogenic Streptomyces species and the causative agent of common scab disease, serves as a powerful tool to dissect plant defense signaling. This guide provides a comparative analysis of plant defense gene expression in response to this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
This compound is a potent inhibitor of cellulose (B213188) biosynthesis, and its application to plants elicits a cascade of defense responses, including programmed cell death and the activation of various defense-related genes.[1][2][3][4] The response to this compound can vary between plant species, suggesting the activation of distinct signaling pathways.[1][5] This guide will delve into the quantitative changes in gene expression observed in different plant systems, outline the experimental procedures used to obtain this data, and visualize the underlying signaling networks and experimental workflows.
Quantitative Analysis of Defense Gene Expression
The following table summarizes the quantitative changes in the expression of key plant defense-related genes in response to this compound treatment, as reported in various studies. This data provides a snapshot of the transcriptional reprogramming that occurs as plants mount a defense against this phytotoxin.
| Gene | Plant Species | Experimental System | Fold Change/Expression Level | Reference |
| Phenylalanine-ammonia lyase (PAL) | Arabidopsis thaliana | Suspension cells | Upregulated | [2] |
| Phenylalanine-ammonia lyase (PAL) | Solanum tuberosum (cv. RB) | Tuber slices | 1.78 | [2] |
| Cinnamate-4-hydroxylase (C4H) | Solanum tuberosum (cv. RB) | Tuber slices | 10.43 | [2] |
| p-coumaroyl-CoA:quinate/shikimate p-hydroxycinnamoyltransferase (HCT) | Solanum tuberosum (cv. RB) | Tuber slices | 7.11 | [2] |
| PR1 | Arabidopsis thaliana | Suspension-cultured cells | Not observed | [3] |
| PDF1.2 | Arabidopsis thaliana | Suspension-cultured cells | Not observed | [3] |
Experimental Protocols
A thorough understanding of the methodologies employed is crucial for the critical evaluation of experimental data. Below are detailed protocols for key experiments cited in the analysis of plant defense gene expression in response to this compound.
Plant Material and Treatment
-
Arabidopsis thaliana Seedlings: Seedlings can be grown on sterile agar (B569324) plates and treated with various concentrations of this compound.[6]
-
Arabidopsis thaliana Suspension Cells: Cell suspension cultures provide a homogenous system for studying cellular responses. Cells are typically treated with this compound in liquid culture.[1][3]
-
Solanum tuberosum (Potato) Tubers: Tuber slices can be treated with this compound to investigate responses in a relevant agricultural system. Filter paper discs saturated with a this compound solution are applied to the tuber flesh.[2]
RNA Extraction and Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from plant tissues using commercially available kits or standard protocols like the Trizol method. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.[2]
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The relative expression levels of target genes are quantified using qRT-PCR with gene-specific primers and a fluorescent dye like SYBR Green.
-
Data Analysis: The comparative CT (ΔΔCT) method is a common way to calculate the relative fold change in gene expression, normalized to an internal control gene (e.g., Ubiquitin).[2][6]
-
-
Microarray Analysis: For a global view of gene expression changes, microarray analysis can be performed. Labeled cDNA from control and treated samples is hybridized to a microarray chip containing probes for thousands of genes. The fluorescence intensity of each spot is then measured to determine the relative expression level of each gene.[7]
Visualizing the Molecular Response
Diagrams are powerful tools for illustrating complex biological processes. The following visualizations, created using the DOT language, depict the signaling pathways activated by this compound and a typical experimental workflow for gene expression analysis.
This compound Signaling Pathways in Plants
Caption: Signaling pathways activated by this compound in plants.
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for analyzing plant defense gene expression.
References
- 1. Two different signaling pathways for this compound-induced cell death in Arabidopsis and tobacco BY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Streptomyces scabiei Pathogenicity Factor this compound Induces the Production of Phenolic Compounds in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces programmed cell death in Arabidopsis thaliana suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TAIR - Arabidopsis [arabidopsis.org]
Unraveling the Structure-Activity Relationship of Thaxtomin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thaxtomins, a family of phytotoxins produced by plant-pathogenic Streptomyces species, have garnered significant attention for their potent herbicidal activity. Their unique mode of action, primarily targeting cellulose (B213188) biosynthesis, makes them promising candidates for the development of novel herbicides. Understanding the structure-activity relationship (SAR) of different Thaxtomin analogs is crucial for optimizing their efficacy and designing new, more potent derivatives. This guide provides a comprehensive comparison of various Thaxtomin analogs, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Core Principles of Thaxtomin Activity
The phytotoxicity of Thaxtomin analogs is intrinsically linked to their chemical structure. Key molecular features that govern their bioactivity have been identified through the synthesis and evaluation of numerous derivatives. The foundational structure of Thaxtomin consists of a diketopiperazine ring derived from two amino acids. Modifications to this core structure, particularly at the indole (B1671886) and phenyl groups, have profound effects on herbicidal potency.
Extensive research has highlighted the critical importance of the 4-nitroindole (B16737) moiety for the phytotoxic effects of Thaxtomins. This feature is considered essential for its inhibitory action on cellulose synthesis. Additionally, the nature of the substituents on the phenylalanine-derived portion of the diketopiperazine ring can significantly modulate activity.
Comparative Analysis of Thaxtomin Analog Efficacy
The herbicidal activity of Thaxtomin analogs is typically quantified using bioassays that measure the inhibition of plant growth. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are common metrics used for comparison. The following table summarizes the reported herbicidal activities of several key Thaxtomin analogs.
| Analog | Modification | Plant Species | Bioassay | IC50 / I50 (µM) | Reference |
| Thaxtomin A | Natural Product | Radish (Raphanus sativus) | Seedling Growth Inhibition | 0.45 ± 0.05 | [1] |
| ortho-Thaxtomin A | Isomer of this compound | Radish (Raphanus sativus) | Seedling Growth Inhibition | 0.81 ± 0.04 | [1] |
| 5-F-Thaxtomin A | Fluorination at the 5-position of the indole ring | Radish (Raphanus sativus) | Seedling Growth Inhibition | 0.56 ± 0.03 | [1] |
| 21Me-Thaxtomin D | Methylation | Radish (Raphanus sativus) | Seedling Growth Inhibition | 0.48 ± 0.04 | [2] |
| 6F-20F-Thaxtomin D | Fluorination | Radish (Raphanus sativus) | Seedling Growth Inhibition | 0.55 ± 0.06 | [2] |
| 21N3-Thaxtomin D | Azide substitution | Radish (Raphanus sativus) | Seedling Growth Inhibition | 1.29 ± 0.21 | |
| Desnitro-4Me-Thaxtomin D | Removal of nitro group and methylation | Radish (Raphanus sativus) | Seedling Growth Inhibition | 1.98 ± 0.02 |
Mechanism of Action: Inhibition of Cellulose Biosynthesis and Downstream Signaling
The primary molecular target of this compound is the cellulose synthase (CESA) complex in the plant cell wall. By inhibiting this enzyme, this compound disrupts the synthesis of cellulose, a critical component for cell wall integrity and plant growth. This inhibition triggers a cascade of downstream signaling events, ultimately leading to the observed phytotoxic symptoms such as cell swelling, growth inhibition, and necrosis.
A key event in the this compound-induced signaling pathway is a rapid and transient influx of calcium ions (Ca2+) into the cytoplasm. This influx is a prerequisite for many of the subsequent cellular responses, including the activation of defense-related genes. The signaling cascade also appears to involve receptor-like kinases (RLKs) that are responsible for sensing cell wall integrity. Perturbations in the cell wall caused by the inhibition of cellulose synthesis are likely detected by these RLKs, which then initiate a downstream signaling cascade to mitigate the stress.
Experimental Protocols
Radish Seedling Growth Inhibition Assay
This bioassay is a common method for evaluating the herbicidal activity of Thaxtomin analogs.
Materials:
-
Thaxtomin analogs
-
Radish seeds (Raphanus sativus)
-
Petri dishes (9 cm)
-
Filter paper
-
Sterile water
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Incubator or growth chamber with controlled temperature and light
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the Thaxtomin analogs in DMSO. A series of dilutions is then made in sterile water or a nutrient solution to achieve the desired final concentrations. A control solution containing the same concentration of DMSO without the test compound should also be prepared.
-
Seed Plating: Place a sterile filter paper in each petri dish. Pipette a fixed volume (e.g., 5 mL) of each test solution or control solution onto the filter paper to ensure uniform moistening. Place a predetermined number of radish seeds (e.g., 10-20) evenly spaced on the moistened filter paper.
-
Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber. Maintain a constant temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).
-
Data Collection: After a set incubation period (e.g., 3-5 days), measure the root length and/or shoot length of the seedlings. The percentage of germination can also be recorded.
-
Data Analysis: Calculate the average root/shoot length for each concentration. The percentage of growth inhibition is determined by comparing the average growth in the presence of the test compound to the average growth in the control. The IC50 value, the concentration at which 50% of growth is inhibited, can then be calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Quantification of Cellulose Synthesis Inhibition
This assay measures the direct effect of Thaxtomin analogs on the synthesis of cellulose in plant cells.
Materials:
-
Plant cell suspension culture (e.g., Arabidopsis thaliana) or seedlings
-
Thaxtomin analogs
-
[¹⁴C]-Glucose (radiolabeled)
-
Liquid culture medium
-
Acetic-nitric-water reagent (8:1:2 v/v/v)
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Grow plant cells in liquid culture to a desired density. Add the Thaxtomin analog at various concentrations to the cell cultures. A control culture with no analog should be included.
-
Radiolabeling: Add a known amount of [¹⁴C]-Glucose to each culture and incubate for a specific period (e.g., 2 hours) to allow for incorporation into newly synthesized cell wall components.
-
Cell Wall Fractionation: Harvest the cells by centrifugation. Wash the cells to remove unincorporated [¹⁴C]-Glucose. To isolate the cellulosic fraction, treat the cell pellet with an acetic-nitric-water reagent and boil. This treatment solubilizes non-cellulosic polysaccharides.
-
Quantification: The remaining insoluble pellet, which is primarily crystalline cellulose, is washed and its radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [¹⁴C]-Glucose incorporated into the cellulose fraction is a measure of the rate of cellulose synthesis. The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the control.
Conclusion and Future Directions
The structure-activity relationship of Thaxtomin analogs reveals a clear dependence on the 4-nitroindole group and the substitutions on the diketopiperazine ring for their herbicidal activity. This compound remains one of the most potent natural analogs, but synthetic modifications, such as fluorination, have shown promise in maintaining or even enhancing this activity. The primary mechanism of action through the inhibition of cellulose synthesis and the subsequent triggering of a calcium-dependent signaling pathway provides a solid foundation for the rational design of new herbicidal agents.
Future research should focus on expanding the library of synthetic Thaxtomin analogs to further probe the SAR and identify compounds with improved potency and selectivity. A deeper understanding of the specific molecular interactions between Thaxtomin and the CESA complex will be invaluable for this endeavor. Furthermore, elucidating the roles of specific protein kinases and other downstream components in the signaling cascade will provide additional targets for modulating the phytotoxic response and potentially developing novel strategies for weed management.
References
Investigating Synergistic Effects of Thaxtomin A with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thaxtomin A, a phytotoxin produced by several species of plant-pathogenic Streptomyces, is primarily known for its role in causing common scab disease in potatoes and other root vegetables.[1][2] Its mode of action involves the inhibition of cellulose (B213188) biosynthesis, a fundamental process in plant cell wall formation.[3][4][5] This mechanism places this compound in a class of herbicides known as Cellulose Biosynthesis Inhibitors (CBIs), which are of significant interest for weed management and for studying plant cell wall dynamics.[5][6][7]
The exploration of synergistic interactions—where the combined effect of two or more compounds is greater than the sum of their individual effects—is a cornerstone of modern drug and herbicide development. Such combinations can enhance efficacy, reduce required dosages, and mitigate the development of resistance. To date, published research on the synergistic effects of this compound with other compounds is limited. One study investigating combinations of different thaxtomin analogues (this compound, its ortho isomer, Thaxtomin B, and Thaxtomin D) found additive and, in some cases, antagonistic effects, but explicitly reported "no synergism".[8]
However, the principle of combining herbicides with different or similar modes of action is a well-established strategy in agriculture.[5][9] Notably, synergistic effects have been reported for other CBIs. For instance, the experimental CBI Endosidin20 (ES20) has shown synergistic inhibitory effects on plant growth when applied with other CBIs[10]. This guide, therefore, aims to provide a comparative overview of the known interactions of other prominent CBIs—isoxaben (B1672637), dichlobenil, and indaziflam (B594824)—to offer a predictive framework and methodological guidance for future investigations into this compound synergies.
Comparative Analysis of Cellulose Biosynthesis Inhibitor Combinations
| CBI | Partner Compound(s) | Interaction Type | Observed Effect |
| Isoxaben | Prodiamine | Additive/Synergistic Potential | Broader spectrum control of various weed species in ornamental grasses.[11] |
| Cyanazine | Additive/Synergistic Potential | Season-long control of annual bluegrass and other weeds.[11] | |
| Oryzalin | Additive | Broader spectrum of grass control.[11] | |
| Auxin-type herbicides (e.g., 2,4-D, dicamba) | Synergistic (reported for auxins with other MOAs) | Potential for enhanced post-emergence control in addition to residual pre-emergence activity.[11] | |
| Indaziflam | Prescribed Burning | Synergistic | Enhanced long-term control of downy brome by removing litter and allowing better soil contact for the herbicide.[12][13] |
| Imazapic, Rimsulfuron (post-emergence) | Synergistic | Wider application window for controlling downy brome.[12] | |
| Saflufenacil, Glufosinate | Additive to Synergistic | Improved burndown and long-term, broad-spectrum weed control in citrus groves compared to two-way mixes.[14] | |
| Dichlobenil | Not specified in detail | Additive (General Principle) | Primarily used for pre-emergent control; combinations would aim to broaden the spectrum or add post-emergence activity.[15] |
Signaling Pathways and Experimental Workflows
To systematically investigate synergistic effects, it is crucial to understand the underlying biological pathways and to employ a structured experimental approach.
Mechanism of Action of Cellulose Biosynthesis Inhibitors
This compound and other CBIs act by disrupting the function of the Cellulose Synthase Complex (CSC) located in the plant cell's plasma membrane. This complex is responsible for polymerizing UDP-glucose into cellulose microfibrils, which are essential components of the cell wall. Inhibition of the CSC leads to reduced cellulose content, aberrant cell expansion, and ultimately, plant growth inhibition or death.
Caption: Inhibition of the Cellulose Synthase Complex by this compound.
Experimental Workflow for Synergy Assessment
A typical workflow to identify and validate synergistic interactions between two compounds involves a tiered approach, starting with initial screening and culminating in detailed dose-response analysis.
Caption: Generalized workflow for assessing herbicide synergy.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate determination of synergistic interactions. Below are methodologies commonly employed in herbicide and drug combination studies.
Protocol 1: Checkerboard (Dose-Matrix) Assay
Objective: To screen for synergistic, additive, or antagonistic interactions between two compounds across a range of concentrations.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound (Compound A) and the test compound (Compound B) in an appropriate solvent.
-
Serial Dilutions:
-
In a 96-well microtiter plate, create serial dilutions of Compound A along the y-axis (e.g., in rows B-H). Row A should contain Compound B only.
-
Similarly, create serial dilutions of Compound B along the x-axis (e.g., in columns 2-12). Column 1 should contain Compound A only.
-
The well at position A1 serves as the no-drug control. The remaining wells in row A and column 1 serve as single-agent controls.
-
-
Inoculation: Add the target plant seedlings, cells (e.g., Arabidopsis thaliana cell culture), or seeds to each well.
-
Incubation: Incubate the plates under controlled environmental conditions (e.g., light, temperature, humidity) for a defined period.
-
Data Collection: Measure the biological response, such as root growth inhibition, biomass reduction, or cell viability (e.g., using an MTS assay), for each well.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
Determine the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) for each compound alone.
-
For each well showing inhibition in the combination matrix, calculate the FIC for each compound:
-
FICA = (Concentration of A in the well) / (MIC of A alone)
-
FICB = (Concentration of B in the well) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination well: FICI = FICA + FICB.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Isobologram Analysis
Objective: To graphically represent and confirm the nature of the interaction between two compounds at a specific effect level (e.g., 50% inhibition).
Methodology:
-
Dose-Response Curves: Determine the dose-response curves for Compound A and Compound B individually to establish their respective IC50 values.
-
Combination Studies: Prepare mixtures of Compound A and Compound B at several fixed concentration ratios (e.g., 3:1, 1:1, 1:3 based on their IC50 values). For each ratio, perform a dose-response experiment to determine the total concentration of the mixture that produces 50% inhibition (the experimental IC50mix).
-
Constructing the Isobologram:
-
Plot the concentration of Compound A on the x-axis and the concentration of Compound B on the y-axis.
-
Mark the IC50 of Compound A on the x-axis (IC50A, 0) and the IC50 of Compound B on the y-axis (0, IC50B).
-
Draw a straight line connecting these two points. This is the "line of additivity" or the "isobole."
-
-
Plotting Experimental Data: Plot the concentrations of Compound A and Compound B from the experimental IC50mix values for each fixed ratio on the same graph.
-
Interpretation:
Protocol 3: Colby's Method for Herbicide Interactions
Objective: A method commonly used in weed science to calculate the expected additive response for herbicide combinations.
Methodology:
-
Individual Herbicide Efficacy: Apply each herbicide (A and B) alone at specific rates and measure the percent inhibition or control (X for A, Y for B) compared to an untreated control.
-
Calculate Expected Response (E): Use Colby's formula to calculate the expected additive effect:
-
E = X + Y - (XY / 100)
-
-
Apply Combination: Apply the tank mix of herbicides A and B at the same rates used individually.
-
Measure Observed Response: Measure the actual percent inhibition from the combination treatment.
-
Interpretation:
-
Synergy: The observed response is significantly greater than the expected response (E).
-
Additive Effect: The observed response is equal to or not significantly different from E.
-
Antagonism: The observed response is significantly less than E.[2]
-
Conclusion and Future Directions
While direct evidence for synergistic interactions involving this compound remains to be established, the data from other Cellulose Biosynthesis Inhibitors suggest that such interactions are plausible and worthy of investigation. The practice of combining herbicides like isoxaben and indaziflam with other chemical classes to enhance performance provides a strong rationale for exploring similar combinations for this compound.
Future research should focus on systematic screening of this compound with a diverse library of compounds, including:
-
Other CBIs: Based on the findings with ES20, this is a promising area for discovering synergistic partners.
-
Herbicides with different modes of action: Combining a CBI with an inhibitor of a different essential plant process (e.g., photosynthesis, amino acid synthesis) could lead to potent synergistic effects.
-
Cell wall-modifying agents: Compounds that affect other aspects of cell wall integrity could potentially sensitize plants to the effects of this compound.
By employing the rigorous experimental protocols outlined in this guide, such as checkerboard assays and isobologram analysis, researchers can effectively identify and quantify potential synergistic relationships. The discovery of synergistic combinations for this compound would not only have significant implications for the development of novel and more effective herbicidal formulations but would also provide powerful new tools for dissecting the complexities of plant cell wall biosynthesis.
References
- 1. [PDF] An Overview of Drug Combination Analysis with Isobolograms | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 4. article.imrpress.com [article.imrpress.com]
- 5. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. biorxiv.org [biorxiv.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Research shows pairing herbicides with prescribed burning improves downy brome control | EurekAlert! [eurekalert.org]
- 13. Using indaziflam for integrated weed management in managed and natural ecosystems [mountainscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. wsdot.wa.gov [wsdot.wa.gov]
- 16. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thaxtomin A: A Guide for Laboratory Professionals
Thaxtomin A is a phytotoxin produced by several species of Streptomyces bacteria and is a key factor in the development of common scab disease on potatoes and other root vegetables.[1][2][3] As a bioactive compound used in research, particularly in agricultural and plant pathology studies, its proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before disposal, it is essential to handle this compound with appropriate care. According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory practices for handling chemical compounds should always be followed.
Personal Protective Equipment (PPE):
-
Wear waterproof gloves, long-sleeved shirts, long pants, and shoes with socks.[4]
-
In case of potential aerosolization, a NIOSH-approved respirator with an N-95, P-95, R-95, or HE filter is recommended.
Storage:
-
Store this compound at -20°C for long-term stability (≥ 4 years).
-
Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
This compound Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and local regulations.
For Small Research Quantities:
According to its Safety Data Sheet, smaller quantities of this compound can be disposed of with household waste.
Step-by-Step Disposal for Small Quantities:
-
Ensure Neutralization (Optional but Recommended): While not mandated by the SDS, consider treating the this compound solution with a 10% bleach solution for at least 30 minutes to denature the organic molecule as a precautionary measure.
-
Dilution: Dilute the neutralized solution with a large volume of water.
-
Drain Disposal: Pour the diluted solution down the drain with copious amounts of running water.
-
Solid Waste: If dealing with solid this compound, dissolve it in a suitable solvent like DMSO or DMF first. Then follow the steps for liquid waste disposal.
For Larger Quantities or as a Regulated Pesticide Component:
When dealing with larger quantities, such as in the context of its use as an active ingredient in a commercial herbicide, more stringent disposal procedures must be followed.
Step-by-Step Disposal for Large Quantities:
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities for specific guidelines.
-
Waste Collection: Collect waste containing this compound in a clearly labeled, sealed, and non-refillable container.
-
Waste Disposal Facility: Transfer the collected waste to a designated hazardous waste disposal facility or a pesticide disposal program. These programs are often managed by state or local governments or by industry.
-
Container Decontamination: Triple rinse the empty container promptly after use. Fill the container ¼ full with water, replace and tighten the closure, and tip it on its side to rinse all interior surfaces. Dispose of the rinsate in the same manner as the original waste.
Summary of this compound Properties
| Property | Data | Source |
| CAS Number | 122380-18-1 | |
| Molecular Formula | C22H22N4O6 | |
| Molecular Weight | 438.4 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and DMF; Partially soluble in ethanol (B145695) and methanol | |
| Storage Temperature | -20°C | |
| GHS Hazard Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocols: Biodegradation
Research has shown that certain microorganisms are capable of degrading this compound. Strains of Streptomyces mirabilis, Ralstonia pickettii, Penicillium sp., and Trichoderma sp. have demonstrated the ability to grow in media containing this compound as a sole carbon or nitrogen source, leading to its degradation. While not yet a standard disposal protocol, this suggests that bioremediation could be a future avenue for the environmentally friendly disposal of this compound. The experimental protocol for selecting these microorganisms involved inoculating them in a minimal medium where this compound was the only provided nitrogen or carbon source and monitoring their growth and the reduction of this compound concentration via HPLC.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Thaxtomin A
For researchers, scientists, and drug development professionals working with Thaxtomin A, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and comprehensive disposal plans to foster a culture of safety and precision in your work.
Immediate Safety and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to recognize the potential risks associated with handling the compound, particularly in its solid, powdered form.[1] The primary concern is the potential for inhalation of airborne particles. Therefore, a comprehensive PPE strategy is essential.
When handling a product containing this compound, it is recommended that workers wear waterproof gloves, a long-sleeved shirt, long pants, a dust/mist filtering respirator/mask, and shoes plus socks. This level of protection should be considered the minimum standard when working with powdered this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Long-sleeved laboratory coat | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Essential for handling the solid form to prevent inhalation of aerosolized powder. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A methodical approach to handling this compound will significantly minimize exposure risks. The following workflow outlines the key stages from preparation to post-handling cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
